DEA NONOate
Description
Properties
IUPAC Name |
(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-YJOCEBFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.CCN(CC)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048741 | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022899-94-0, 372965-00-9, 56329-27-2 | |
| Record name | Diethylamine nitric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylamine NONOate diethylammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 372965-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE NITRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DEA NONOate mechanism of nitric oxide release
An In-depth Technical Guide to the Mechanism of Nitric Oxide Release from DEA/NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, commonly known as NONOates, represent a critical class of nitric oxide (NO) donor compounds extensively utilized in biomedical research. Their utility stems from their ability to release NO spontaneously under physiological conditions in a predictable, first-order manner. Among the most widely used is DEA/NONOate (Diethylamine NONOate; Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate), valued for its relatively short half-life and well-characterized decomposition kinetics.[1][2] This guide provides a detailed examination of the core mechanism of NO release from DEA/NONOate, presenting quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for the scientific community.
Core Mechanism of NO Release
The release of nitric oxide from DEA/NONOate is a spontaneous, pH-dependent decomposition process that follows first-order kinetics.[3][4] The compound consists of a diethylamine (B46881) nucleophile adducted to a [N(O)NO]⁻ functional group.[1][5]
Stability and Storage: DEA/NONOate is stable as a crystalline solid and in alkaline aqueous solutions (pH > 8.0), which prevents its protonation-triggered decomposition.[5][6] For experimental use, stock solutions are typically prepared in 0.01 M NaOH and can be stored for short periods at low temperatures (0°C to -20°C).[5][6]
Decomposition Pathway: The decomposition is initiated upon lowering the pH, typically by diluting the alkaline stock solution into a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).[5][6] The process involves the protonation of the diazeniumdiolate functional group, leading to an unstable intermediate that rapidly fragments to release two molecules of nitric oxide and the parent diethylamine.[7][8] The decomposition is nearly instantaneous at pH 5.0.[5][6]
Caption: Decomposition pathway of DEA/NONOate.
Quantitative Data on NO Release
The kinetics of NO release from DEA/NONOate have been precisely quantified, making it a reliable tool for delivering known amounts of NO over a specific timeframe.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 2 minutes | pH 7.4, 37°C | [3][4][6] |
| 3.9 ± 0.2 minutes | pH 7.4, 37°C | [9] | |
| 16 minutes | pH 7.4, 22-25°C | [3][4][6] | |
| NO Release Stoichiometry | 1.5 moles of NO per mole of DEA/NONOate | pH 7.4 | [3][4][6][10] |
| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [10][11] |
| Decomposition Activation Energy | ~100 kJ/mol | - | [10][11] |
| UV Absorbance (λmax) | 250 nm | Aqueous Solution | [6][12] |
| Molar Extinction Coefficient (ε) | 6,500 M⁻¹cm⁻¹ | at 250 nm | [6][13] |
Experimental Protocols
Accurate and reproducible results in studies using DEA/NONOate depend on proper handling and measurement techniques.
Preparation of DEA/NONOate Solutions
-
Stock Solution (Alkaline): Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving crystalline DEA/NONOate in ice-cold, deoxygenated 0.01 M NaOH.[14] Purging the solvent with an inert gas (e.g., nitrogen or argon) is recommended to prevent premature reactions.[6] This alkaline stock is stable and can be stored for short periods.
-
Working Solution: To initiate NO release, dilute an aliquot of the alkaline stock solution into a pre-warmed (e.g., 37°C) aqueous buffer of the desired pH (typically pH 7.0-7.4).[6] The final concentration will depend on the experimental requirements.
Measurement of DEA/NONOate Decomposition
The decomposition of DEA/NONOate can be monitored by tracking the disappearance of the parent compound.
-
Method: UV-Vis Spectrophotometry.
-
Protocol:
-
Prepare a working solution of DEA/NONOate in a quartz cuvette containing buffer at the desired pH and temperature.
-
Immediately place the cuvette in a spectrophotometer.
-
Monitor the decrease in absorbance at 250 nm over time.[6][13]
-
The first-order rate constant (k) can be calculated from the slope of a plot of ln(Absorbance) versus time. The half-life is then calculated as t½ = 0.693/k.
-
Measurement of Nitric Oxide Release
Several methods can be employed to directly or indirectly quantify the NO released.
Caption: Experimental workflow for measuring NO release.
-
Electrochemical Detection:
-
Principle: Utilizes an NO-selective electrode to directly measure the concentration of NO in real-time.[15]
-
Protocol: Calibrate the NO electrode according to the manufacturer's instructions. Place the electrode in the buffered DEA/NONOate solution and record the current or potential, which corresponds to the NO concentration.[14]
-
-
Hemoglobin Assay:
-
Principle: Measures the conversion of oxyhemoglobin (HbO₂) to methemoglobin (metHb) by NO, which can be monitored spectrophotometrically.[9]
-
Protocol: Add DEA/NONOate to a solution containing a known concentration of HbO₂. Record the change in the absorption spectrum over time. The concentration of NO released can be calculated from the amount of metHb formed.
-
-
Fluorescent Probes:
-
Principle: Employs NO-sensitive fluorescent dyes, such as 4,5-diaminofluorescein (B163784) (DAF-2), which fluoresce upon reacting with an intermediate formed from NO oxidation.[16]
-
Protocol: Incubate the experimental system (e.g., cells) with the diacetate form of the probe (DAF-2 DA), which is cell-permeable. After de-esterification inside the cell, add the DEA/NONOate solution. Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope.
-
Application in Signaling Pathway Research
DEA/NONOate is a valuable tool for investigating NO-mediated signaling, particularly the canonical soluble guanylate cyclase (sGC) pathway. Exogenous NO from DEA/NONOate mimics endogenously produced NO, activating sGC and leading to downstream physiological effects.[1][17]
Caption: Activation of the sGC-cGMP pathway by DEA/NONOate.
Conclusion
DEA/NONOate serves as a cornerstone for research involving nitric oxide due to its well-defined and predictable mechanism of NO release. Its pH-dependent, first-order decomposition allows for the controlled delivery of NO, enabling precise studies of its physiological and pathophysiological roles. By understanding the core principles of its chemistry, kinetics, and the appropriate experimental methodologies for its use, researchers can effectively harness DEA/NONOate as a powerful tool in drug development and fundamental biological science.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
The Half-Life and Decomposition of DEA NONOate at 37°C: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the physicochemical properties of Diethylamine NONOate (DEA NONOate), a widely utilized nitric oxide (NO) donor in biomedical research. The focus of this document is its half-life at a physiological temperature of 37°C, the experimental protocols for its determination, and its primary signaling pathway. This information is critical for researchers, scientists, and drug development professionals who require precise control over NO release in experimental systems.
Executive Summary
DEA NONOate is a diazeniumdiolate that spontaneously decomposes in aqueous solutions to release nitric oxide. This decomposition is a pH-dependent, first-order process.[1][2] At a physiological temperature of 37°C and a pH of 7.4, DEA NONOate exhibits a short half-life, making it suitable for experiments requiring a rapid and bolus delivery of NO.
Quantitative Data Summary
The half-life of DEA NONOate has been characterized under various conditions. The data presented below is crucial for designing experiments where the kinetics of NO release are a critical parameter.
| Parameter | Value | Conditions | Source |
| Half-life (t½) | 2 minutes | 37°C, pH 7.4 | [1][2][3][4] |
| Half-life (t½) | 3.9 ± 0.2 minutes | 37°C, Bovine Chromaffin Cells | [5] |
| Half-life (t½) | 16 minutes | 22-25°C, pH 7.4 | [1][2][4] |
| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | 37°C, pH 7.4 | [6] |
| Moles of NO Released | 1.5 moles per mole of parent compound | Aqueous Solution | [1][2][4] |
Decomposition and Signaling Pathway
The decomposition of DEA NONOate in an aqueous buffer initiates the release of nitric oxide. This released NO can then diffuse across cell membranes and activate its primary downstream target, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that activates protein kinase G (PKG) and subsequently leads to various physiological responses, such as vasodilation.
Experimental Protocols
The determination of the half-life of DEA NONOate is typically performed using UV/Vis spectrophotometry. The following provides a generalized methodology based on cited literature.
Preparation of DEA NONOate Solutions
-
Stock Solution Preparation: DEA NONOate is supplied as a crystalline solid and should be stored at -80°C.[1] Due to its sensitivity to moisture, it should be handled in an inert atmosphere if possible.[7] A stock solution can be prepared by dissolving the crystalline solid in a suitable solvent purged with an inert gas, such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF).[1][7] Alternatively, for an organic solvent-free solution, DEA NONOate can be dissolved directly in an aqueous buffer like 0.01 M NaOH, where it is more stable.[7] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[1][7]
-
Quantification of Stock Solution: The concentration of the DEA NONOate stock solution can be verified by measuring its absorbance at its λmax of 250 nm.[1][7]
Measurement of Decomposition Half-Life
-
Initiation of Decomposition: The decomposition of DEA NONOate is initiated by diluting the stock solution into a pre-warmed (37°C) aqueous buffer at the desired pH (typically pH 7.4). A common buffer used is 0.1 M phosphate (B84403) buffer.[7]
-
Spectrophotometric Monitoring: The decomposition is monitored by recording the decrease in absorbance at 250 nm over time using a UV/Vis spectrophotometer with a temperature-controlled cuvette holder set to 37°C.[8]
-
Data Analysis: The decomposition of DEA NONOate follows first-order kinetics.[1][2] The half-life (t½) can be calculated from the natural logarithm of the absorbance values plotted against time. The slope of this plot is equal to the negative of the first-order rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k.
The experimental workflow for determining the half-life of DEA NONOate is illustrated in the diagram below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. thomassci.com [thomassci.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
DEA NONOate chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of DEA NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a member of the diazeniumdiolate class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] Structurally, it is the diethylammonium (B1227033) salt of 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate.[2][3] DEA NONOate serves as a valuable tool in biomedical research, providing a predictable and controllable source of NO for in vitro and in vivo studies.[4] Its utility stems from a well-characterized, pH-dependent decomposition that follows first-order kinetics, allowing researchers to mimic the transient, low-concentration bursts of NO produced by endogenous nitric oxide synthase (NOS) enzymes.[1][5] This guide provides a comprehensive overview of the core chemical properties, stability, and handling protocols for DEA NONOate.
Core Chemical Properties
DEA NONOate is typically supplied as a white to off-white crystalline solid.[3][6] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of DEA NONOate
| Property | Value | Reference |
| CAS Number | 372965-00-9 | [2][6][7] |
| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ • C₄H₁₁N) | [2][6][7] |
| Molecular Weight | 206.3 g/mol | [2][3][8] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Purity | Typically ≥97% | [2][7] |
| UV Absorbance (λmax) | 250 nm (in aqueous solution) | [2][3] |
| Molar Absorptivity (ε) | 6,500 M⁻¹cm⁻¹ | [3] |
Table 2: Solubility of DEA NONOate
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [2][3][9] |
| DMSO | ~2 mg/mL | [2][3][9] |
| DMF | ~2 mg/mL | [2][3][9] |
| PBS (pH 7.2) | ~10 mg/mL | [2][3][9] |
| Water | Soluble | [6] |
Stability and Decomposition
The stability of DEA NONOate is highly dependent on its physical state and the pH of its environment.
-
Solid State: As a crystalline solid, DEA NONOate is stable for at least one to two years when stored properly at -80°C under desiccating conditions and an inert atmosphere (e.g., nitrogen or argon).[2][3][7] The compound is sensitive to air and moisture, which can cause discoloration and degradation.[3]
-
Solution Stability: In aqueous solutions, stability is critically dependent on pH.
-
Alkaline Conditions (pH > 8.0): DEA NONOate is relatively stable. Stock solutions prepared in 0.01 M NaOH can be stored at 0°C for up to 24 hours with minimal decomposition.[3][10]
-
Physiological Conditions (pH 7.4): The compound spontaneously decomposes to release nitric oxide.[1][2] Aqueous solutions at this pH are not stable and should be prepared immediately before use; storage for more than one day is not recommended.[3][6]
-
Acidic Conditions (pH < 6.0): Decomposition is nearly instantaneous.[3][10]
-
The decomposition process is a pH-dependent, first-order process that yields the parent diethylamine and two molecules of nitric oxide.[1][3]
Nitric Oxide Release Profile
DEA NONOate is characterized by a rapid release of NO under physiological conditions. This release follows predictable first-order kinetics.[1]
-
Stoichiometry: One mole of DEA NONOate liberates approximately 1.5 moles of nitric oxide upon complete decomposition.[1][2][11]
-
Half-Life (t½): The rate of NO release is temperature-dependent. The established half-lives at pH 7.4 are detailed in Table 3.
Table 3: Half-Life of DEA NONOate at pH 7.4
| Temperature | Half-Life (t½) | Reference |
| 37°C | 2 minutes | [1][2][12] |
| 22-25°C | 16 minutes | [1][2][3] |
Analytical and Quantification Protocols
Accurate quantification and proper solution preparation are critical for reproducible experimental results.
Experimental Protocol: Quantification by UV-Vis Spectrophotometry
The concentration of intact DEA NONOate in a stock solution can be determined by measuring its characteristic UV absorbance. This is particularly useful to verify the concentration of alkaline stock solutions before initiating NO release.
-
Instrumentation: Calibrated UV-Vis spectrophotometer.
-
Materials: Quartz cuvettes, 0.01 M NaOH solution.
-
Procedure:
-
Prepare a stock solution of DEA NONOate in 0.01 M NaOH.
-
Dilute an aliquot of the stock solution in 0.01 M NaOH to a concentration expected to be within the linear range of the spectrophotometer (e.g., 10-100 µM).
-
Use 0.01 M NaOH as a blank to zero the instrument.
-
Measure the absorbance of the diluted sample at 250 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance at 250 nm
-
ε = Molar absorptivity (6,500 M⁻¹cm⁻¹)[3]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
-
Experimental Protocol: Preparation of Stock and Working Solutions
Proper handling is essential to maintain the integrity of the compound before initiating NO release.
-
Preparation of a Stable Alkaline Stock Solution:
-
Equilibrate the sealed vial of solid DEA NONOate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid and dissolve it in cold (4°C) 0.01 M NaOH to the desired concentration.
-
This stock solution is stable for several hours on ice or for up to 24 hours at 0°C.[3]
-
-
Preparation of an Organic Stock Solution:
-
Purge the chosen solvent (e.g., ethanol, DMSO) with an inert gas like argon or nitrogen to remove dissolved oxygen.[3][9]
-
Dissolve the weighed DEA NONOate in the purged solvent.
-
Store aliquots at -80°C. Ensure the residual amount of organic solvent in the final working solution is minimal to avoid off-target effects.[3]
-
-
Preparation of Working Solution and Initiation of NO Release:
-
Prepare the final experimental buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 37°C).
-
Add a small volume of the concentrated stock solution to the buffer to achieve the final desired concentration.
-
Nitric oxide release will begin immediately upon dilution into the neutral pH buffer.[3][10]
-
Biological Signaling Pathways
The biological effects of DEA NONOate are mediated by the nitric oxide it releases. NO is a crucial signaling molecule involved in numerous physiological processes.[1]
The sGC-cGMP-PKG Pathway
The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).[1][13]
-
NO Release: DEA NONOate decomposes, releasing NO into the extracellular or intracellular space.
-
sGC Activation: NO diffuses across cell membranes and binds to the heme moiety of sGC.
-
cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
-
Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets, leading to physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.[1][13]
cGMP-Independent Mechanisms
While the sGC-cGMP pathway is primary, NO from DEA NONOate can also elicit responses independently of cGMP. For instance, in vascular smooth muscle, DEA NONOate-induced relaxation can occur via both cGMP-dependent and cGMP-independent mechanisms.[14] The cGMP-independent component may involve the direct activation of potassium channels, such as large-conductance calcium-activated potassium channels (BK(Ca)).[14]
Handling and Storage Summary
Correct handling and storage are paramount to ensure the compound's efficacy and the reproducibility of experiments.
Table 4: Summary of Storage and Handling Recommendations
| Condition | Recommendation | Rationale | Reference |
| Long-Term Storage (Solid) | Store at -80°C under an inert, dry atmosphere. | Prevents degradation from moisture and air; ensures stability for ≥1 year. | [2][3][7] |
| Short-Term Storage (Alkaline Stock) | Store at 0-4°C for up to 24 hours. | High pH (>8.0) significantly slows the rate of decomposition. | [3][10] |
| Working Solutions (pH 7.4) | Prepare immediately before use; do not store. | Spontaneous and rapid decomposition occurs at physiological pH. | [3][6] |
| Weighing | Allow vial to warm to room temperature before opening. | Prevents atmospheric moisture from condensing on the cold solid. | [3] |
| Solvents | For organic stocks, purge solvent with inert gas (N₂, Ar). | Removes dissolved oxygen which can react with NO. | [3][9][15] |
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agscientific.com [agscientific.com]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 7. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 8. biotium.com [biotium.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. NONOate - Wikipedia [en.wikipedia.org]
- 11. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEA NONOate - Labchem Catalog [dev.labchem.com.my]
- 13. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 14. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Unveiling the Solubility of DEA NONOate: A Technical Guide for Researchers
An In-depth Examination of DEA NONOate Solubility in DMSO vs. PBS for Scientific Applications
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's solubility is fundamental to experimental design and the generation of reliable data. Diethylamine NONOate (DEA NONOate), a widely utilized nitric oxide (NO) donor, presents distinct solubility characteristics in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This technical guide provides a comprehensive overview of DEA NONOate's solubility, offering quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and biological significance.
Core Concepts: Understanding Solubility Differences
DEA NONOate is an ionic salt, specifically the diethylammonium (B1227033) salt of 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate. Its solubility is governed by its interactions with the solvent molecules.
-
In Phosphate-Buffered Saline (PBS) , a polar protic aqueous solution, the ionic nature of DEA NONOate facilitates its dissolution. The water molecules in PBS can effectively solvate the diethylammonium cation and the NONOate anion, leading to a relatively high solubility. The pH of the PBS solution is a critical factor, as DEA NONOate's stability is pH-dependent. At a physiological pH of 7.2-7.4, it not only dissolves but also begins to decompose, releasing nitric oxide.
-
In Dimethyl Sulfoxide (DMSO) , a polar aprotic solvent, the solubility of DEA NONOate is lower than in PBS.[1][2][3][4][5][6][7][8] While DMSO is a powerful solvent for many organic compounds, its interaction with the ionic DEA NONOate is less favorable compared to water. However, DMSO is often used to prepare concentrated stock solutions of DEA NONOate, which are then diluted into aqueous buffers for experiments. It is recommended to purge the DMSO with an inert gas, such as nitrogen, before preparing the stock solution to minimize degradation of the compound.[1][2][8]
Quantitative Solubility Data
The following table summarizes the reported solubility of DEA NONOate in DMSO and PBS. These values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration | Source(s) |
| DMSO | 2 mg/mL | ~9.7 mM | [1][2][3][4][6][7] |
| 10 mM | [7][9] | ||
| PBS (pH 7.2) | 10 mg/mL | ~48.5 mM | [1][2][3][4][6][8] |
Molecular Weight of DEA NONOate: 206.29 g/mol [9][10]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of DEA NONOate in a specific aqueous buffer (e.g., PBS, pH 7.2) at a controlled temperature.
Materials:
-
DEA NONOate (crystalline solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Calibrated analytical balance
-
Scintillation vials or other suitable containers with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline DEA NONOate to a series of vials containing a known volume of PBS (pH 7.2). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the dissolved DEA NONOate remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Prepare a standard curve of known concentrations of DEA NONOate in the same buffer.
-
Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for DEA NONOate, which is approximately 250 nm.[1][2]
-
Determine the concentration of DEA NONOate in the sample by interpolating from the standard curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method for the analysis of DEA NONOate.
-
Prepare a standard curve of known concentrations of DEA NONOate.
-
Inject the filtered sample into the HPLC system and determine the peak area corresponding to DEA NONOate.
-
Calculate the concentration of DEA NONOate in the sample based on the standard curve.
-
-
-
Data Analysis:
-
The calculated concentration from the quantification step represents the equilibrium solubility of DEA NONOate in the specified buffer at the given temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualizations
The following diagrams illustrate key processes and pathways related to the use of DEA NONOate.
Caption: Dissolution and decomposition of DEA NONOate in PBS.
Caption: The canonical NO/sGC/cGMP signaling pathway.
Conclusion
A thorough understanding of DEA NONOate's solubility in both DMSO and PBS is crucial for its effective use in research. While it exhibits greater solubility in aqueous PBS, DMSO serves as a valuable solvent for preparing concentrated stock solutions. The provided data and protocols offer a solid foundation for researchers to handle this important nitric oxide donor with precision, ensuring the integrity and reproducibility of their experimental findings. The visualized pathways further contextualize its mechanism of action, from dissolution to its ultimate biological effects.
References
- 1. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of the nitric oxide signaling pathway and targets for drug development. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
Spontaneous Decomposition of DEA NONOate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a valuable tool in biomedical research, belonging to the class of diazeniumdiolate compounds that spontaneously release nitric oxide (NO) in aqueous solutions. This property makes it an excellent candidate for studies requiring controlled and predictable generation of NO to investigate its diverse physiological and pathological roles. Understanding the kinetics and mechanism of its decomposition is paramount for the accurate design and interpretation of experiments. This technical guide provides an in-depth overview of the spontaneous decomposition of DEA NONOate, including quantitative data, detailed experimental protocols, and visualizations of the decomposition process and its primary signaling pathway.
Core Concepts of DEA NONOate Decomposition
The decomposition of DEA NONOate in aqueous solution is a first-order process that is highly dependent on pH and temperature.[1][2] The molecule is relatively stable in alkaline solutions but decomposes rapidly as the pH becomes more acidic.[3][4] This pH-dependent behavior is governed by the protonation of the NONOate functional group.[5]
The overall decomposition reaction can be summarized as follows:
(C₂H₅)₂N-N(O)=NO⁻ + H⁺ → (C₂H₅)₂NH + 2NO
This reaction yields two molecules of nitric oxide and one molecule of diethylamine per molecule of the protonated DEA NONOate. However, under physiological conditions (pH 7.4), it has been experimentally determined that 1.5 moles of NO are liberated per mole of the parent compound.[1][6]
Quantitative Decomposition Data
The rate of decomposition of DEA NONOate is typically characterized by its half-life (t½), which is the time required for half of the compound to decompose. The following tables summarize the key quantitative data related to DEA NONOate decomposition.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 2 minutes | 37°C, pH 7.4 | [1] |
| 16 minutes | 22-25°C, pH 7.4 | [1] | |
| ~0.0007 s⁻¹ (k_dec) | 25°C, pH 7.0 | [7] | |
| NO Release Stoichiometry | 1.5 moles NO / mole DEA NONOate | pH 7.4 | [1][6] |
| Apparent pKa | 4.6 | - | [5] |
| Decomposition Behavior | Nearly instantaneous | pH 5.0 | [3][4] |
| Stable | Alkaline pH (>8.0) | [3][4] |
Experimental Protocols
Accurate and reproducible experimental results hinge on meticulous adherence to established protocols. The following sections provide detailed methodologies for the preparation of DEA NONOate solutions and the subsequent monitoring of its decomposition and NO release.
Preparation of DEA NONOate Solutions
DEA NONOate is a crystalline solid that is sensitive to moisture and air.[3] Proper handling and preparation of solutions are crucial for obtaining reliable data.
Materials:
-
DEA NONOate solid
-
0.01 M Sodium Hydroxide (NaOH), deoxygenated
-
Buffer of desired pH (e.g., Phosphate Buffered Saline - PBS), deoxygenated
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials with airtight septa
Protocol for Preparing a Concentrated Stock Solution (Alkaline):
-
Weigh the desired amount of DEA NONOate in a clean, dry vial.
-
Purge the vial with an inert gas to remove oxygen.
-
Using a gas-tight syringe, add the required volume of cold, deoxygenated 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl the vial to dissolve the solid completely.
-
Store the stock solution on ice for immediate use or at -80°C for long-term storage. Alkaline stock solutions are stable for at least 24 hours at 0°C.[3]
Protocol for Initiating Decomposition:
-
Prepare the desired reaction buffer (e.g., PBS, pH 7.4) and deoxygenate it by bubbling with an inert gas.
-
Equilibrate the buffer to the desired experimental temperature (e.g., 37°C).
-
Using a gas-tight syringe, add a small volume of the cold, concentrated alkaline stock solution of DEA NONOate to the reaction buffer to achieve the final desired concentration.
-
Mix the solution thoroughly but gently. Decomposition will begin immediately upon introduction to the lower pH buffer.
Monitoring Decomposition by UV-Vis Spectroscopy
The decomposition of DEA NONOate can be conveniently monitored by observing the decrease in its characteristic UV absorbance at 250 nm (ε = 6,500 M⁻¹cm⁻¹).[3][8]
Materials:
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
DEA NONOate working solution in the desired buffer
Protocol:
-
Set the spectrophotometer to the desired temperature.
-
Blank the instrument with the reaction buffer.
-
Initiate the decomposition of DEA NONOate in the reaction buffer as described above.
-
Immediately transfer the solution to a quartz cuvette and place it in the spectrophotometer.
-
Record the absorbance at 250 nm at regular time intervals until the absorbance value stabilizes (indicating complete decomposition).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the first-order rate constant (k). The half-life can then be calculated using the equation: t½ = 0.693 / k.
Quantifying Nitric Oxide Release: The Griess Assay
The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻), in the aqueous solution.[9]
Materials:
-
Griess Reagent (typically a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solutions of known concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Prepare a series of sodium nitrite standard solutions of known concentrations in the same buffer as the experimental samples.
-
At various time points during the DEA NONOate decomposition, collect aliquots of the reaction solution.
-
In a 96-well plate, add a specific volume (e.g., 50 µL) of each standard and experimental sample to separate wells.
-
Add an equal volume (e.g., 50 µL) of Griess Reagent to each well.[10]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[10]
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Create a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve. This will correspond to the amount of NO released.
Real-Time Monitoring of NO Release: Electrochemical Detection
Electrochemical sensors provide a direct and real-time measurement of NO concentration in solution.[11] These sensors typically consist of a working electrode and a reference electrode.
Materials:
-
NO-selective electrochemical sensor and analyzer
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP, which releases a known amount of NO)
-
Reaction vessel with a port for the sensor
Protocol:
-
Calibrate the NO sensor according to the manufacturer's instructions using standard solutions of a known NO donor or saturated NO solutions.[12]
-
Set up the reaction vessel with the desired buffer at the correct temperature.
-
Immerse the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.
-
Initiate the decomposition of DEA NONOate by adding the alkaline stock solution to the buffer.
-
Record the current (pA or nA) generated by the sensor over time. The current is directly proportional to the concentration of NO.
-
Convert the current readings to NO concentration using the calibration curve.
Visualizing the Processes
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for the experimental workflow and the primary signaling pathway of nitric oxide.
Experimental Workflow
Caption: Experimental workflow for studying DEA NONOate decomposition.
Nitric Oxide Signaling Pathway: sGC-cGMP
The primary downstream signaling pathway activated by NO is the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[13][14][15]
Caption: The canonical NO/sGC/cGMP signaling pathway.
Conclusion
DEA NONOate serves as a critical tool for nitric oxide research due to its predictable, first-order decomposition kinetics. By understanding the influence of pH and temperature on its stability and NO release, researchers can effectively design experiments to probe the multifaceted roles of nitric oxide in biological systems. The protocols and data presented in this guide offer a comprehensive resource for the accurate and reproducible use of DEA NONOate in a laboratory setting. Careful consideration of the experimental conditions and the choice of appropriate analytical techniques are essential for generating high-quality, interpretable data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. Mechanism of pH Dependent Decomposition of Monoalkylamine Diazeniumdiolates to Form HNO and NO, Deduced from the Model Compound Methylamine Diazeniumdiolate, Density Functional Theory and CBS-QB3 Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
DEA/NONOate: A Comprehensive Technical Guide for Studying cGMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diethylamine (B46881) NONOate (DEA/NONOate) as a powerful tool for the investigation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. This document details the chemical properties, mechanism of action, and practical applications of DEA/NONOate, offering researchers a solid foundation for its use in experimental settings. The guide includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its utility in research and drug development.
Introduction to DEA/NONOate
DEA/NONOate is a member of the diazeniumdiolate class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] This property makes DEA/NONOate an invaluable tool for researchers studying the myriad of cellular processes modulated by the NO/cGMP signaling cascade. Its predictable and pH-dependent decomposition allows for the controlled delivery of NO to cellular and tissue systems, enabling the precise study of downstream signaling events.[2][3]
The primary mechanism of action for DEA/NONOate involves the spontaneous, first-order release of 1.5 moles of NO per mole of the parent compound.[2] This released NO then activates soluble guanylate cyclase (sGC), a key enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent rise in intracellular cGMP levels triggers a cascade of downstream events, primarily through the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of target proteins, leading to diverse physiological responses such as vasodilation, neurotransmission, and inhibition of platelet aggregation and mast cell degranulation.[1][6][7]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of DEA/NONOate is crucial for its effective use in experimental settings.
| Property | Value | References |
| Molecular Formula | C4H11N3O2 • C4H11N | [8] |
| Molecular Weight | 206.3 g/mol | [8] |
| Appearance | Crystalline solid | [8][9] |
| Purity | ≥98% | [8] |
| UV/Vis Absorbance | λmax: 250 nm | [9] |
| Half-life (pH 7.4, 37°C) | 2 minutes | [2] |
| Half-life (pH 7.4, 22-25°C) | 16 minutes | [2] |
| NO Release Stoichiometry | 1.5 moles NO / mole DEA/NONOate | [2] |
| Solubility | Ethanol (B145695): ~25 mg/mLDMSO: ~2 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~10 mg/mL | [8][9] |
| Storage | Store at -80°C under an inert gas (e.g., nitrogen). Stable for at least one year under these conditions. | [9][10] |
Quantitative Data on DEA/NONOate Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of DEA/NONOate on cGMP levels and physiological responses.
Table 3.1: Effect of DEA/NONOate on cGMP Levels
| Cell/Tissue Type | DEA/NONOate Concentration | Incubation Time | Fold Increase in cGMP (approx.) | Reference |
| Bovine Chromaffin Cells | 0.1 µM | 10 min | Significant increase | [3] |
| Bovine Chromaffin Cells | 2.5 µM | 10 min | Maximal increase | [3] |
| Human Cultured Mast Cells | 10⁻⁷ - 10⁻⁴ M | Not specified | Dose-dependent increase | [6] |
Table 3.2: Functional Effects of DEA/NONOate
| System | DEA/NONOate Concentration | Effect | Reference |
| Rat Small Mesenteric Artery | 3 nM - 10 µM | Sustained relaxation (pEC50 = 6.7 ± 0.2) | [11] |
| Human Cultured Mast Cells | 10⁻⁷ - 10⁻⁴ M | Dose-dependent inhibition of histamine, eicosanoid, and cytokine release | [6] |
| Escherichia coli | 65 mM | 99.9% reduction in growth after 20 hours | [10] |
| Isolated Rat Hearts | 0.1 µM | Enhanced protection of coronary blood flow and cardiac function | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DEA/NONOate to study cGMP signaling.
Preparation of DEA/NONOate Stock Solutions
Materials:
-
DEA/NONOate crystalline solid
-
Anhydrous ethanol, DMSO, or dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, airtight vials
Protocol for Organic Stock Solution:
-
Allow the DEA/NONOate vial to warm to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of DEA/NONOate.
-
Dissolve the DEA/NONOate in the chosen organic solvent (e.g., ethanol to a concentration of 25 mg/mL) that has been purged with an inert gas.[8][9]
-
Cap the vial tightly, purge the headspace with inert gas, and wrap with parafilm.
-
Store the stock solution at -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles.
Protocol for Aqueous Stock Solution:
-
Directly dissolve the crystalline DEA/NONOate in aqueous buffer (e.g., PBS, pH 7.2) to the desired concentration (up to 10 mg/mL).[8][9]
-
Prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[8][9]
Treatment of Cultured Cells with DEA/NONOate
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium
-
DEA/NONOate stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (IBMX), a non-specific phosphodiesterase inhibitor (optional)
Protocol:
-
Plate cells at the desired density and allow them to adhere and grow to the desired confluency.
-
Prior to treatment, replace the culture medium with fresh, pre-warmed medium. To prevent cGMP degradation, it is often beneficial to pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM for 30 minutes) before adding DEA/NONOate.[3]
-
Prepare the final working concentration of DEA/NONOate by diluting the stock solution in the cell culture medium immediately before use.
-
Add the DEA/NONOate solution to the cells and incubate for the desired time at 37°C. The incubation time will depend on the specific research question and the kinetics of the response being measured. Given the short half-life of DEA/NONOate, short incubation times (e.g., 10-15 minutes) are often sufficient to observe maximal cGMP accumulation.[3]
-
Following incubation, proceed immediately with cell lysis for downstream analysis (e.g., cGMP measurement or protein analysis).
Measurement of Intracellular cGMP Levels using ELISA
Materials:
-
DEA/NONOate-treated and control cell lysates
-
Commercially available cGMP ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Protocol (General Outline):
-
Sample Preparation: After treatment with DEA/NONOate, lyse the cells using the lysis buffer provided in the ELISA kit. It is crucial to use a lysis buffer that contains a phosphodiesterase inhibitor to prevent cGMP degradation.
-
Acetylation (Optional): Some ELISA kits include an acetylation step to increase the sensitivity of the assay. If your expected cGMP levels are low, follow the kit's protocol for acetylating both samples and standards.
-
ELISA Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-HRP conjugate to each well.
-
Add the primary antibody solution to each well (except non-specific binding wells).
-
Incubate the plate as per the manufacturer's instructions (typically for a few hours at room temperature or overnight at 4°C).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in your samples by interpolating their absorbance values on the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Assessment of Downstream Signaling: VASP Phosphorylation
A key downstream effector of the cGMP pathway is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 by PKG.[12][13] This can be measured by Western blotting.
Materials:
-
DEA/NONOate-treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VASP, or run a parallel gel.
-
Quantify the band intensities using densitometry software and express the level of phospho-VASP as a ratio to total VASP.
-
Visualizing the cGMP Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic guanosine monophosphate dependent pathway contributes to human mast cell inhibitory actions of the nitric oxide donor, diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasodilator-stimulated phosphoprotein serine 239 phosphorylation as a sensitive monitor of defective nitric oxide/cGMP signaling and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of DEA NONOate-Derived Nitric Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of nitric oxide (NO) derived from the donor compound Diethylamine (B46881) NONOate (DEA NONOate). It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of NO in biological systems. This document details the mechanisms of action, key physiological responses, and experimental considerations when using DEA NONOate as an NO source.
Introduction to DEA NONOate as a Nitric Oxide Donor
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its transient nature, direct administration of NO gas is often impractical for experimental and therapeutic purposes. Consequently, NO donor compounds, such as diazeniumdiolates (NONOates), have become indispensable tools for the controlled release of NO in biological systems.[1][2]
DEA NONOate is a widely used diazeniumdiolate that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release nitric oxide.[1][3] This decomposition follows first-order kinetics and does not require enzymatic activation.[1] One mole of DEA NONOate liberates approximately 1.5 moles of NO.[1][4] The predictable and controllable release of NO makes DEA NONOate a valuable tool for investigating the biological effects of this signaling molecule.[1]
Physicochemical Properties and NO Release Kinetics
Understanding the properties of DEA NONOate is crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C4H11N3O2 • C4H11N | [5] |
| Molecular Weight | 206.3 g/mol | [5] |
| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes | [3][6] |
| Half-life (t½) at 22-25°C, pH 7.4 | ~16 minutes | [3] |
| Moles of NO released per mole of DEA NONOate | 1.5 | [1][4] |
| Decomposition Kinetics | First-order | [1] |
Core Physiological Effects and Signaling Pathways
DEA NONOate-derived NO elicits a broad spectrum of physiological responses primarily through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][7] However, cGMP-independent pathways also play a significant role.[1][8]
Vasodilation
One of the most well-characterized effects of NO is vasodilation. DEA NONOate induces relaxation of vascular smooth muscle, leading to increased blood flow.[1][8][9] This effect is mediated by both cGMP-dependent and independent mechanisms.[1][8]
-
cGMP-Dependent Pathway: NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[7] Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]
-
cGMP-Independent Pathway: Evidence suggests that NO can also induce vasodilation through mechanisms that do not involve cGMP.[8] This can include the activation of certain potassium channels in the vascular smooth muscle cells.[8]
DEA NONOate-induced vasodilation signaling pathways.
Inhibition of Platelet Aggregation
NO is a potent inhibitor of platelet aggregation.[1] DEA NONOate, by releasing NO, can prevent platelets from clumping together, a crucial process in thrombosis. This effect is also largely mediated by the sGC-cGMP pathway within platelets.
Apoptosis
The role of NO in apoptosis is complex and concentration-dependent. High concentrations of NO, as can be achieved with DEA NONOate, are generally pro-apoptotic, inducing programmed cell death in various cell types, including cancer cells.[1] The mechanisms can involve both cGMP-dependent and -independent pathways, including the generation of reactive nitrogen species (RNS) that can cause cellular damage.
Antimicrobial Activity
DEA NONOate has demonstrated antimicrobial properties against bacteria such as Escherichia coli.[10] High concentrations of DEA NONOate can significantly inhibit bacterial growth.[10]
Quantitative Data on Physiological Effects
The following tables summarize quantitative data from various studies on the effects of DEA NONOate.
Table 1: Vasodilatory Effects of DEA NONOate
| Tissue | Species | Concentration Range | Effect | Reference |
| Small Mesenteric Artery | Rat | 3 nM - 10 µM | Sustained relaxation (pEC50 = 6.7 ± 0.2) | [8] |
| Coronary Arterioles | Rat | 1 nM - 100 µM | Similar vasodilation in young and old rats (Max relaxation ~90%) | [9] |
| Cerebellar Microvessels | - | 100 µM | Reversible dilation to 86 ± 28% over baseline | [11] |
Table 2: Effects on cGMP Levels
| Cell Type | Species | DEA NONOate Concentration | Effect on cGMP | Reference |
| Bovine Chromaffin Cells | Bovine | 0.1 µM (threshold) | Significant increase in cGMP | [6] |
| Bovine Chromaffin Cells | Bovine | 2.5 µM (maximal) | Maximum cGMP accumulation | [6] |
| Bovine Chromaffin Cells | Bovine | EC50 = 0.38 ± 0.02 µM | Half-maximal effective concentration for cGMP increase | [6] |
Table 3: Antimicrobial Effects of DEA NONOate
| Organism | Concentration | Incubation Time | Effect | Reference |
| Escherichia coli | 8 mM | 2 hours | ~80% inhibition of growth | [10] |
| Escherichia coli | 65 mM | 20 hours | 99.9% reduction in growth (3-log reduction) | [10] |
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are outlines for key experiments involving DEA NONOate.
Preparation of DEA NONOate Stock Solutions
Due to its instability in aqueous solutions at neutral pH, DEA NONOate stock solutions should be prepared fresh before each experiment.
-
Reagent: DEA NONOate solid
-
Solvent: 0.01 M NaOH
-
Procedure:
-
Weigh the desired amount of DEA NONOate in a sterile microfuge tube.
-
Add the appropriate volume of cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Keep the stock solution on ice and protected from light until use.
-
Dilute the stock solution in the appropriate physiological buffer (e.g., PBS, cell culture medium) immediately before application to cells or tissues.
-
Workflow for preparing DEA NONOate stock solution.
Measurement of NO Release
Several methods can be used to measure the release of NO from DEA NONOate.
-
Griess Assay: This colorimetric method measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
-
NO-selective Electrodes: Amperometric sensors can directly measure NO concentrations in real-time.[12]
-
Chemiluminescence: This highly sensitive technique detects the light produced from the reaction of NO with ozone.
In Vitro Vasodilation Assay (Wire Myography)
This protocol is a standard method to assess the vasoactive properties of compounds on isolated blood vessels.
-
Tissue Preparation: Isolate small arteries (e.g., mesenteric arteries) from a model organism (e.g., rat) and mount them in a wire myograph chamber.
-
Equilibration: Equilibrate the arteries in a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Contraction: Induce a submaximal contraction of the arteries using a vasoconstrictor (e.g., phenylephrine).
-
DEA NONOate Application: Add cumulative concentrations of DEA NONOate to the bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Conclusion
DEA NONOate is a powerful and versatile tool for investigating the diverse physiological and pathophysiological roles of nitric oxide. Its well-defined chemical properties and predictable NO release kinetics allow for controlled and reproducible experimental designs. A thorough understanding of its mechanisms of action, including both cGMP-dependent and -independent signaling pathways, is essential for accurately interpreting experimental results. This guide provides a foundational resource for researchers to effectively utilize DEA NONOate in their studies and contribute to the expanding knowledge of nitric oxide biology.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 8. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age impairs Flk-1 signaling and NO-mediated vasodilation in coronary arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of DEA/NONOate in Modulating Cellular Redox State
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular redox state, a delicate balance between oxidizing and reducing species, is a critical regulator of a vast array of physiological processes, from signal transduction and gene expression to cell proliferation and apoptosis. Perturbations in this equilibrium, often termed oxidative or reductive stress, are implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Diethylamine NONOate (DEA/NONOate) is a well-characterized nitric oxide (NO) donor that has become an invaluable tool for investigating the multifaceted roles of NO in cellular redox modulation. This technical guide provides a comprehensive overview of the mechanisms by which DEA/NONOate influences the cellular redox environment, detailed experimental protocols for assessing these effects, and a summary of key quantitative data.
DEA/NONOate belongs to the class of 1-substituted diazen-1-ium-1,2-diolates, which spontaneously decompose under physiological conditions to release nitric oxide.[1] The decomposition of DEA/NONOate is a pH-dependent, first-order process, liberating approximately 1.5 moles of NO per mole of the parent compound.[1] At 37°C and pH 7.4, it has a half-life of approximately 2 to 4 minutes, allowing for the controlled and predictable delivery of NO to cellular systems.[1][2]
Core Mechanisms of Cellular Redox Modulation by DEA/NONOate
The primary mechanism by which DEA/NONOate modulates the cellular redox state is through the generation of nitric oxide. NO is a highly reactive free radical that can interact with various cellular components, leading to a cascade of events that can either promote or mitigate oxidative stress.
1. Direct and Indirect Effects on Reactive Oxygen Species (ROS):
Nitric oxide can directly scavenge superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive nitrogen species (RNS).[3] This reaction is diffusion-limited, meaning it occurs at a very high rate.[3] Peroxynitrite can then go on to oxidize and nitrate (B79036) a wide range of biomolecules, including lipids, proteins, and DNA, contributing to cellular damage.
Conversely, NO can also exhibit antioxidant properties by reacting with other radical species or by inducing the expression of antioxidant enzymes. The net effect of DEA/NONOate on cellular ROS levels is therefore dependent on the concentration of NO produced, the existing cellular redox environment, and the presence of other reactive species.
2. Modulation of Glutathione (B108866) Levels and the GSH/GSSG Ratio:
Glutathione (GSH), a tripeptide, is the most abundant non-protein thiol in cells and plays a central role in maintaining the cellular redox balance. The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular oxidative stress.[4] NO and its derivatives can influence glutathione homeostasis through several mechanisms:
-
S-nitrosylation of Glutathione: NO can react with GSH to form S-nitrosoglutathione (GSNO), a stable NO carrier that can transfer the nitroso group to other molecules. This process can impact the availability of free GSH.
-
Oxidation of Glutathione: Peroxynitrite and other RNS derived from NO can directly oxidize GSH to GSSG, thereby decreasing the GSH/GSSG ratio.[5]
-
Regulation of Glutathione Synthesis and Recycling: NO can influence the activity of enzymes involved in glutathione metabolism, such as glutathione reductase, which reduces GSSG back to GSH.
3. S-Nitrosylation of Redox-Sensitive Proteins:
S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol group of a cysteine residue in a protein. This modification can alter the protein's function, localization, and stability. DEA/NONOate-derived NO can S-nitrosylate a wide range of proteins involved in redox signaling and antioxidant defense, including caspases and other enzymes.[6] This provides a direct mechanism for NO to regulate cellular processes in a redox-sensitive manner.
4. Activation of the Nrf2-ARE Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[7] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[8] Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their upregulation.[8] Nitric oxide and its derivatives can activate the Nrf2 pathway, likely through the modification of cysteine residues on Keap1, thereby enhancing the cell's antioxidant capacity.
Quantitative Data on the Effects of DEA/NONOate
The following tables summarize quantitative data from various studies on the effects of DEA/NONOate on key cellular redox parameters. It is important to note that the specific effects can vary depending on the cell type, the concentration and duration of DEA/NONOate exposure, and the experimental conditions.
| Cell Type | DEA/NONOate Concentration | Duration of Treatment | Change in Intracellular ROS Levels (Fold Change vs. Control) | Reference |
| Jurkat cells | 1 mM | 30 minutes | Increase in fluorescence signal | [9] |
| Human Colorectal Cancer Cells (HCT116) | Not Specified | Not Specified | Not Specified | [10] |
| Cell Type | DEA/NONOate Concentration | Duration of Treatment | Change in GSH/GSSG Ratio | Reference |
| Human Aortic Endothelial Cells | Not Specified | Not Specified | Decrease (via diamide) | [11] |
| Human Lens Cells | Not Specified | Not Specified | Decrease (via sulforaphane) | [12] |
| Enzyme | Cell/Tissue Type | DEA/NONOate Concentration | Duration of Treatment | Change in Enzyme Activity | Reference |
| Superoxide Dismutase (SOD) | Rat Brain | Not Applicable | Developmental study | Increase with age | [13] |
| Catalase | Rat Brain | Not Applicable | Developmental study | Varies with age | [13] |
| Glutathione Peroxidase (GPx) | Rat Brain | Not Applicable | Developmental study | Constant from birth | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of DEA/NONOate on the cellular redox state.
Preparation of DEA/NONOate Stock Solution
DEA/NONOate is sensitive to moisture and should be stored at -20°C or -80°C under an inert gas.[2]
-
Materials:
-
DEA/NONOate solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH
-
Inert gas (e.g., argon or nitrogen)
-
Microcentrifuge tubes
-
-
Protocol:
-
Allow the vial of DEA/NONOate to warm to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, weigh out the desired amount of DEA/NONOate.
-
Dissolve the solid in anhydrous DMSO or cold 0.01 M NaOH to prepare a concentrated stock solution (e.g., 100 mM).
-
Aliquot the stock solution into small volumes in microcentrifuge tubes, flush with inert gas, and store at -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the desired cell culture medium or buffer immediately before use.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[1][10]
-
Materials:
-
Cells of interest
-
DEA/NONOate
-
DCFH-DA
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[10]
-
Prepare a 10 mM stock solution of DCFH-DA in anhydrous DMSO.[10]
-
On the day of the experiment, prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free cell culture medium.
-
Treat the cells with the desired concentrations of DEA/NONOate for the specified duration. Include appropriate vehicle controls.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[10]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[10]
-
Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[10]
-
Normalize the fluorescence intensity to the cell number or total protein content.
-
Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG) Levels
The enzymatic recycling method using glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is a common and sensitive method for quantifying GSH and GSSG.
-
Materials:
-
Cells of interest
-
DEA/NONOate
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Triethanolamine (TEA)
-
DTNB
-
NADPH
-
Glutathione Reductase
-
GSH and GSSG standards
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Culture and treat cells with DEA/NONOate as desired.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a deproteinizing agent like MPA to prevent auto-oxidation of GSH.
-
Centrifuge the cell lysates to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
For Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the sample supernatant, DTNB solution, and NADPH solution.
-
Initiate the reaction by adding glutathione reductase.
-
Immediately monitor the change in absorbance at 412 nm over time. The rate of color formation is proportional to the total glutathione concentration.
-
-
For GSSG Measurement:
-
Prior to the assay, treat an aliquot of the sample supernatant with 2-vinylpyridine (B74390) (2-VP) to derivatize and mask the GSH.
-
Perform the enzymatic recycling assay as described for total glutathione. The measured rate will correspond to the GSSG concentration.
-
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Generate standard curves using known concentrations of GSH and GSSG to quantify the amounts in the samples.
-
Measurement of Antioxidant Enzyme Activity
The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can be measured using spectrophotometric assays.[14]
-
Superoxide Dismutase (SOD) Activity Assay: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.[15]
-
Catalase Activity Assay: This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide using GSH. The resulting GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[14]
-
General Protocol Outline:
-
Prepare cell or tissue lysates from DEA/NONOate-treated and control samples.
-
Determine the protein concentration of the lysates.
-
Perform the specific enzyme activity assay according to a commercially available kit or a published protocol, using a spectrophotometer or microplate reader.
-
Calculate the enzyme activity and normalize it to the protein concentration.
-
Signaling Pathways and Experimental Workflows
DEA/NONOate-Induced Redox Signaling
The following diagram illustrates the central role of DEA/NONOate-derived nitric oxide in modulating cellular redox signaling pathways.
Caption: DEA/NONOate-derived NO modulates cellular redox state through multiple pathways.
Experimental Workflow for Assessing Cellular Redox State
The following diagram outlines a typical experimental workflow for investigating the effects of DEA/NONOate on cellular redox parameters.
Caption: A generalized workflow for studying the impact of DEA/NONOate on cellular redox parameters.
Conclusion
DEA/NONOate serves as a powerful and versatile tool for elucidating the complex role of nitric oxide in modulating the cellular redox state. Its predictable NO-releasing properties allow for controlled investigations into the downstream effects on ROS production, glutathione homeostasis, protein S-nitrosylation, and the activation of antioxidant signaling pathways like Nrf2. By employing the detailed experimental protocols outlined in this guide, researchers can gain valuable insights into the intricate interplay between nitric oxide and cellular redox regulation, which is fundamental to understanding both normal physiology and the pathogenesis of a wide range of diseases. This knowledge is crucial for the development of novel therapeutic strategies that target the cellular redox environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formation of peroxynitrite in vivo from nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of oxidized/reduced glutathione ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Protein S-nitrosylation in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreases in GSH:GSSG activate vascular endothelial growth factor receptor 2 (VEGFR2) in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Vasorelaxant Potential of DEA/NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the vasorelaxant properties of Diethylamine (B46881) NONOate (DEA/NONOate), a potent nitric oxide (NO) donor. We delve into its mechanisms of action, present key quantitative data from seminal studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.
Core Concepts: The Vasorelaxant Action of DEA/NONOate
DEA/NONOate is a diazeniumdiolate that spontaneously releases nitric oxide in a pH-dependent manner, making it a valuable tool for studying the physiological effects of NO.[1] Its primary vasorelaxant effect is mediated through the canonical nitric oxide signaling pathway. Upon release, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[2][3] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates a cascade of events leading to vasodilation.[2][3][4]
However, research indicates that the vasorelaxant properties of DEA/NONOate are not solely dependent on the cGMP pathway. Evidence suggests the involvement of cGMP-independent mechanisms, including the activation of various potassium channels in the vascular smooth muscle.[5][6][7]
Quantitative Analysis of DEA/NONOate's Vasorelaxant Effects
The potency and efficacy of DEA/NONOate in inducing vasorelaxation have been quantified in numerous studies. The following tables summarize key pharmacological parameters, providing a comparative overview of its activity under different experimental conditions.
| Parameter | Value | Species/Tissue | Pre-constricting Agent | Notes | Reference |
| pEC50 | 6.7 ± 0.2 | Rat small mesenteric artery | Phenylephrine (B352888) | [5] | |
| pEC50 (with ODQ) | 5.8 ± 0.4 | Rat small mesenteric artery | Phenylephrine | ODQ is a selective inhibitor of soluble guanylyl cyclase. | [5] |
| pEC50 (with Charybdotoxin) | 6.3 ± 0.2 | Rat small mesenteric artery | Phenylephrine | Charybdotoxin is a blocker of large conductance calcium-activated potassium channels (BKCa). | [5] |
| pEC50 (with ODQ and Charybdotoxin) | 5.1 ± 0.4 | Rat small mesenteric artery | Phenylephrine | Additive inhibitory effects of ODQ and Charybdotoxin. | [5] |
| EC50 | 0.38 ± 0.02 µM | Bovine chromaffin cells | Not applicable (cGMP measurement) | [4] |
Table 1: Potency of DEA/NONOate in Inducing Vasorelaxation and cGMP Accumulation
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 2 minutes | 37°C, pH 7.4 | [1] |
| Half-life (t½) | 16 minutes | 22-25°C, pH 7.4 | [1] |
| Half-life (t½) | 3.9 ± 0.2 minutes | 37°C, pH 7.4 | [4] |
| Moles of NO released per mole of DEA/NONOate | 1.5 | [1][2][8][9] | |
| Decomposition Rate Constant | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C | [8][9] |
Table 2: Physicochemical Properties of DEA/NONOate
Signaling Pathways of DEA/NONOate-Induced Vasorelaxation
The vasorelaxant effects of DEA/NONOate are mediated through a combination of cGMP-dependent and -independent signaling pathways.
cGMP-Dependent Pathway
The primary mechanism of action involves the activation of soluble guanylate cyclase (sGC) by nitric oxide.
Caption: cGMP-Dependent Signaling Pathway of DEA/NONOate.
cGMP-Independent Pathway: Role of Potassium Channels
Studies have revealed that DEA/NONOate can also induce vasorelaxation through mechanisms independent of cGMP, primarily involving the activation of potassium (K⁺) channels.[5][6] This leads to hyperpolarization of the vascular smooth muscle cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation.
Caption: cGMP-Independent K⁺ Channel-Mediated Pathway.
Experimental Protocols
Isolated Aortic Ring Relaxation Assay
This ex vivo method is fundamental for assessing the vasorelaxant properties of DEA/NONOate.
Caption: Workflow for Isolated Aortic Ring Relaxation Assay.
Methodology:
-
Tissue Preparation: Thoracic aortas are harvested from euthanized rats and placed in ice-cold Krebs-Henseleit solution.[10] The aorta is carefully cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.[10] For endothelium-denuded studies, the intimal surface is gently rubbed.[10]
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.[10]
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g.[10] Following equilibration, the rings are pre-constricted with an agonist such as phenylephrine to induce a stable contraction.[5]
-
DEA/NONOate Administration: Once a stable contraction is achieved, DEA/NONOate is added to the organ bath in a cumulative manner, with the tension recorded after each addition.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is then plotted to determine the pEC50 or EC50 value.
Measurement of Nitric Oxide Release
Electrochemical methods are commonly employed to measure the real-time release of NO from DEA/NONOate.
Methodology:
-
Stock Solution Preparation: A stock solution of DEA/NONOate is prepared in 0.01 M NaOH to prevent premature decomposition.[11]
-
Electrochemical Measurement: The stock solution is injected into a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[8][9][11] An NO-selective electrode is used to measure the change in current, which is proportional to the concentration of NO released.[11]
-
Data Analysis: The rate of NO release and the half-life of DEA/NONOate can be calculated from the amperometric data.[11]
Conclusion
DEA/NONOate is a powerful tool for investigating the physiological and pathophysiological roles of nitric oxide in the vasculature. Its well-characterized, rapid, and predictable release of NO, coupled with its dual mechanism of vasorelaxation involving both cGMP-dependent and -independent pathways, makes it a subject of significant interest in cardiovascular pharmacology. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this and other NO-donating compounds in the management of cardiovascular diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of vascular relaxation induced by the nitric oxide (NO)/nucleophile complexes, a new class of NO-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of potassium channels in the relaxation induced by the nitric oxide (NO) donor DEA/NO in the isolated rat basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of potassium channel inhibitors on the relaxation induced by the nitric oxide donor diethylamine nitric oxide in isolated human cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
DEA NONOate effects on neuronal cell viability
An In-depth Technical Guide on the Effects of DEA NONOate on Neuronal Cell Viability
Introduction to DEA NONOate
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known as DEA NONOate or DETA NONOate, is a well-characterized nitric oxide (NO) donor compound.[1] Belonging to the diazeniumdiolate (NONOate) class, it is widely utilized in biomedical research to study the diverse physiological and pathological roles of NO.[2] NONOates are valued for their ability to release NO spontaneously under physiological conditions (pH 7.4, 37°C), with a predictable rate and duration. DEA NONOate specifically has a long half-life of approximately 20 hours, allowing for sustained, low-level NO release in experimental settings.[3]
Nitric oxide is a multifaceted signaling molecule in the nervous system, acting as a neurotransmitter and participating in processes like synaptic plasticity and neurodevelopment.[2] However, its influence on neuronal survival is complex and concentration-dependent. While physiological levels of NO are often neuroprotective, excessive production can lead to neurotoxicity, primarily through the formation of reactive nitrogen species (RNS).[2][4] This whitepaper provides a comprehensive overview of the effects of DEA NONOate on neuronal cell viability, detailing the underlying signaling pathways, summarizing quantitative data, and providing key experimental protocols for researchers.
The Dichotomous Role of DEA NONOate: Neuroprotection vs. Neurotoxicity
Research has established that DEA NONOate can exert either protective or detrimental effects on neuronal cells, largely dependent on its concentration and the specific experimental context.
Neuroprotective Effects
At lower concentrations, DEA NONOate demonstrates significant neuroprotective properties, particularly against oxidative stress. It has been shown to inhibit neurotoxicity induced by hydrogen peroxide (H2O2) in rat cortical neurons.[5] This protective mechanism is primarily mediated by the classical NO signaling pathway involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] Furthermore, studies have indicated that exogenous NO from DEA NONOate can promote hippocampal neurogenesis, suggesting its potential therapeutic application in conditions like chronic stress-induced depression.[1] In models of traumatic brain injury (TBI), DEA NONOate has been found to increase the survival, proliferation, and differentiation of neural progenitor cells.[2]
Neurotoxic Effects
Conversely, high concentrations of DEA NONOate are clearly neurotoxic.[2] High levels of NO released from donors can induce neuronal death through several mechanisms, including the inhibition of mitochondrial respiration, which leads to energy depletion and subsequent excitotoxicity via glutamate (B1630785) release.[4][7] This process can result in either apoptosis or necrosis.[4][8] Interestingly, some research suggests that at high concentrations (e.g., in the millimolar range), the DEA NONOate molecule itself, independent of NO release, can directly activate cation-selective channels in cerebellar granule neurons.[7][9] This leads to a sustained inward current and depolarization, which can contribute to excitotoxic cell death.[7] This NO-independent effect underscores the need for caution when interpreting results from experiments using high concentrations of NO donors.[7][9]
Signaling Pathways
The dual effects of DEA NONOate on neuronal viability are governed by distinct signaling pathways.
Neuroprotective cGMP-Dependent Pathway
The primary neuroprotective pathway activated by low concentrations of DEA NONOate is the NO-sGC-cGMP cascade. NO released from DEA NONOate diffuses into the neuron and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. sGC then catalyzes the conversion of GTP to cGMP. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets that ultimately confer protection against apoptotic stimuli like oxidative stress.[5]
Caption: Neuroprotective pathway of DEA NONOate via cGMP signaling.
Neurotoxic Pathways
High concentrations of DEA NONOate can trigger cell death through at least two proposed pathways. The first is a classic NO-mediated excitotoxic pathway where excessive NO inhibits mitochondrial respiration, depletes ATP, and causes glutamate release, leading to overactivation of NMDA receptors and cell death.[7] The second, non-canonical pathway involves the direct action of the DEA NONOate molecule on cation channels, causing depolarization and contributing to excitotoxicity.[7][9] Both pathways can ultimately converge on the activation of apoptotic effectors like caspases.
Caption: Potential neurotoxic pathways of high-concentration DEA NONOate.
Data Presentation: Quantitative Effects on Neuronal Viability
The following tables summarize the quantitative data from various studies investigating the effects of DEA NONOate on neuronal cells. It is critical to note that outcomes are highly dependent on the neuronal cell type, culture conditions, and duration of exposure.
Table 1: Neuroprotective Effects of DEA NONOate
| Cell Type | Insult | DEA NONOate Concentration | Observed Effect | Reference |
| Rat Cortical Neurons | H₂O₂ (20-100 µM) | 1-10 µM | Inhibition of H₂O₂-induced neurotoxicity.[5] | [5] |
| Rat Cortical Neurons | H₂O₂ (30-40 µM) | 1-3 µM | Elevation of cGMP concentrations, conferring cytoprotection.[5] | [5] |
| Young Adult Mice | Chronic Mild Stress (CMS) | 0.4 mg/kg, i.p. | Reversed CMS-induced behavioral despair and promoted hippocampal neurogenesis.[1] | [1] |
| Rat Embryonic Motor Neurons | Trophic Factor Deprivation (with l-NAME) | 20 µM | Prevented motor neuron death induced by NOS inhibition.[10] | [10] |
Table 2: Neurotoxic Effects of DEA NONOate
| Cell Type | DEA NONOate Concentration | Observed Effect | Mechanism | Reference |
| Rat Cerebellar Granule Cells | 100 µM - 10 mM | Concentration-dependent inward current, depolarization, and delayed cell death.[7][9] | Direct activation of cation-selective channels; inhibition of mitochondrial respiration.[7] | [7][9] |
| Rat Motor Neurons | 20 µM | Induced apoptosis in the presence of NOS inhibitors (l-NAME).[3] | Exogenous NO supply in a compromised state.[3] | [3] |
| Murine Locomotor Network | 50 µM - 200 µM | Decreased frequency and modulated amplitude of locomotor-related activity.[11] | Neuromodulatory effect.[11] | [11] |
Experimental Protocols
Accurate assessment of DEA NONOate's effects requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
General Experimental Workflow
The logical flow for assessing the impact of DEA NONOate on neuronal viability typically involves cell culturing, treatment with the compound, and subsequent analysis using one or more viability or apoptosis assays.
Caption: General experimental workflow for assessing neuronal viability.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Primary neurons or neuronal cell line
-
96-well cell culture plates
-
DEA NONOate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization buffer: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO.[13][14]
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-100,000 cells/well) and allow them to adhere and stabilize overnight.
-
Treatment: Carefully remove the culture medium and replace it with fresh medium containing various concentrations of DEA NONOate. Include untreated control wells and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization buffer to each well to dissolve the crystals.[13]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a cell-free well. Express the viability of treated cells as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15][16] It enzymatically labels the free 3'-OH ends of fragmented DNA.[17]
Materials:
-
Neuronal cells cultured on glass coverslips or chamber slides
-
DEA NONOate stock solution
-
In Situ Cell Death Detection Kit (e.g., from Roche) or similar TUNEL assay kit.[18]
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Permeabilization solution: 0.2% Triton X-100 in PBS.[18]
-
Nuclear counterstain: DAPI or Hoechst.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with DEA NONOate on coverslips as described previously.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-40 minutes at room temperature.[18][19]
-
Permeabilization: Wash again with PBS and permeabilize the cells with 0.2% Triton X-100 for 5 minutes on ice.[18]
-
TUNEL Reaction: Wash the cells and add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions. Incubate for 60 minutes at 37°C in a dark, humidified chamber.[18]
-
Staining and Mounting: Wash the cells to remove the reaction mixture. Counterstain the nuclei with DAPI or Hoechst for 10-20 minutes.[18] Mount the coverslips onto microscope slides.
-
Visualization and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while all cell nuclei will be visible with the DAPI/Hoechst stain. Calculate the percentage of TUNEL-positive cells relative to the total number of cells.
Western Blot for Apoptosis Markers
Western blotting can be used to quantify the expression of key proteins involved in the apoptotic cascade, such as cleaved (active) caspase-3 and cleaved PARP.[20]
Materials:
-
DEA NONOate-treated neuronal cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer. Quantify the protein concentration of each sample.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin to compare protein levels between treated and control groups. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[20]
References
- 1. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide and Superoxide Contribute to Motor Neuron Apoptosis Induced by Trophic Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 15. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. PARP cleavage, DNA fragmentation, and pyknosis during excitotoxin-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies of DEA NONOate in cancer cell lines
An In-depth Technical Guide to Preliminary Studies of DEA/NONOate in Cancer Cell Lines
Executive Summary
Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in oncology. Its effects are concentration-dependent: low, endogenously produced levels often promote tumor growth, while high, exogenously supplied concentrations typically induce cytotoxic and anti-tumor effects.[1][2][3] Diethylamine NONOate (DEA/NONOate) is a well-characterized diazeniumdiolate compound that serves as a reliable NO donor, spontaneously decomposing under physiological conditions (pH 7.4, 37°C) with a half-life of approximately 2 minutes to release 1.5 moles of NO per mole of the parent compound.[4][5] This property makes it an invaluable tool for investigating the anti-neoplastic effects of high-flux NO in vitro. This guide synthesizes findings from preliminary studies on DEA/NONOate and related donors in various cancer cell lines, presenting quantitative data, detailed experimental protocols, and insights into the core signaling pathways modulated by this compound.
Quantitative Data on Anti-Cancer Efficacy
The cytotoxic and cytostatic effects of DEA/NONOate and the structurally similar long-acting donor DETA/NO (DETA/NONOate) have been quantified across a range of cancer cell lines. The data highlights a consistent dose-dependent anti-proliferative activity.
Table 1: Cytotoxicity (IC₅₀) of DEA/NONOate in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Effect Measured |
| DEA/NONOate | A375-C6 | Human Melanoma | Not Specified | 128 | Inhibition of DNA synthesis[4] |
| DEA/NONOate | A375, SB2 | Human Melanoma | 24 | > 50 | Significant reduction in cell viability[6] |
Note: Specific IC₅₀ values for DEA/NONOate are not always explicitly reported; often, studies describe effective concentrations that induce significant cytotoxicity.
Table 2: Anti-Proliferative and Pro-Apoptotic Effects of NONOates
| Compound | Cell Line(s) | Cancer Type | Concentration (µM) | Incubation Time (h) | Observed Effect |
| DEA/NONOate | HN18, HN17, HN30, HN31 | Head & Neck Squamous Cell | > 200 | 24, 48, 72 | Anti-proliferative effect[7] |
| DETA/NO | AN3CA, KLE, HEC-1B, Ishikawa | Endometrial Cancer | 250 | 24 | ~40-45% decrease in cell proliferation[1] |
| DETA/NO | AN3CA, KLE, HEC-1B, Ishikawa | Endometrial Cancer | Not specified | 120 | ~70-75% suppression in cell proliferation[1] |
| DETA/NO | MDA-MB-231 | Breast Cancer | 1000 | up to 48 | Reversible cytostasis and G1 cell cycle arrest[8] |
Core Mechanisms and Signaling Pathways
High concentrations of NO released from DEA/NONOate initiate a cascade of cellular events, primarily revolving around the induction of oxidative and nitrosative stress, which culminates in cell cycle arrest and apoptosis. Key modulated pathways include the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.
General Experimental Workflow
The investigation of DEA/NONOate's effects on cancer cells typically follows a standardized workflow, beginning with cell culture and treatment, followed by a variety of assays to measure specific cellular responses.
Induction of Apoptosis and Cell Cycle Arrest
DEA/NONOate-derived NO induces apoptosis through both p53-dependent and independent mechanisms. High levels of NO cause DNA damage and cellular stress, activating stress-related kinases like p38 MAPK and JNK.[3] This leads to the activation of the p53 pathway, which transcriptionally upregulates pro-apoptotic proteins such as NOXA and BAX.[9][10] Concurrently, NO can promote the cleavage and activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1][11] Cell cycle arrest, particularly at the G1/G0 phase, is also a common outcome, often mediated by the downregulation of key regulatory proteins like Cyclin D1.[8][12]
Inhibition of Epithelial-Mesenchymal Transition (EMT)
High concentrations of NO have been shown to inhibit EMT, a key process in cancer metastasis.[13] This is achieved partly by downregulating the NF-κB signaling pathway. NO can also interfere with the TGF-β1 signaling cascade, a central driver of EMT, by reducing the expression of TGF-β1 and its downstream effector, Smad2/3.[13] This leads to the restoration of epithelial markers like E-cadherin and a reduction in mesenchymal markers such as vimentin, thereby suppressing the migratory and invasive potential of cancer cells.
Key Experimental Protocols
The following sections detail the methodologies for core assays used to evaluate the effects of DEA/NONOate.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
DEA/NONOate Preparation: Prepare a fresh stock solution of DEA/NONOate in a suitable buffer (e.g., 0.01 M NaOH for stability or directly in PBS pH 7.2 for immediate use).[4] Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 1000 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of DEA/NONOate. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the cleaved (active) form of caspase-3 or changes in cell cycle-related proteins.
Protocol:
-
Cell Lysis: After treating cells with DEA/NONOate for the specified duration, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-cyclin D1) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[1]
-
Washing: Wash the membrane several times with a washing buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the target protein levels to the loading control.
Cell Invasion Assessment (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8 µm pore size inserts) according to the manufacturer's instructions.
-
Cell Preparation: Culture cells and treat them with a sub-lethal concentration of DEA/NONOate for a predetermined time. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium containing 10% FBS) to the lower wells of the companion plate. Place the inserts into the wells.
-
Cell Seeding: Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in the serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell invasion.
-
Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with a suitable stain, such as crystal violet or toluidine blue.[1]
-
Imaging and Quantification: Air-dry the inserts and visualize the stained cells under a microscope. Count the number of invaded cells in several random fields of view.
-
Analysis: Compare the number of invaded cells in the DEA/NONOate-treated group to the vehicle-treated control group.
Conclusion
Preliminary in vitro studies consistently demonstrate that the nitric oxide donor DEA/NONOate exerts significant, dose-dependent anti-cancer effects across a variety of malignancies. At high micromolar concentrations, it effectively inhibits cell proliferation, halts the cell cycle, and induces apoptosis. The underlying mechanisms are multifactorial, involving the activation of stress-response pathways like MAPK, modulation of the p53 tumor suppressor network, and direct interference with key metastatic processes such as EMT. The data summarized herein provides a strong rationale for further investigation into the therapeutic potential of NO-donating compounds in oncology. Future work should focus on establishing more comprehensive dose-response relationships in a wider array of cancer models and exploring synergistic combinations with existing chemotherapeutic agents.
References
- 1. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into p53 Signaling and Cancer Cell Response to DNA Damage: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DEA NONOate in Cardiovascular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a member of the diazeniumdiolate class of molecules, renowned for their utility as nitric oxide (NO) donors in biomedical research. Due to its predictable and rapid release of NO under physiological conditions, DEA NONOate has become an invaluable tool for investigating the diverse roles of NO in the cardiovascular system. This technical guide provides an in-depth overview of the foundational research on DEA NONOate, focusing on its mechanism of action, its effects in key cardiovascular models, and the experimental protocols used for its characterization.
DEA NONOate spontaneously dissociates in a pH-dependent, first-order process to liberate nitric oxide.[1] At a physiological pH of 7.4 and 37°C, it has a half-life of approximately 2 minutes, releasing 1.5 moles of NO per mole of the parent compound.[1] This rapid release profile makes it ideal for studying acute NO signaling events in various experimental settings.
Mechanism of Action & Signaling Pathways
The primary cardiovascular effects of DEA NONOate are mediated by the nitric oxide it releases. The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells and platelets.
-
NO Release : DEA NONOate decomposes in aqueous buffer to release two molecules of NO.
-
sGC Activation : NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Synthesis : This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation : Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).
-
Downstream Effects : PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation (vasodilation) or inhibition of platelet activation.
In addition to the canonical sGC-cGMP pathway, research in resistance arteries has revealed a cGMP-independent mechanism contributing to vasodilation. This secondary pathway involves the activation of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane and subsequent relaxation.[2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of DEA NONOate across various cardiovascular models.
Table 1: In Vitro Vasorelaxation
| Model System | Agonist/Condition | Parameter | Value | Reference |
| Rat Small Mesenteric Artery | Phenylephrine Pre-contraction | pEC₅₀ | 6.7 ± 0.2 | [2] |
| Rat Small Mesenteric Artery | With ODQ (sGC inhibitor) | pEC₅₀ | 5.8 ± 0.4 | [2] |
| Rat Small Mesenteric Artery | With Charybdotoxin (BKCa blocker) | pEC₅₀ | 6.3 ± 0.2 | [2] |
pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximal response.
Table 2: In Vitro Platelet Inhibition
| Model System | Agonist | Parameter | Concentration | Effect | Reference |
| Human Platelet-Rich Plasma (PRP) | - | Inhibition | 10 µM | Complete abolition of aggregation | [1] |
| Human Platelet-Rich Plasma (PRP) | - | Inhibition | 20 µM | Complete abolition of aggregation | [1] |
| Washed Human Platelets | Thrombin (1 U/mL) | logIC₅₀ | -3.0 ± 0.4 | Potentiation Study | [3] |
| Washed Human Platelets | Thrombin (1 U/mL) + PAM* | logIC₅₀ | -7.9 ± 0.2 | Potentiation Study | [3] |
PAM: Prasugrel Active Metabolite (a P2Y12 receptor blocker). Note: A direct IC₅₀ value for DEA NONOate on ADP or collagen-induced aggregation was not available in the reviewed literature, but the provided data indicates strong inhibitory action at micromolar concentrations.
Table 3: In Vivo Hemodynamic Effects in Anesthetized Rats
| Infusion Dose (µg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Reference |
| 4 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent increase | [4][5] |
| 32 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent increase | [4][5] |
| 256 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent increase | [4][5] |
Note: The referenced study compared DEA/NO to other vasodilators to achieve specific percentage reductions in MAP. The data confirms a clear dose-dependent reduction in blood pressure and a corresponding increase in heart rate and cardiac output.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments involving DEA NONOate.
Ex Vivo Vasorelaxation Assay (Isolated Rat Aortic Rings)
This protocol assesses the vasodilatory properties of DEA NONOate on isolated arterial segments.
-
Tissue Preparation : Male Wistar rats are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Ringer Bicarbonate (KRB) buffer (composition in mM: 120 NaCl, 4.2 KCl, 1.19 KH₂PO₄, 1.2 MgSO₄, 1.3 CaCl₂, 25 NaHCO₃, 5 D-glucose).
-
Ring Mounting : The aorta is cleaned of connective tissue, and 3-5 mm rings are cut. Each ring is mounted between two stainless steel wires in an organ bath chamber containing KRB buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One wire is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check : Rings are equilibrated under a resting tension of 1.5-2.0 g for 40-60 minutes. The viability of the rings is tested by inducing contraction with 60 mM KCl. Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) (e.g., 10⁻⁵ M) in a pre-contracted ring.
-
Contraction and Drug Addition : Rings are washed and allowed to return to baseline. A stable contraction is induced using an alpha-1 adrenergic agonist, typically Phenylephrine (e.g., 10⁻⁶ M).
-
Data Acquisition : Once the contraction reaches a stable plateau, a cumulative concentration-response curve is generated by adding DEA NONOate in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contraction tension.
In Vitro Platelet Aggregation Assay
This assay measures the ability of DEA NONOate to inhibit platelet aggregation induced by various agonists.
-
Blood Collection : Whole blood is drawn from healthy human volunteers (who have abstained from anti-platelet medications) into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation : The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP). The upper PRP layer is carefully collected.
-
PPP Preparation : The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Aggregation Measurement : A platelet aggregometer is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay Procedure :
-
450 µL of PRP is pipetted into a cuvette with a stir bar and pre-warmed to 37°C.
-
50 µL of DEA NONOate solution (at various concentrations) or vehicle control is added and incubated for 2-5 minutes.
-
Aggregation is initiated by adding a platelet agonist, such as ADP (e.g., 8-10 µM) or collagen (e.g., 2.5 µg/mL).
-
The change in light transmission is recorded for at least 5 minutes to measure the extent of aggregation. The percentage of inhibition is calculated relative to the vehicle control.
-
Ex Vivo Cardiac Function Assessment (Langendorff Perfused Heart)
This model allows for the study of DEA NONOate's direct effects on cardiac hemodynamics, independent of systemic influences.[6][7]
-
Heart Excision : A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation : The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C and constant pressure (e.g., 100 cm H₂O) is initiated immediately.[6]
-
Stabilization : The heart is allowed to stabilize for a period (e.g., 15-20 minutes) until heart rate and contractile force are stable.
-
Working Heart Conversion (Optional but recommended for cardiac output) : The preparation can be converted to a working model by switching the perfusion inflow to the left atrium at a set filling pressure (e.g., 15 cm H₂O), allowing the heart to eject perfusate from the left ventricle against the aortic pressure.[6]
-
Baseline Measurements : Baseline hemodynamic parameters are recorded, including heart rate, aortic flow (cardiac output), coronary flow, and left ventricular developed pressure (LVDP) using an intraventricular balloon.
-
Drug Administration : DEA NONOate is added to the perfusate at desired concentrations, and its effects on the measured parameters are recorded over time. For preservation studies, the heart is stored in a cardioplegic solution containing DEA NONOate before reperfusion and functional assessment.[6][8]
Conclusion
DEA NONOate serves as a potent and reliable tool for elucidating the role of nitric oxide in cardiovascular physiology and pathophysiology. Its rapid and well-characterized NO release kinetics allow for precise investigation of vasodilation, platelet function, and cardiac contractility. The foundational research summarized in this guide highlights the canonical sGC-cGMP pathway as its primary mechanism of action, while also acknowledging important secondary pathways. The provided data and protocols offer a solid framework for researchers and drug development professionals aiming to explore NO-based therapeutics or to further unravel the intricate signaling networks governed by this critical molecule.
References
- 1. The Antiplatelet Action of S-Nitroso Human Serum Albumin in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of the purinergic P2Y12 receptor greatly increases the platelet inhibitory actions of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venous versus arterial actions of diethylamine/nitric oxide (DEA/NO) complex and S-nitroso-N-acetylpenicillamine (SNAP) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venous versus arterial actions of diethylamine/nitric oxide (DEA/NO) complex and S-nitroso-N-acetylpenicillamine (SNAP) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Controlled Nitric Oxide Release: A Technical Guide to Diazeniumdiolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and characterization of diazeniumdiolates, also known as NONOates, as reliable donors of nitric oxide (NO). This document details the seminal research, experimental methodologies, and the core signaling pathways involved, offering a comprehensive resource for professionals in research and drug development.
Introduction: From a Laboratory Curiosity to a Versatile Research Tool
The journey of diazeniumdiolates began in the early 1960s with the work of inorganic chemist Russell Drago and his colleagues, who first synthesized these compounds by reacting nitric oxide with various primary and secondary amines.[1][2][3][4] Initially, these adducts were primarily of interest for their chemical structure and reactivity.[1][2] A pivotal shift in their scientific significance occurred decades later when research, prominently led by Larry K. Keefer, demonstrated that these compounds could be hydrolyzed under physiological conditions to release nitric oxide in a controlled and predictable manner.[1][2][4]
This discovery was particularly timely, as the biological importance of nitric oxide as a key signaling molecule in the cardiovascular, nervous, and immune systems was being established, a finding recognized with the 1998 Nobel Prize in Physiology or Medicine awarded to Furchgott, Ignarro, and Murad. Diazeniumdiolates emerged as invaluable chemical tools for studying the diverse biological roles of NO. A key advantage of these compounds is their ability to spontaneously release NO upon dissolution in aqueous solutions at physiological pH without the need for enzymatic activation or redox processes.[1][5] The rate of NO release is a predictable, first-order process dependent on the structure of the parent amine, pH, and temperature, allowing for a wide range of release kinetics, from seconds to hours.[5][6]
Quantitative Data on Nitric Oxide Release from Common Diazeniumdiolates
The versatility of diazeniumdiolates lies in the ability to tune the rate of nitric oxide release by modifying the chemical structure of the parent amine. This allows researchers to mimic both transient and sustained physiological NO production. The following table summarizes the quantitative release characteristics of several commonly used diazeniumdiolates at physiological conditions (pH 7.4, 37 °C).
| Diazeniumdiolate (Common Name) | Parent Amine | Half-life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Compound | Decomposition Rate Constant (k) |
| PROLI/NO | L-Proline | 1.8 seconds | ~2 | Not specified |
| DEA/NO | Diethylamine | ~2 minutes | ~1.5 | 0.47 ± 0.10 min⁻¹ |
| PAPA/NO | (Z)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate | ~15 minutes | ~2 | Not specified |
| SPER/NO | Spermine | ~39 minutes | ~1.7 - 2 | 0.019 ± 0.002 min⁻¹ |
| DETA/NO | Diethylenetriamine | ~20 hours | ~2 | Not specified |
Core Experimental Protocols
This section provides detailed methodologies for the synthesis of diazeniumdiolates, the measurement of their nitric oxide release, and the assessment of their biological activity.
General Synthesis of Diazeniumdiolates
The synthesis of diazeniumdiolates typically involves the reaction of a secondary amine with nitric oxide gas under high pressure in an aprotic solvent containing a strong base.[7][8][9][10]
Workflow for Diazeniumdiolate Synthesis
Caption: General workflow for the synthesis of diazeniumdiolates.
Protocol:
-
Preparation of the Amine Solution: Dissolve the desired secondary amine in an aprotic solvent, such as diethyl ether or acetonitrile, in a high-pressure reaction vessel.
-
Addition of Base: Add a strong base, such as sodium methoxide, to the amine solution. The base deprotonates the amine, making it susceptible to nucleophilic attack on nitric oxide.
-
Reaction with Nitric Oxide: Purge the reaction vessel with an inert gas, such as argon, and then pressurize with high-purity nitric oxide gas (typically 3-5 atmospheres).
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The diazeniumdiolate product will typically precipitate out of the solution as a solid. The reaction time can vary from a few hours to overnight.
-
Isolation and Purification: Depressurize the reactor and collect the solid product by filtration. Wash the precipitate with a fresh portion of the aprotic solvent to remove any unreacted starting materials.
-
Drying and Storage: Dry the purified diazeniumdiolate product under vacuum. The solid product is typically stable and should be stored at low temperatures (e.g., -20°C) in a desiccator.
Measurement of Nitric Oxide Release
Several methods can be employed to quantify the release of nitric oxide from diazeniumdiolates. The choice of method often depends on the required sensitivity and the experimental setup.
Workflow for NO Measurement
Caption: Workflow for measuring nitric oxide release from diazeniumdiolates.
Protocol 1: Chemiluminescence Detection
This is a highly sensitive and specific method for the real-time detection of NO gas.
-
Instrument Setup: Calibrate a chemiluminescence-based nitric oxide analyzer according to the manufacturer's instructions.
-
Reaction Setup: Place a known volume of physiological buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed reaction vessel maintained at 37°C. Continuously purge the headspace of the vessel with an inert gas that flows into the detector.
-
Initiation of NO Release: Inject a small volume of a concentrated stock solution of the diazeniumdiolate (prepared in 0.01 M NaOH to ensure stability) into the buffer to initiate decomposition and NO release.
-
Data Acquisition: Record the NO concentration in the gas phase over time. The data can be used to calculate the rate of NO release and the total amount of NO produced.
Protocol 2: Griess Assay
This colorimetric method indirectly quantifies NO by measuring its stable breakdown product, nitrite (NO₂⁻).
-
Sample Preparation: Prepare a solution of the diazeniumdiolate in a physiological buffer (pH 7.4) at 37°C and allow it to decompose for a specified period.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add the Griess reagent to the sample containing nitrite. An azo dye will form, resulting in a purple-colored solution.
-
Measurement: Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Assessment of Biological Activity: Ex Vivo Vasorelaxation Assay
The vasorelaxant properties of NO-donating compounds are often assessed using isolated aortic rings from rats.
Workflow for Aortic Ring Vasorelaxation Assay
Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.
Protocol:
-
Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.
-
Aortic Ring Preparation: Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of approximately 1.5-2 g for at least 60 minutes. Check the viability of the endothelium by inducing contraction with phenylephrine or norepinephrine, followed by relaxation with acetylcholine.
-
Pre-contraction: Wash the rings and then induce a stable submaximal contraction with a vasoconstrictor such as phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the diazeniumdiolate solution to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording and Analysis: Record the changes in isometric tension after each addition. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
The NO/sGC/cGMP Signaling Pathway
Nitric oxide released from diazeniumdiolates exerts many of its physiological effects through the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) signaling pathway.[1][8][11][12][13][14][15][16]
NO/sGC/cGMP Signaling Pathway
Caption: The canonical nitric oxide signaling pathway.
Pathway Description:
-
NO Diffusion: Nitric oxide, being a small, lipophilic gas, readily diffuses from its source (in this case, the decomposition of a diazeniumdiolate) across cell membranes into target cells, such as vascular smooth muscle cells.
-
Activation of Soluble Guanylate Cyclase (sGC): Inside the cell, NO binds to the heme prosthetic group of the enzyme soluble guanylate cyclase (sGC).[1][8][11][12][13][14][15][16] This binding induces a conformational change that activates the enzyme.[1]
-
Synthesis of cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][8][11][12][13][14][15][16]
-
Downstream Effects of cGMP: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[12] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain, which ultimately results in smooth muscle relaxation and vasodilation.
-
Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[1][11][17][18][19][20][21]
Conclusion
The discovery of nitric oxide release from diazeniumdiolates has provided researchers with a powerful and versatile set of tools to investigate the multifaceted roles of NO in biology and medicine. Their predictable and controllable release kinetics, spanning a wide temporal range, make them indispensable for a variety of experimental applications. A thorough understanding of their chemical properties, the protocols for their use, and the signaling pathways they modulate is essential for their effective application in advancing our knowledge of nitric oxide and in the development of novel therapeutic strategies.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.arizona.edu [repository.arizona.edu]
- 8. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 16. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Phosphodiesterase regulation of nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Use of NONOates in Biological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core principles and detailed methodologies for the application of diazeniumdiolates, commonly known as NONOates, in biological research. NONOates are a versatile class of nitric oxide (NO) donor compounds that have become invaluable tools for investigating the multifaceted roles of NO in physiology and pathology. Their predictable and spontaneous release of NO under physiological conditions makes them superior to many other NO donors for controlled experimental studies.
Core Principles of NONOates
NONOates are ionic compounds characterized by the [R¹R²N-N(O)=NO]⁻ functional group. Their utility in biological research stems from several key properties:
-
Spontaneous and Predictable NO Release: Unlike other NO donors that may require enzymatic activation or specific cofactors, NONOates decompose spontaneously in aqueous solutions at physiological pH and temperature to release nitric oxide.[1][2][3][4] This release follows first-order kinetics, making the rate of NO delivery predictable and reproducible.[2][5]
-
Tunable Half-Lives: A significant advantage of NONOates is the wide range of available decomposition rates. By modifying the amine moiety (R¹ and R²), the half-life of NO release can be precisely controlled, ranging from a few seconds to several hours.[2][6][7] This allows researchers to mimic both the transient, low-level NO production by endothelial and neuronal NO synthases (eNOS and nNOS) and the sustained, high-output NO generation by inducible NO synthase (iNOS).[2][6]
-
Stoichiometric NO Release: Most NONOates release up to two moles of NO per mole of the parent compound.[2][5][8]
-
pH and Temperature Dependence: The rate of NO release from NONOates is primarily dependent on pH and temperature.[2][3][9] They are relatively stable in alkaline solutions (pH > 8) and their decomposition accelerates as the pH decreases. This property is crucial for their storage and handling.
-
Clean Decomposition Products: Upon releasing NO, NONOates decompose into the parent amine and nitrite (B80452)/nitrate (B79036), with the parent amine being the only other significant metabolite.[2][5]
Quantitative Data: A Comparative Overview of Common NONOates
The choice of a specific NONOate for an experiment is dictated by the desired rate and duration of NO exposure. The following tables summarize the key quantitative data for some of the most commonly used NONOates.
| NONOate | Half-life (t₁/₂) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate |
| PROLI NONOate | ~1.8 seconds[2] | ~2[2] |
| DEA NONOate | ~2 minutes[2] | ~1.5[2] |
| MAHMA NONOate | ~1 minute[2] | ~2[2] |
| PAPA NONOate | ~15 minutes[2] | ~2[2] |
| DPTA NONOate | ~3 hours[2] | ~2[2] |
| DETA NONOate | ~20 hours[2] | ~2[2] |
| Spermine NONOate | ~39 minutes[2] | ~2[2] |
| NONOate | Half-life (t₁/₂) at 22-25°C, pH 7.4 |
| PROLI NONOate | - |
| DEA NONOate | ~16 minutes[2] |
| MAHMA NONOate | ~3 minutes[2] |
| PAPA NONOate | ~5 hours[2] |
| DPTA NONOate | ~230 minutes |
| DETA NONOate | ~56 hours[2] |
| Spermine NONOate | ~230 minutes |
Key Signaling Pathways Modulated by NONOate-Derived NO
Nitric oxide is a pleiotropic signaling molecule that influences a vast array of cellular processes. A primary and well-characterized pathway involves the activation of soluble guanylate cyclase (sGC).
In this pathway, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.[2]
Experimental Protocols
This section provides detailed methodologies for the preparation and use of NONOates in common biological research applications.
Preparation and Storage of NONOate Stock Solutions
Materials:
-
NONOate compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for organic stocks)
-
Cold (4°C) 10 mM Sodium Hydroxide (NaOH) solution (for aqueous stocks)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (e.g., Argon or Nitrogen)
Protocol for Organic Stock Solution (e.g., DEA NONOate):
-
Allow the vial of crystalline NONOate to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, weigh the desired amount of NONOate.
-
Dissolve the NONOate in anhydrous DMSO or ethanol to a high concentration (e.g., 100 mM). Purge the solvent with inert gas before use.
-
Aliquot the stock solution into small, tightly sealed vials, flush with inert gas, and store at -80°C. These stocks are generally stable for at least one year under these conditions.
Protocol for Aqueous Stock Solution (for immediate use):
-
Prepare a fresh, cold (4°C) solution of 10 mM NaOH.
-
Dissolve the crystalline NONOate in the cold 10 mM NaOH to the desired stock concentration. The alkaline pH minimizes spontaneous decomposition.
-
This aqueous stock solution should be prepared fresh and used within the same day. It is not recommended to store aqueous solutions for extended periods.
General Workflow for In Vitro Cell Culture Experiments
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: Immediately before treating the cells, thaw an aliquot of the NONOate stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium. Mix gently by inversion.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the NONOate.
-
Incubation: Return the cells to the incubator for the desired treatment duration, which will depend on the half-life of the chosen NONOate and the experimental endpoint.
-
Endpoint Analysis: Following incubation, perform the desired cellular or molecular analysis (e.g., cell viability assay, Western blot, qPCR, etc.).
Typical Concentrations: The effective concentration of a NONOate can vary significantly depending on the cell type, the specific NONOate used, and the biological endpoint being measured. A general starting point for many in vitro studies is in the range of 10 µM to 1 mM.[9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Measurement of Nitric Oxide Release
Accurate quantification of NO release is essential for interpreting experimental results. The Griess assay for nitrite, a stable end-product of NO oxidation, is a common and accessible method.
Materials:
-
Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Collection: Collect aliquots of the cell culture supernatant or buffer in which the NONOate was dissolved at various time points.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer or medium as the samples.
-
Griess Reaction: a. Add your samples and standards to the wells of a 96-well plate. b. Add Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.
-
Absorbance Measurement: Measure the absorbance of the wells at approximately 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration for the standards. Use the equation of the line from the standard curve to calculate the nitrite concentration in your samples.
Note on Other Methods: For real-time and more sensitive detection of NO, chemiluminescence-based assays are considered the gold standard.[5][6][11] These methods detect the light emitted from the reaction of NO with ozone and can measure NO concentrations in the picomolar to nanomolar range. Electrochemical sensors also provide a means for real-time NO measurement.
Assessment of Vasodilation in Isolated Arteries
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Vasoconstrictor agent (e.g., phenylephrine)
-
NONOate of interest
Protocol:
-
Tissue Preparation: Isolate the desired artery and cut it into rings of approximately 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ bath chambers, connecting one end to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate in the physiological salt solution under a resting tension for about 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine, to achieve a stable contraction plateau.
-
NONOate Administration: Once a stable contraction is achieved, add the NONOate to the organ bath in a cumulative or single-dose manner.
-
Data Recording: Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Construct dose-response curves to determine the potency (EC₅₀) and efficacy of the NONOate in inducing vasodilation.
Conclusion
NONOates are powerful and versatile tools for the controlled delivery of nitric oxide in biological research. Their predictable kinetics and tunable half-lives allow for the precise investigation of NO's diverse physiological and pathological roles. By understanding the core principles of their chemistry and employing the detailed experimental protocols provided in this guide, researchers can effectively harness the potential of NONOates to advance our understanding of nitric oxide signaling in health and disease, and to facilitate the development of novel NO-based therapeutics.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 7. A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
DEA/NO: A Technical Guide to an Exogenous Nitric Oxide Donor for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Diethylamine NONOate (DEA/NO) as a Source of Exogenous Nitric Oxide.
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of Diethylamine NONOate (DEA/NO), a widely used nitric oxide (NO) donor in biomedical research. It is designed to equip researchers with the necessary information to effectively and safely utilize DEA/NO in their experimental designs.
Core Concepts: Chemical and Physical Properties
DEA/NO, also known as Diethylamine NONOate, is a diazeniumdiolate compound that spontaneously releases nitric oxide under physiological conditions.[1] Its utility as an NO donor stems from its predictable and pH-dependent decomposition kinetics.
| Property[1][2][3][4] | Value |
| Synonyms | Diethylamine NONOate, DEA NONOate, 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine |
| Molecular Formula | C₈H₂₂N₄O₂ |
| Molecular Weight | 206.29 g/mol |
| Appearance | Crystalline solid |
| Purity | >97% |
| Solubility | Soluble in ethanol (B145695) (up to 100 mM), DMSO (up to 10 mM), and PBS (pH 7.2, approx. 10 mg/mL) |
| Storage | Store at -80°C under desiccating conditions for up to 12 months. |
Mechanism of Nitric Oxide Release
DEA/NO belongs to the class of NONOates, which are adducts of nitric oxide and a nucleophile, in this case, diethylamine.[5] In aqueous solutions at physiological pH and temperature, DEA/NO undergoes spontaneous, first-order decomposition to release nitric oxide.[1][6] This process is pH-dependent, with the rate of NO release increasing at lower pH.[7] A stock solution of DEA/NO prepared in 10 mM NaOH is stable for at least 24 hours.[7]
The decomposition of one mole of DEA/NO yields approximately 1.5 moles of nitric oxide.[1][2][8] This predictable stoichiometry allows for the controlled delivery of known concentrations of NO to experimental systems.
Quantitative Data on NO Release:
| Parameter | Condition | Value |
| Half-life (t½) | 37°C, pH 7.4 | ~2 minutes[1][6] |
| 22-25°C, pH 7.4 | ~16 minutes[1] | |
| NO Moles Released per Mole of DEA/NO | pH 7.4, 37°C | 1.5 ± 0.2[2][8] |
| Decomposition Rate Constant | pH 7.4, 37°C | 0.47 ± 0.10 min⁻¹[2][8] |
Biological Effects and Signaling Pathways
The primary biological effect of the nitric oxide released from DEA/NO is the activation of soluble guanylate cyclase (sGC).[9] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in many physiological processes.[10]
Canonical NO/sGC/cGMP Signaling Pathway:
References
- 1. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 2. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 5. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the nitric oxide donor, DEA/NO on cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DEA NONOate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a valuable tool in cell biology and pharmacology, serving as a reliable and predictable nitric oxide (NO) donor.[1][2][3] As a member of the diazeniumdiolate (NONOate) class of compounds, DEA NONOate spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes.[1][4][5] These processes include vasodilation, neurotransmission, and immune responses.[1] This document provides detailed application notes and protocols for the effective use of DEA NONOate in cell culture experiments.
Chemical Properties and Mechanism of Action
DEA NONOate is the diethylammonium (B1227033) salt of (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate.[2][6] In aqueous solutions at physiological pH, it undergoes a first-order decomposition reaction to release 1.5 moles of NO per mole of the parent compound.[2][3][7] The rate of NO release is pH and temperature-dependent, with a shorter half-life at lower pH and higher temperatures.[1][4] This predictable kinetic profile allows for precise control over the concentration and duration of NO exposure in experimental settings.
Key Properties of DEA NONOate:
| Property | Value | Reference |
| Molecular Formula | C4H11N3O2 • C4H11N | [6] |
| Molecular Weight | 206.3 g/mol | [6][8] |
| Half-life (t½) at pH 7.4, 37°C | ~2 minutes | [2][3] |
| Half-life (t½) at pH 7.4, 22-25°C | ~16 minutes | [2][3] |
| Moles of NO released per mole | 1.5 | [2][3][7] |
| Solubility | Soluble in PBS (pH 7.2) (~10 mg/mL), ethanol (B145695) (~25 mg/mL), DMSO, and DMF (~2 mg/mL). | [6][8] |
Core Applications in Cell Culture
DEA NONOate is utilized in a wide range of cell culture applications to investigate the biological effects of nitric oxide. Common areas of study include:
-
Cardiovascular Research: Investigating vasodilation and the role of NO in vascular smooth muscle relaxation.[1][9]
-
Neuroscience: Studying the effects of NO on neuronal signaling and excitability.[10][11]
-
Cancer Biology: Examining the cytostatic and apoptotic effects of NO on tumor cells.[1][12][13]
-
Immunology: Exploring the role of NO in inflammatory responses and mast cell activation.[1]
-
Antimicrobial Studies: Assessing the bactericidal properties of NO against various pathogens.[14][15]
Experimental Protocols
Preparation of DEA NONOate Stock Solutions
a. Alkaline Stock Solution (for storage):
DEA NONOate is most stable in alkaline solutions.[4] Preparing a concentrated stock in 10 mM NaOH allows for longer-term storage.
Materials:
-
DEA NONOate solid
-
10 mM NaOH, sterile
-
Sterile, conical tubes
Procedure:
-
Under a fume hood, weigh out the desired amount of DEA NONOate.
-
Dissolve the solid in sterile 10 mM NaOH to a final concentration of 10-100 mM.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store aliquots at -80°C for up to one year.[8] Avoid repeated freeze-thaw cycles.
b. Organic Solvent Stock Solution:
For applications where an alkaline solution is not suitable, stock solutions can be prepared in organic solvents.
Materials:
-
DEA NONOate solid
-
Anhydrous, inert gas-purged DMSO or DMF[16]
-
Sterile, conical tubes
Procedure:
-
Weigh out DEA NONOate in a sterile tube.
-
Add the appropriate volume of inert gas-purged DMSO or DMF to achieve the desired concentration (e.g., 100 mM).[16]
-
Ensure the vial is tightly sealed to prevent moisture contamination.[8][17]
-
Store at -80°C.
Treating Cells with DEA NONOate
Procedure:
-
Thaw a fresh aliquot of the DEA NONOate stock solution immediately before use.
-
Dilute the stock solution to the desired final working concentration in your pre-warmed cell culture medium. It is crucial to add the DEA NONOate to the medium immediately before adding it to the cells due to its short half-life.
-
Remove the existing medium from your cell culture plates.
-
Gently add the medium containing DEA NONOate to the cells.
-
Incubate the cells for the desired period. The duration of NO exposure will depend on the experimental goals and the specific half-life of DEA NONOate under your culture conditions.
Important Considerations:
-
Controls: Always include a vehicle control (medium with the same concentration of NaOH or DMSO/DMF as the treated samples) to account for any effects of the solvent. A "decomposed" DEA NONOate control (prepared by allowing the DEA NONOate solution to sit at room temperature for at least 10 half-lives before adding to cells) can also be used to ensure the observed effects are due to NO release.[11]
-
Concentration Range: The effective concentration of DEA NONOate can vary significantly depending on the cell type and the biological endpoint being measured. A typical starting range for dose-response experiments is 1 µM to 1 mM.[11][12][18][19]
Assessing Cell Viability (MTT Assay)
This protocol determines the cytotoxic effects of DEA NONOate.
Materials:
-
Cells seeded in a 96-well plate
-
DEA NONOate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of DEA NONOate concentrations for the desired time (e.g., 24, 48 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using DEA NONOate.
Table 1: Dose-Response Data for DEA NONOate
| Cell Type/System | Effect Measured | Concentration Range | EC50/IC50 | Reference |
| Rat Small Mesenteric Artery | Relaxation | 3 nM - 10 µM | pEC50 = 6.7 | [9] |
| Bovine Chromaffin Cells | cGMP Accumulation | 0.01 µM - 10 µM | EC50 = 0.38 µM | [7] |
| Rat Cultured Cerebellar Granule Cells | Inward Current | 100 µM - 10 mM | - | [11] |
| Escherichia coli | Growth Inhibition | 8 mM - 65 mM | - | [14] |
| MDA-MB-231 Human Breast Cancer Cells | Cytostasis | 1 mM | - | [12] |
| Murine Locomotor Network | Modulation of Activity | 50 µM - 200 µM | - | [19] |
Table 2: Time-Course Data for DEA NONOate Effects
| Cell Type/System | Concentration | Effect Measured | Time Points | Observation | Reference |
| Bovine Chromaffin Cells | 5 µM | cGMP Levels | 0 - 30 min | Peak cGMP at ~5 min, then decline | [7] |
| Escherichia coli | 8 mM | Growth Inhibition | 2, 4, 6, 20 h | ~80% inhibition at 2h, effect not sustained at 20h | [14] |
| Escherichia coli | 65 mM | Growth Inhibition | 2, 4, 6, 20 h | 99.9% reduction at 20h | [14] |
| MDA-MB-231 Human Breast Cancer Cells | 1 mM | Cell Cycle Arrest | Up to 48 h | G1 arrest observed | [12] |
Signaling Pathways and Visualizations
Nitric oxide released from DEA NONOate primarily signals through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to elicit cellular responses.
Caption: DEA NONOate decomposition and the canonical NO/cGMP signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing the effects of DEA NONOate on cell viability.
Caption: Experimental workflow for a cell viability assay using DEA NONOate.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEA NONOate - Applications - CAT N°: 82100 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. agscientific.com [agscientific.com]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NO donor DETA‐NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric… [ouci.dntb.gov.ua]
- 11. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. echemi.com [echemi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes: Preparation of DEA NONOate Stock Solution
Introduction
DEA NONOate (Diethylamine NONOate) is a diazeniumdiolate compound that serves as a potent and rapid-releasing nitric oxide (NO) donor.[1][2] Due to its ability to spontaneously release NO under physiological conditions, it is a valuable tool in biomedical research for studying the diverse roles of nitric oxide in signaling pathways, vasodilation, neurotransmission, and immune responses.[3][4] The rate of NO release is critically dependent on pH and temperature, making the proper preparation and handling of DEA NONOate solutions essential for obtaining reproducible experimental results.[1][3] These application notes provide detailed protocols for the preparation, handling, and storage of DEA NONOate stock solutions for research applications.
General Handling and Storage
DEA NONOate is supplied as a crystalline solid and is sensitive to moisture and air.[5] For long-term storage, the solid compound should be kept in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at -80°C, where it is stable for at least one to two years.[5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of DEA NONOate.
| Property | Value | Citations |
| Molecular Weight | 206.3 g/mol | [1][5][7] |
| Purity | ≥98% | [1][5][6] |
| Solubility | ||
| Ethanol (B145695) | ~25 mg/mL | [5][6] |
| DMSO | ~2 mg/mL | [1][5][6] |
| DMF | ~2 mg/mL | [1][5][6] |
| PBS (pH 7.2) | ~10 mg/mL | [5][6] |
| Half-life (pH 7.4) | 2 minutes at 37°C 16 minutes at 22-25°C | [1][2][5] |
| NO Release Stoichiometry | ~1.5 moles of NO per mole of DEA NONOate | [1][2][5] |
| UV Absorbance Maximum (λmax) | 250 nm | [1][5][6] |
| Molar Extinction Coefficient (ε) | 6,500 M⁻¹cm⁻¹ in aqueous solution | [5] |
Experimental Protocols
Two primary methods are recommended for preparing DEA NONOate stock solutions: using a cold alkaline buffer for stability or an organic solvent for higher concentrations. Aqueous solutions at neutral pH are not stable and must be prepared immediately before use.[2]
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol utilizes a cold, basic buffer to minimize the spontaneous decomposition of DEA NONOate, allowing for short-term storage.
Materials:
-
DEA NONOate solid
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated stock solution
-
Sterile, ultrapure water
-
Ice bucket
-
Calibrated pH meter
-
Microcentrifuge tubes or vials
Procedure:
-
Prepare a 0.01 M NaOH solution: Dissolve NaOH in ultrapure water to a final concentration of 0.01 M. Pre-chill this solution on ice for at least 30 minutes.
-
Weigh DEA NONOate: In a fume hood, carefully weigh out the desired amount of DEA NONOate. For a 10 mM stock solution, this would be 2.063 mg per 1 mL of 0.01 M NaOH.
-
Dissolution: Add the pre-chilled 0.01 M NaOH directly to the vial containing the DEA NONOate solid. Vortex briefly at a low setting until the solid is completely dissolved. Keep the solution on ice at all times.
-
Storage: The resulting alkaline stock solution is relatively stable and can be stored at 0°C for up to 24 hours.[5] For longer-term storage, it is recommended to prepare fresh solution.
-
Initiating NO Release: To use the stock solution, add a small aliquot to your experimental buffer (e.g., PBS at pH 7.4). The shift in pH will initiate the rapid, first-order release of nitric oxide.[5][8]
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
This method is suitable for applications requiring a higher concentration of DEA NONOate or when the presence of a small amount of organic solvent is acceptable in the final experimental setup.
Materials:
-
DEA NONOate solid
-
Anhydrous, inert gas-purged solvent (e.g., ethanol or DMSO)[9][10]
-
Inert gas source (e.g., nitrogen or argon) with a delivery system
-
Glass vial with a septum-sealed cap
Procedure:
-
Solvent Preparation: Purge the chosen organic solvent (ethanol or DMSO) with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh DEA NONOate: Weigh the required amount of DEA NONOate and place it into a clean, dry vial.
-
Dissolution under Inert Atmosphere: Using a syringe, carefully add the purged organic solvent to the vial containing the DEA NONOate. The vial should be flushed with the inert gas during this process to maintain an oxygen-free environment.
-
Solubilization: Seal the vial and vortex gently until the solid is fully dissolved.
-
Storage: Store the organic stock solution at -80°C under an inert atmosphere. When stored properly, these solutions are more stable than aqueous stocks.[9][10]
-
Usage: Before experiments, make further dilutions of the organic stock into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[5][6]
Protocol 3: Verifying Stock Solution Concentration via UV Spectrophotometry
The concentration of a freshly prepared DEA NONOate stock solution can be verified by measuring its absorbance at 250 nm.[5]
Materials:
-
Freshly prepared DEA NONOate stock solution (in 0.01 M NaOH)
-
0.01 M NaOH solution (as a blank)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Dilute Stock Solution: Prepare a dilution of your DEA NONOate stock solution in 0.01 M NaOH that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For a 10 mM stock, a 1:100 dilution (to 100 µM) is a good starting point.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 250 nm. Use the 0.01 M NaOH solution to blank the instrument.
-
Measure Absorbance: Measure the absorbance of your diluted DEA NONOate sample at 250 nm.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (ε × l)
-
Where ε (molar extinction coefficient) = 6,500 M⁻¹cm⁻¹
-
And l (path length of the cuvette) is typically 1 cm.
-
Remember to account for the dilution factor to determine the concentration of the original stock solution.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing a stabilized aqueous stock solution and the chemical process of NO release.
Caption: Workflow for preparing a stabilized aqueous stock solution of DEA NONOate.
Caption: pH-dependent release of nitric oxide from DEA NONOate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THEORETICAL STUDY OF DECOMPOSITION OF DIAZENIUMDIOLATES [repository.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DEA NONOate - Cayman Chemical [bioscience.co.uk]
- 8. NONOate - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating the Final Concentration of DEA NONOate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEA NONOate (Diethylamine NONOate) is a widely used nitric oxide (NO) donor in biomedical research. Its utility stems from its ability to spontaneously release NO in a pH-dependent and temperature-sensitive manner, mimicking endogenous NO production.[1][2] This allows for the controlled study of NO's diverse physiological and pathophysiological roles, including vasodilation, neurotransmission, and immune regulation.[3][4] Accurate calculation of the final concentration of DEA NONOate is critical for obtaining reproducible and meaningful results in in vitro assays. These application notes provide a detailed protocol for the preparation and calculation of DEA NONOate solutions for experimental use.
Properties of DEA NONOate
A thorough understanding of the physicochemical properties of DEA NONOate is essential for its proper handling and use. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 206.3 g/mol | [2][5] |
| Purity | ≥98% | [5] |
| Supplied As | Crystalline solid | [5] |
| Storage | -80°C under inert gas (e.g., nitrogen) | [5] |
| Stability | ≥ 1 year at -80°C | |
| NO Release Stoichiometry | 1.5 moles of NO per mole of DEA NONOate | [1][2] |
| Half-life (pH 7.4) | ~2 minutes at 37°C; ~16 minutes at 22-25°C | [1][2] |
| Solubility | ||
| Ethanol | ~25 mg/mL | [5] |
| DMSO | ~2 mg/mL | [5] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL | [5] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
| 0.01 M NaOH | Highly soluble and stable |
Experimental Protocols
Preparation of a Concentrated Stock Solution
It is recommended to prepare a concentrated stock solution of DEA NONOate, which can then be diluted to the final working concentration immediately before use. Aqueous solutions of DEA NONOate are not stable and should be prepared fresh for each experiment.
Materials:
-
DEA NONOate solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M Sodium Hydroxide (NaOH)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, conical tubes
-
Calibrated pipettes
Protocol for DMSO Stock Solution:
-
Equilibrate the vial of DEA NONOate to room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.
-
In a chemical fume hood, weigh out the desired amount of DEA NONOate solid.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 20.63 mg of DEA NONOate in 1 mL of anhydrous DMSO.
-
Purge the headspace of the tube with an inert gas, seal tightly, and wrap with paraffin (B1166041) film.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for 0.01 M NaOH Stock Solution:
-
Prepare a fresh solution of 0.01 M NaOH using sterile, nuclease-free water.
-
Weigh out the desired amount of DEA NONOate solid.
-
Dissolve the solid in the 0.01 M NaOH to the desired concentration (e.g., 100 mM). DEA NONOate is stable in alkaline solutions.
-
Store this alkaline stock solution at 0-4°C for up to 24 hours.
Calculation of Final Working Concentration
The final working concentration of DEA NONOate in your in vitro assay will depend on the specific cell type and experimental question. Concentrations ranging from the low micromolar (µM) to the millimolar (mM) range have been reported in the literature.[6][7]
Example Calculation:
To prepare a 100 µM final working concentration of DEA NONOate in a final volume of 2 mL of cell culture medium from a 100 mM stock solution:
-
Use the dilution equation: M1V1 = M2V2
-
M1 = Concentration of the stock solution = 100 mM
-
V1 = Volume of the stock solution to be added = ?
-
M2 = Final concentration = 100 µM = 0.1 mM
-
V2 = Final volume = 2 mL
-
-
Rearrange the equation to solve for V1: V1 = (M2V2) / M1
-
Substitute the values: V1 = (0.1 mM * 2 mL) / 100 mM = 0.002 mL = 2 µL
-
Therefore, add 2 µL of the 100 mM DEA NONOate stock solution to 1.998 mL of cell culture medium to achieve a final concentration of 100 µM.
Important Considerations:
-
Always add the diluted DEA NONOate solution to the cell culture medium immediately before treating the cells due to its short half-life in neutral pH solutions.[1][2]
-
The final concentration of the solvent (e.g., DMSO) should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.
-
Perform a dose-response curve to determine the optimal concentration of DEA NONOate for your specific experimental system.
Nitric Oxide Signaling Pathway
DEA NONOate exerts its biological effects by releasing nitric oxide (NO). A primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway. The diagram below illustrates the key steps in this pathway.
Caption: The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway.
Experimental Workflow for In Vitro Assays
The following diagram outlines a general workflow for utilizing DEA NONOate in cell-based assays.
Caption: General workflow for in vitro experiments using DEA NONOate.
References
- 1. Cyclic guanosine monophosphate dependent pathway contributes to human mast cell inhibitory actions of the nitric oxide donor, diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Tumor Cells using DEA NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEA NONOate (Diethylamine NONOate) is a well-characterized nitric oxide (NO) donor that spontaneously releases NO with a half-life of approximately 2 minutes at 37°C and pH 7.4.[1] This property makes it a valuable tool for in vitro studies on the biological effects of NO. High concentrations of NO have been shown to induce apoptosis in various tumor cell lines, making DEA NONOate a compound of interest in cancer research and drug development.[2] The induction of apoptosis by DEA NONOate is a complex process involving multiple signaling pathways and the modulation of key regulatory proteins. These application notes provide an overview of the mechanisms, quantitative data on its efficacy, and detailed protocols for its use in inducing and evaluating apoptosis in tumor cells.
Mechanism of Action
DEA NONOate-induced apoptosis is primarily mediated by the intrinsic and extrinsic pathways, which converge on the activation of caspases, the executioners of apoptosis. The key molecular events include:
-
Caspase Activation: DEA NONOate treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for mitochondrial integrity. DEA NONOate has been shown to increase the Bax/Bcl-2 ratio, favoring the release of cytochrome c from the mitochondria and subsequent activation of the apoptosome and caspase-9.[2][3]
-
Involvement of p53: The tumor suppressor protein p53 can be activated in response to cellular stress, including that induced by NO. Activated p53 can transcriptionally upregulate pro-apoptotic genes, contributing to the apoptotic response.
-
Signaling Pathway Modulation: DEA NONOate influences several signaling pathways that regulate cell survival and apoptosis:
-
NF-κB Pathway: High levels of NO from DEA NONOate can inhibit the pro-survival NF-κB pathway, thereby sensitizing tumor cells to apoptosis.[3]
-
JNK and p38 MAPK Pathways: The stress-activated protein kinase pathways involving JNK and p38 MAPK can be activated by DEA NONOate, contributing to the apoptotic signal.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a major pro-survival signaling cascade. Inhibition of this pathway can enhance apoptosis.
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of DEA NONOate in various tumor cell lines.
Table 1: IC50 Values of DEA NONOate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay | Reference |
| MCF-7 | Breast Cancer | ~82 (S-NO-treated) | 24 | MTT | [4] |
| MDA-MB-231 | Breast Cancer | ~77 (S-NO-treated) | 24 | MTT | [4] |
| A549 | Lung Cancer | >100 | 24, 48, 72, 96 | Survival Assay | [5] |
| A375 | Melanoma | >100 | 24, 48, 72, 96 | Survival Assay | [5] |
| HeLa | Cervical Cancer | ~15.5 (NPs) / ~25 (free) | 72 | MTT | [6] |
| HT-29 | Colon Cancer | ~6.12 | 48 | MTT | [7] |
| PC-3 | Prostate Cancer | Not specified | - | - | [8] |
| SF-268 | Glioblastoma | ~147.2 (TMZ) | - | - | [9] |
| HN18/HN17 | Head and Neck Squamous Cell Carcinoma | >200 | 24, 48, 72 | MTT | [10] |
| HN30/HN31 | Head and Neck Squamous Cell Carcinoma | >200 | 24, 48, 72 | MTT | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the specific assay used.
Table 2: Apoptosis Induction and Caspase Activation by DEA NONOate
| Cell Line | Cancer Type | DEA NONOate Concentration (µM) | Treatment Duration (h) | Apoptosis (%) | Caspase-3 Activation (Fold Increase) | Reference |
| SW620 | Colon Cancer | 500 | - | 26.4 ± 2.2 | 2.1 | [3] |
| Endometrial Cancer Cells | Endometrial Cancer | Not specified | 24 | Not specified | 2-4 | [2] |
| AA Breast Cancer Cells | Breast Cancer | 1000 | 24 | Not specified | Not specified | [11] |
Experimental Protocols
Preparation and Handling of DEA NONOate
Materials:
-
DEA NONOate solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH for stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4, for working solutions
-
Inert gas (e.g., argon or nitrogen)
Stock Solution Preparation:
-
DEA NONOate is sensitive to moisture and air. Handle the solid compound in a dry environment, preferably in a glove box with an inert atmosphere.
-
To prepare a stock solution, dissolve DEA NONOate in anhydrous DMSO to a concentration of 100 mM. Alternatively, for a more stable stock, dissolve in 0.01 M NaOH.
-
Aliquot the stock solution into small volumes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DEA NONOate stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or PBS (pH 7.4) immediately before adding to the cells.
-
Mix well by gentle inversion.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DEA NONOate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with DEA NONOate for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as caspases and members of the Bcl-2 family, to elucidate the molecular mechanisms of apoptosis.
Protocol:
-
Treat cells with DEA NONOate, and at the desired time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3 Activity Assay (Colorimetric)
Principle: This assay measures the activity of caspase-3, a key executioner caspase. The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Treat cells with DEA NONOate to induce apoptosis.
-
Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to that of the untreated control.
Mandatory Visualizations
Caption: Signaling pathways of DEA NONOate-induced apoptosis.
Caption: General experimental workflow for studying DEA NONOate-induced apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-mediated sensitization of resistant tumor cells to apoptosis by chemo-immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DEA/NONOate in Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethylamine NONOate (DEA/NONOate), a nitric oxide (NO) donor, in the study of neurogenesis. This document includes detailed protocols for both in vivo and in vitro applications, a summary of quantitative data, and diagrams of the key signaling pathways and experimental workflows.
Introduction to DEA/NONOate in Neurogenesis
DEA/NONOate is a valuable tool for investigating the role of nitric oxide in neurogenesis. As a member of the NONOate class of compounds, it spontaneously releases NO in a pH-dependent manner, allowing for controlled and sustained delivery of NO in experimental settings.[1][2][3] Research has demonstrated that exogenous NO, supplied by donors like DEA/NONOate, can significantly influence the proliferation, differentiation, survival, and migration of neural stem cells (NSCs) and neural progenitor cells (NPCs).[4][5] These effects make DEA/NONOate a compound of interest for therapeutic strategies aimed at promoting neural repair and regeneration in conditions such as traumatic brain injury and neurodegenerative diseases.[5]
Data Presentation
The following tables summarize key quantitative data for the application of DEA/NONOate in neurogenesis studies.
Table 1: Physicochemical Properties of DEA/NONOate
| Property | Value | Reference |
| Molecular Formula | C4H11N3O2 • C4H11N | [2] |
| Molecular Weight | 206.3 g/mol | [2] |
| Moles of NO released per mole of parent compound | 1.5 | [2] |
| Half-life at 37°C, pH 7.4 | ~2 minutes | [2][3] |
| Half-life at 22-25°C, pH 7.4 | ~16 minutes | [2][3] |
| Storage Temperature | -80°C | [6][7] |
| Stability of solid | ≥ 2 years at -80°C | [2][6] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [6][7] |
| Solubility in Ethanol | ~25 mg/mL | [6][7] |
| Solubility in DMSO | ~2 mg/mL | [6][7] |
Table 2: Effective Concentrations and Dosages of DEA/NONOate for Neurogenesis Studies
| Application | Model System | Concentration/Dosage | Observed Effect | Reference |
| In Vivo Neurogenesis | Mouse/Rat (Traumatic Brain Injury, Depression) | 0.4 mg/kg, intraperitoneal injection, daily for 7 days | Increased proliferation, survival, migration, and differentiation of NPCs; improved functional recovery. | [4][5] |
| In Vitro Neuroprotection | Rat Cortical Neurons | 1-10 µM | Inhibition of H2O2-induced neurotoxicity. | |
| In Vitro NSC Proliferation | Mouse Subventricular Zone Cells | 10 µM | Increased cell proliferation. | |
| In Vitro Inhibition of NSC Proliferation | Mouse Subventricular Zone Cells | 100 µM | Inhibition of cell proliferation. |
Table 3: Markers for Assessing Neurogenesis
| Stage of Neurogenesis | Marker | Cell Type |
| Proliferation | Ki-67, BrdU, PCNA | Proliferating Cells |
| Neural Stem/Progenitor Cells | Nestin, Sox2, GFAP | NSCs/NPCs |
| Neuroblasts/Immature Neurons | Doublecortin (DCX), PSA-NCAM, β-III tubulin (Tuj1) | Neuroblasts, Immature Neurons |
| Mature Neurons | NeuN, MAP2 | Mature Neurons |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP) | Astrocytes |
| Oligodendrocytes | Olig2, O4 | Oligodendrocytes |
Signaling Pathways
DEA/NONOate, through the release of nitric oxide, influences neurogenesis via multiple signaling pathways. The two primary pathways implicated are the cyclic guanosine (B1672433) monophosphate (cGMP) pathway, predominantly associated with neuroprotective effects, and the mitogen-activated protein kinase (MAPK) pathway, which is linked to the proliferation of neural stem cells.
Experimental Protocols
The following protocols provide a framework for utilizing DEA/NONOate in neurogenesis research.
In Vivo Administration of DEA/NONOate in a Mouse Model of Neurogenesis
This protocol describes the intraperitoneal administration of DEA/NONOate to adult mice to study its effects on hippocampal neurogenesis.
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation of neurogenesis and reduction in functional deficits following administration of DEtA/NONOate, a nitric oxide donor, after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Vasodilation with DEA NONOate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for assessing the vasodilatory properties of the nitric oxide (NO) donor, Diethylamine (B46881) NONOate (DEA NONOate), using the ex vivo aortic ring assay. This document outlines the underlying signaling pathways, provides a step-by-step experimental protocol, and details data presentation and analysis.
Introduction
Diethylamine NONOate (DEA NONOate) is a member of the diazeniumdiolate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1] In aqueous solutions at pH 7.4 and 37°C, DEA NONOate has a half-life of approximately 2 minutes, releasing 1.5 moles of NO for every mole of the parent compound.[2] Its rapid and predictable NO release makes it an invaluable tool for studying the physiological and pathological roles of NO in the cardiovascular system, particularly its effects on vascular tone.
This application note details the use of DEA NONOate to induce and quantify vasodilation in isolated arterial segments, a fundamental technique in cardiovascular pharmacology and drug development.[3][4]
Principle of the Assay & Signaling Pathway
DEA NONOate serves as an exogenous source of NO, bypassing the need for endogenous NO production by endothelial nitric oxide synthase (eNOS). The released NO diffuses into vascular smooth muscle cells (VSMCs) and initiates a signaling cascade that leads to vasodilation.[5]
Primary Signaling Pathway (cGMP-Dependent): The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC).[6][7] NO binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme.[7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium (Ca²⁺) concentrations and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Secondary Signaling Pathway (cGMP-Independent): Studies have shown that DEA NONOate can also induce vasodilation through cGMP-independent mechanisms.[8][9] This pathway can involve the direct activation of potassium (K⁺) channels, such as large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the smooth muscle cell membrane, closure of voltage-gated Ca²⁺ channels, and subsequent relaxation.[8]
Below is a diagram illustrating the primary signaling cascade.
Materials and Reagents
Equipment
-
Wire Myograph System (e.g., DMT, Radnoti)[3]
-
Organ Bath Chambers[10]
-
Force Transducer[10]
-
Data Acquisition System (e.g., PowerLab, BIOPAC)[10]
-
Dissection Microscope
-
Surgical Instruments (forceps, scissors)
-
Carbogen Gas Cylinder (95% O₂, 5% CO₂)
-
pH Meter and Water Bath
Reagents and Solutions
| Reagent/Solution | Preparation and Storage |
| DEA NONOate | Store solid at -80°C under inert gas.[11] Prepare fresh stock solutions in cold 10 mM NaOH to prevent premature NO release. Further dilutions should be made in the experimental buffer immediately before use.[2] |
| Krebs-Henseleit (K-H) Buffer | Composition (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, Glucose 11.[10] Prepare fresh and aerate with Carbogen gas for at least 30 min before use to maintain pH 7.4.[10] |
| Phenylephrine (B352888) (PE) | Vasoconstrictor. Prepare a 10 mM stock solution in distilled water and store at -20°C. Dilute to the desired final concentration (typically 1 µM) in K-H buffer.[12] |
| Acetylcholine (B1216132) (ACh) | Endothelium-dependent vasodilator. Prepare a 10 mM stock solution in distilled water and store at -20°C. Used to assess endothelial integrity.[10][12] |
| Potassium Chloride (KCl) | Used for viability testing and inducing depolarization-mediated contraction. Prepare a high-concentration stock (e.g., 2 M) for addition to the organ bath.[13] |
| ODQ (1H-[2][8][14]Oxadiazolo[4,3-a]quinoxalin-1-one) | Selective sGC inhibitor. Used to investigate the cGMP-dependency of the response. Dissolve in DMSO.[5][8] |
Experimental Protocol: Aortic Ring Assay
The isolated aortic ring assay is a widely used ex vivo method to study vascular reactivity.[15][16]
Workflow Overview
Detailed Steps
-
Aorta Isolation: Euthanize a laboratory animal (e.g., Sprague Dawley rat) via an approved method. Immediately excise the thoracic aorta and place it in ice-cold K-H buffer aerated with Carbogen gas.[10]
-
Ring Preparation: Under a dissection microscope, carefully remove adherent connective and adipose tissue.[15] Cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, the endothelium can be gently scraped from the lumen with a sterile cotton stick or forceps.[10][17]
-
Mounting: Mount each aortic ring between two stainless steel wires or hooks in an organ bath chamber filled with K-H buffer maintained at 37°C and continuously gassed with Carbogen.[10]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 g.[10] Replace the K-H buffer in the bath every 15-20 minutes during this period.
-
Viability and Integrity Check:
-
Viability: Induce contraction by adding KCl to a final concentration of 60-80 mM. This depolarization-induced contraction confirms the viability of the smooth muscle cells.[13] After a stable contraction is achieved, wash the rings with fresh K-H buffer until the tension returns to baseline.
-
Endothelial Integrity: Pre-constrict the rings with a submaximal concentration of phenylephrine (PE), typically 1 µM.[12] Once a stable plateau of contraction is reached, add acetylcholine (ACh) at a concentration of 10 µM. A relaxation of >80% indicates an intact and functional endothelium.[10] For endothelium-denuded rings, relaxation should be <10%. Wash out the ACh and allow the tension to return to baseline.
-
-
Inducing Vasodilation with DEA NONOate:
-
Re-apply the same concentration of PE (1 µM) to induce a stable contraction. This contraction level will be considered 100% pre-constriction.
-
Once the contraction is stable, add DEA NONOate in a cumulative, stepwise manner (e.g., increasing the bath concentration from 1 nM to 10 µM). Allow the relaxation at each concentration to stabilize before adding the next dose.
-
-
Investigating Mechanisms (Optional): To determine the contribution of the cGMP pathway, pre-incubate a separate set of rings with the sGC inhibitor ODQ (e.g., 10 µM) for 20-30 minutes before pre-constricting with PE.[8] Then, generate the DEA NONOate concentration-response curve in the presence of the inhibitor.
Data Presentation and Analysis
The vasodilatory response is typically expressed as a percentage of relaxation from the pre-induced contraction.
Calculation: % Relaxation = [(Tension_PE - Tension_drug) / (Tension_PE - Tension_baseline)] x 100
Where:
-
Tension_PE is the stable tension after adding phenylephrine.
-
Tension_drug is the tension after adding a given concentration of DEA NONOate.
-
Tension_baseline is the initial resting tension.
The data should be plotted as a concentration-response curve (log[DEA NONOate] vs. % Relaxation). A sigmoidal curve fit can then be applied to determine key parameters.
Example Data Tables
Table 1: Properties of DEA NONOate
| Property | Value | Reference |
| CAS Number | 372965-00-9 | [2] |
| Molecular Formula | C₈H₂₂N₄O₂ | |
| Molecular Weight | 206.3 g/mol | [2] |
| Half-life (pH 7.4, 37°C) | ~2 minutes | [2] |
| Half-life (pH 7.4, 22-25°C) | ~16 minutes | [2] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [2] |
| Solubility (Ethanol) | 25 mg/mL | [2] |
Table 2: Summary of Vasodilation Response Data (Template)
This table summarizes the key parameters derived from the concentration-response curves. The pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Condition | n | pEC₅₀ | Eₘₐₓ (% Relaxation) |
| Control (Intact Endothelium) | 6 | Value ± SEM | Value ± SEM |
| + ODQ (10 µM) | 6 | Value ± SEM | Value ± SEM |
| Denuded Endothelium | 6 | Value ± SEM | Value ± SEM |
Note: Example data from a study on rat small mesenteric artery showed a pEC₅₀ of 6.7 for DEA NONOate, which was significantly reduced by the sGC inhibitor ODQ.[8] Another study on coronary arterioles from young rats showed a maximal relaxation to DEA NONOate of 90 ± 4%.[18]
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 7. On the activation of soluble guanylyl cyclase by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. youtube.com [youtube.com]
- 16. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 18. Age impairs Flk-1 signaling and NO-mediated vasodilation in coronary arterioles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Administration of DEA NONOate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a valuable research tool belonging to the class of diazeniumdiolate (NONOate) nitric oxide (NO) donors. These compounds are characterized by their ability to spontaneously release NO under physiological conditions.[1] DEA NONOate is particularly noted for its short half-life, making it suitable for studies requiring acute and transient NO delivery.[2][3] It decomposes in a pH-dependent, first-order process to liberate approximately 1.5 moles of NO per mole of the parent compound.[2] This document provides detailed application notes and protocols for the in vivo administration of DEA NONOate in animal models, intended to guide researchers in pharmacology, physiology, and drug development.
Physicochemical Properties and Handling
Proper handling and storage of DEA NONOate are critical to ensure its stability and efficacy.
| Property | Value | Reference |
| Molecular Formula | C4H10N3O2 • C4H12N | [4] |
| Molecular Weight | 206.3 g/mol | [2] |
| Half-life (pH 7.4, 37°C) | ~2 minutes | [1][2][3] |
| Half-life (pH 7.4, 22-25°C) | ~16 minutes | [1][2] |
| NO Release | 1.5 moles NO / mole DEA NONOate | [1][2] |
| Appearance | Crystalline solid | [4] |
| Solubility | Ethanol (B145695) (~25 mg/ml), DMSO (~2 mg/ml), DMF (~2 mg/ml), PBS (pH 7.2; ~10 mg/ml) | [4][5] |
| Storage | Store as a solid at -80°C under an inert gas (e.g., nitrogen). Stable for ≥ 2 years under these conditions. | [2][4] |
Note: DEA NONOate crystals are sensitive to moisture and air.[4] It is recommended to handle the compound in a glove box with an inert atmosphere.[4] Aqueous solutions should be prepared fresh immediately before use and are not recommended for storage for more than one day.[4][5] Alkaline solutions (e.g., in 0.01 M NaOH) are more stable and can be stored at 0°C for up to 24 hours.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing DEA NONOate and the related long-acting NONOate, DETA NONOate, in animal models. This data can serve as a starting point for dose-range finding studies.
Table 1: In Vitro and Ex Vivo Effects of DEA NONOate
| Animal Model | Preparation | Concentration Range | Effect | Reference |
| Rat | Isolated small mesenteric artery | 3 nM - 10 µM | Evoked sustained relaxation (pEC50=6.7+/-0.2) | [6] |
| Rat | Coronary arterioles | Not specified | Increased sensitivity to vasodilation in middle-aged ovariectomized rats with estrogen replacement (IC50: 7.0 x 10⁻⁷ M) compared to those without (IC50: 2.3 x 10⁻⁶ M). | [7] |
| Rat | Isolated heart | 0.1 µM | Improved all hemodynamic parameters after 12 hours of cold storage. | [8][9] |
Table 2: In Vivo Effects of DETA NONOate (A related NONOate for comparison)
| Animal Model | Route of Administration | Dosage | Frequency | Effect | Reference |
| Mouse (Normal) | Intraperitoneal (i.p.) | 0.4 mg/kg | Daily for 7 days | Produced an antidepressant-like effect and increased hippocampal neurogenesis. | [10] |
| Mouse (Chronic Mild Stress Model) | Intraperitoneal (i.p.) | 0.4 mg/kg | Daily for 7 days | Reversed behavioral despair and hippocampal neurogenesis impairment. | [10] |
| Mouse (Normotensive) | Intraperitoneal (i.p.) | 60 mg/kg | Every 4 hours for 1 day | Profound fall in systolic (-40%) and diastolic (-52%) blood pressure. | [11] |
| Mouse (Hypertensive) | Intraperitoneal (i.p.) | 60 mg/kg | Every 4 hours for 1 day | Profound fall in systolic (-32%) and diastolic (-35%) blood pressure. | [11] |
| Rat (Formalin Model) | Intracerebroventricular (i.c.v.) | 15-150 µ g/rat | Once | Exhibited a dose-dependent nociceptive effect. | [12] |
| Rat (Chronic Kidney Disease Model) | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 3 weeks | Prevented hypertension. | [13] |
| Rabbit | Alveolar instillation | 1 mmol/L (2 mL/kg) | Once | Did not significantly affect hemostatic function. | [14] |
Experimental Protocols
Protocol 1: Preparation of DEA NONOate for in vivo Administration
This protocol describes the preparation of DEA NONOate solutions for administration to animal models.
Materials:
-
DEA NONOate crystalline solid
-
Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Inert gas (e.g., nitrogen or argon)
-
Glove box (recommended)
Procedure:
-
Work in a controlled environment: If possible, perform all weighing and initial dissolution steps in a glove box under an inert atmosphere to minimize exposure to air and moisture.[4]
-
Weighing: Carefully weigh the desired amount of DEA NONOate crystalline solid using a calibrated analytical balance.
-
Dissolution:
-
For aqueous solutions: Directly dissolve the weighed DEA NONOate in ice-cold, sterile PBS (pH 7.2) or saline to the desired stock concentration (solubility in PBS is approx. 10 mg/ml).[4][5] Purge the solvent with an inert gas before adding the DEA NONOate.
-
For organic stock solutions: Dissolve DEA NONOate in an organic solvent like ethanol (solubility ~25 mg/ml) that has been purged with an inert gas.[4][5]
-
-
Vortexing: Vortex the solution briefly until the solid is completely dissolved.
-
Dilution: If an organic stock solution was prepared, make further dilutions into the final aqueous vehicle (e.g., isotonic saline) immediately before administration. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[4]
-
Immediate Use: Use the freshly prepared aqueous solution immediately due to the short half-life of DEA NONOate at physiological pH.[1][2] Do not store aqueous solutions.[4][5]
Protocol 2: Intravenous (i.v.) Administration in Rodents
This protocol outlines the procedure for administering DEA NONOate via tail vein injection in mice or rats.
Materials:
-
Freshly prepared DEA NONOate solution (see Protocol 1)
-
Appropriate animal restrainer
-
Sterile syringes (e.g., 27-30 gauge insulin (B600854) syringes)
-
Warming lamp or pad (optional, for vasodilation)
-
70% ethanol
Procedure:
-
Animal Preparation: Place the rodent in a suitable restrainer. If necessary, warm the tail using a warming lamp or pad to induce vasodilation of the lateral tail veins, making injection easier.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Syringe Preparation: Draw the desired volume of the freshly prepared DEA NONOate solution into a sterile syringe, ensuring there are no air bubbles.
-
Injection: Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly and steadily. Monitor the animal for any signs of distress.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor its recovery and the effects of the compound.
Protocol 3: Intraperitoneal (i.p.) Administration in Rodents
This protocol provides a method for intraperitoneal injection of DEA NONOate.
Materials:
-
Freshly prepared DEA NONOate solution (see Protocol 1)
-
Sterile syringes (e.g., 23-25 gauge)
-
70% ethanol
Procedure:
-
Animal Restraint: Manually restrain the rodent, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Site Preparation: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no body fluids (e.g., blood, urine) are drawn, which would indicate incorrect needle placement.
-
Administration: Inject the DEA NONOate solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions and the desired experimental effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of DEA NONOate-induced Vasodilation
DEA NONOate exerts its primary physiological effects through the release of nitric oxide. In vascular smooth muscle, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][15] This initiates a signaling cascade that results in vasodilation. However, evidence also suggests cGMP-independent mechanisms involving the activation of potassium channels.[6]
Caption: Signaling pathway of DEA NONOate-induced vasodilation.
General Experimental Workflow for in vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo experiments with DEA NONOate.
Caption: General experimental workflow for in vivo DEA NONOate studies.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. thomassci.com [thomassci.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DETA/NONOate, a nitric oxide donor, produces antidepressant effects by promoting hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of the nitric oxide donor DETA/NO in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Anti-Hypertensive Property of an NO Nanoparticle in an Adenine-Induced Chronic Kidney Disease Young Rat Model [mdpi.com]
- 14. Effects of DETANONOate, a nitric oxide donor, on hemostasis in rabbits: an in vitro and in vivo thrombelastographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Measuring Nitric Oxide Release from DEA NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylamine (B46881) NONOate (DEA NONOate) is a valuable tool in biomedical research, belonging to the class of diazeniumdiolate-based nitric oxide (NO) donors. These compounds are widely used to investigate the multifaceted roles of NO in various physiological and pathological processes. DEA NONOate spontaneously dissociates under physiological conditions (pH 7.4, 37°C) to release nitric oxide, making it a reliable and controllable source of NO for in vitro and in vivo studies.[1] The accurate measurement of NO release from DEA NONOate is crucial for understanding its biological effects, determining effective concentrations, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the principal techniques for quantifying NO release from DEA NONOate. Detailed protocols for the most common and robust methods are presented to guide researchers in designing and executing these critical experiments.
Key Characteristics of DEA NONOate
DEA NONOate's utility as an NO donor is defined by its predictable decomposition kinetics. It undergoes a pH-dependent, first-order dissociation to liberate approximately 1.5 moles of NO per mole of the parent compound.[1] The rate of this release is characterized by its half-life (t½), which is significantly influenced by temperature.
| Parameter | Value | Conditions |
| Half-life (t½) | ~2 minutes | 37°C, pH 7.4[1] |
| ~16 minutes | 22-25°C, pH 7.4[1] | |
| Stoichiometry | 1.5 moles NO / mole DEA NONOate | pH 7.4[1] |
| Molar Mass | 206.29 g/mol | |
| Solubility | Soluble in 0.01 M NaOH, PBS (pH 7.2), Ethanol, DMSO |
Core Measurement Techniques: An Overview
The measurement of the transient and reactive NO molecule can be accomplished through either direct or indirect methods. The selection of an appropriate technique is contingent upon the specific experimental requirements, including the need for real-time monitoring, sensitivity, and the biological matrix being studied. The three primary methods are:
-
Griess Assay (Indirect Method): This colorimetric assay is a straightforward and cost-effective method that quantifies nitrite (B80452) (NO₂⁻), a stable and non-volatile breakdown product of NO in aqueous solutions. It is well-suited for determining the total NO produced over a specific period.[2][3]
-
Chemiluminescence (Direct Method): Regarded as a gold-standard technique, chemiluminescence offers highly sensitive and specific real-time detection of NO gas. This method is ideal for detailed kinetic studies of NO release.[4][5]
-
Electrochemical Sensing (Direct Method): Amperometric sensors provide a versatile platform for the real-time, direct measurement of NO concentration. These sensors are adaptable for both in vitro and in situ applications.[6][7]
Experimental Protocols
Griess Assay for Total Nitrite Concentration
This protocol details the indirect measurement of NO release from DEA NONOate by quantifying the accumulation of its stable oxidation product, nitrite.
Materials:
-
DEA NONOate
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent:
-
Component A: Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid)
-
Component B: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% w/v in deionized water)
-
-
Sodium Nitrite (NaNO₂) standard solution (e.g., 1 mM)
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
-
Incubator or water bath at 37°C
Protocol:
-
Preparation of DEA NONOate Stock Solution:
-
Prepare a fresh 10 mM stock solution of DEA NONOate by dissolving the required amount in ice-cold 0.01 M NaOH. Keep the stock solution on ice to prevent premature NO release.
-
-
Sample Preparation and Incubation:
-
In a suitable reaction vessel (e.g., microcentrifuge tubes), add the desired final concentration of DEA NONOate (e.g., 10-100 µM) to pre-warmed PBS (pH 7.4) at 37°C.
-
Incubate the samples for a defined period to allow for NO release and subsequent conversion to nitrite. The incubation time should be chosen based on the experimental goals and the half-life of DEA NONOate.
-
-
Preparation of Nitrite Standard Curve:
-
Prepare a series of nitrite standards by serially diluting the 1 mM NaNO₂ stock solution in PBS to final concentrations ranging from 1 to 100 µM.
-
Add 50 µL of each standard in triplicate to the wells of a 96-well plate.
-
-
Griess Reaction:
-
At the end of the incubation period, transfer 50 µL of each sample in triplicate to the 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A) to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B) to all wells.[2]
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 540-550 nm using a microplate reader.
-
Subtract the absorbance of a blank (PBS with Griess reagents) from all readings.
-
Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Example (Griess Assay):
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 1 | 0.085 ± 0.004 |
| 5 | 0.210 ± 0.008 |
| 10 | 0.380 ± 0.011 |
| 25 | 0.850 ± 0.025 |
| 50 | 1.550 ± 0.045 |
| 100 | 2.550 ± 0.070 |
Chemiluminescence Detection of Real-Time NO Release
This protocol describes the direct measurement of NO gas released from DEA NONOate using a nitric oxide analyzer (NOA).
Materials:
-
Nitric Oxide Analyzer (NOA) with a purge vessel system
-
Inert gas (e.g., high-purity nitrogen or argon)
-
DEA NONOate
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Deoxygenated PBS, pH 7.4
-
Gas-tight syringe
Protocol:
-
System Setup and Calibration:
-
Turn on the NOA and allow it to warm up and stabilize according to the manufacturer's instructions. This typically involves starting the ozone generator and vacuum pump.
-
Calibrate the instrument using a certified NO gas standard to establish a reliable conversion factor from the detector signal (e.g., millivolts) to NO concentration (e.g., parts per billion).
-
-
Sample Chamber Preparation:
-
Add a known volume of deoxygenated PBS (pH 7.4) to the purge vessel.
-
Continuously bubble the inert gas through the solution at a constant flow rate. The outflow of this gas is directed to the inlet of the NOA.
-
Allow the system to purge until a stable, low baseline signal is achieved.
-
-
Measurement of NO Release:
-
Prepare a fresh stock solution of DEA NONOate in ice-cold 0.01 M NaOH.
-
Using a gas-tight syringe, inject a small volume of the DEA NONOate stock solution into the purge vessel through the septum to achieve the desired final concentration.
-
Begin recording the signal from the NOA immediately upon injection. The signal will increase as DEA NONOate decomposes and releases NO, which is then carried by the inert gas stream into the detector.
-
-
Data Analysis:
-
Convert the raw signal (e.g., mV) to NO concentration (e.g., ppb or µM) using the calibration factor.
-
The resulting data provides a real-time profile of NO release. From this profile, key kinetic parameters such as the peak NO concentration, the time to peak, and the half-life of release can be determined.
-
Electrochemical Detection of NO Release using Amperometry
This protocol outlines the use of an amperometric NO sensor for the real-time measurement of NO concentration in solution.
Materials:
-
Amperometric NO sensor and potentiostat
-
Three-electrode setup (working, reference, and counter electrodes)
-
DEA NONOate
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
PBS, pH 7.4
-
Stirred electrochemical cell
Protocol:
-
Sensor Preparation and Calibration:
-
Prepare and condition the NO sensor according to the manufacturer's guidelines. This may involve polishing the electrode surface and applying a selective membrane (e.g., Nafion) to reduce interference.[8]
-
Calibrate the sensor by adding known concentrations of a stable NO donor (or a saturated NO solution) to the electrochemical cell and recording the current response. This will generate a calibration curve of current (nA) versus NO concentration (µM).
-
-
Experimental Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS (pH 7.4) at a constant temperature (e.g., 37°C).
-
Apply a constant potential (e.g., +0.9 V vs. Ag/AgCl) to the working electrode and allow the baseline current to stabilize.[8]
-
-
Measurement of NO Release:
-
Prepare a fresh stock solution of DEA NONOate in ice-cold 0.01 M NaOH.
-
Inject a specific volume of the DEA NONOate stock solution into the stirred electrochemical cell to reach the desired final concentration (e.g., 100-300 µM).[8]
-
Record the current output from the potentiostat over time. The current will increase as NO is released and oxidized at the electrode surface.
-
-
Data Analysis:
-
Subtract the baseline current from the recorded data.
-
Convert the measured current (nA) to NO concentration (µM) using the calibration curve.
-
The resulting data will provide a real-time profile of the NO concentration in the solution, allowing for the determination of release kinetics.
-
Quantitative Data Example (Electrochemical Detection):
| Time (seconds) | DEA NONOate Concentration | NO Concentration (µM) |
| 0 | 100 µM | 0 |
| 60 | 5.2 | |
| 120 | 8.9 | |
| 180 (Peak) | 10.5 | |
| 300 | 7.8 | |
| 600 | 3.1 |
Visualization of Pathways and Workflows
Signaling Pathway of DEA NONOate
The primary signaling pathway activated by NO released from DEA NONOate involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[9][10][11] cGMP then acts as a second messenger to activate downstream effectors such as cGMP-dependent protein kinase (PKG), resulting in various physiological responses, including smooth muscle relaxation.[12]
Caption: DEA NONOate to cGMP signaling pathway.
Experimental Workflow: Griess Assay
The following diagram illustrates the logical steps involved in performing the Griess assay for measuring NO release.
Caption: Workflow for the Griess assay.
Relationship of Measurement Techniques
This diagram shows the relationship between DEA NONOate decomposition and the points at which each measurement technique detects a relevant species.
Caption: Relationship of NO measurement techniques.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Microchip electrophoresis with amperometric detection for the study of the generation of nitric oxide by NONOate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 9. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 10. Cyclic guanosine monophosphate dependent pathway contributes to human mast cell inhibitory actions of the nitric oxide donor, diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Application of DEA NONOate for Investigating Glycolysis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[1][2][3] Nitric oxide (NO), a versatile signaling molecule, has been shown to play a complex, concentration-dependent role in regulating cancer cell metabolism, including glycolysis.[1][4][5][6] DEA NONOate, a well-characterized nitric oxide donor, provides a reliable tool to investigate the intricate effects of NO on glycolytic pathways in cancer cells.[7][8] This document provides detailed application notes and protocols for utilizing DEA NONOate in such investigations.
DEA NONOate belongs to the class of diazeniumdiolates (NONOates) that spontaneously release NO under physiological conditions.[7][8] Its predictable and controlled release of NO makes it an ideal compound for studying the dose-dependent effects of nitric oxide on cellular processes.[7] The half-life of DEA NONOate is approximately 2 to 16 minutes at physiological pH and temperature, allowing for acute and controlled exposure of cancer cells to NO.[8]
Mechanism of Action: Nitric Oxide and Glycolysis
Nitric oxide can modulate glycolysis through various mechanisms. One of the key regulators of glycolysis in cancer is the Hypoxia-Inducible Factor-1α (HIF-1α).[9][10] Under hypoxic conditions, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, including glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase).[1][3][10] Exogenous NO, such as that released from DEA NONOate, can mimic hypoxic conditions by stabilizing HIF-1α, thereby influencing the glycolytic rate.[9][11] The effects of NO on glycolysis are highly dependent on its concentration, with low concentrations often promoting glycolysis and cell proliferation, while high concentrations can be inhibitory or cytotoxic.[1][4][5][12]
Data Presentation
The following table summarizes the concentration-dependent effects of DEA NONOate on glycolysis in various cancer cell lines as reported in the literature.
| Cancer Cell Line | DEA NONOate Concentration | Observed Effect on Glycolysis | Reference |
| Head and Neck Squamous Cell Carcinoma (HN18) | 5 µM | Promoted glycolysis by upregulating GLUT1 and GLUT2 gene expression, and increasing hexokinase (HK) activity and lactate (B86563) levels. | [1] |
| Head and Neck Squamous Cell Carcinoma (HN17, HN30) | 5-20 µM | Upregulated GLUT2, GLUT3, and GLUT4 gene expression, but the glycolytic pathway was not significantly affected. | [1] |
| Ovarian Cancer | ≤100 nM | Promotes glycolysis and cell proliferation. | [5] |
| Ovarian Cancer | ≥500 nM | Inhibits glycolysis and tumor progression. | [5] |
| Human Lung Carcinoma (A549) | >100 µM | Cytotoxic effects observed. | [13] |
| Human Melanoma (A375) | >100 µM | Cytotoxic effects observed. | [13] |
Experimental Protocols
This section provides detailed protocols for investigating the effects of DEA NONOate on glycolysis in cancer cells.
Protocol 1: Cell Culture and DEA NONOate Treatment
-
Cell Culture: Culture cancer cells of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
DEA NONOate Preparation: Prepare a fresh stock solution of DEA NONOate in sterile, ice-cold 10 mM NaOH immediately before use. Dilute the stock solution to the desired final concentrations in the cell culture medium. Note: DEA NONOate solutions are unstable and should be prepared fresh.[14]
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of DEA NONOate. Include a vehicle control (medium with the same concentration of NaOH used to dissolve DEA NONOate).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
Protocol 2: Measurement of Glycolysis
Several methods can be used to measure changes in glycolytic activity.
The Seahorse XF Analyzer is a common instrument used to measure the ECAR, which is an indicator of lactate production and thus glycolysis.[15][16]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with DEA NONOate as described in Protocol 1.
-
Assay Preparation: One hour before the assay, replace the culture medium with a low-buffered assay medium (e.g., RPMI 1640 without bicarbonate) and incubate the cells in a non-CO2 incubator at 37°C.
-
Seahorse XF Analysis: Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's instructions. This assay measures basal glycolysis, glycolytic capacity, and glycolytic reserve by sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Sample Collection: After DEA NONOate treatment, collect the cell culture medium.
-
Assay: Measure the lactate concentration in the medium using a colorimetric lactate assay kit according to the manufacturer's protocol.
-
Normalization: Normalize the lactate levels to the cell number or total protein content.
-
Treatment: Treat cells with DEA NONOate as described in Protocol 1.
-
Glucose Analog Incubation: Incubate the cells with a fluorescently labeled glucose analog (e.g., 2-NBDG) for a defined period.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify glucose uptake.
-
Cell Lysis: After DEA NONOate treatment, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Assay: Measure the hexokinase activity in the cell lysates using a colorimetric hexokinase activity assay kit according to the manufacturer's protocol.
-
Normalization: Normalize the hexokinase activity to the total protein content.
Protocol 3: Gene Expression Analysis by RT-qPCR
-
RNA Extraction: After DEA NONOate treatment, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for glycolytic enzymes (e.g., GLUT1, HK2, PFK, LDHA) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Visualizations
Caption: Signaling pathway of DEA NONOate-induced glycolysis.
Caption: Experimental workflow for investigating glycolysis.
References
- 1. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolic shift toward glycolysis enables cancer cells to maintain survival upon concomitant glutamine deprivation and V-ATPase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer agents counteracting tumor glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Nitric oxide produced endogenously is responsible for hypoxia-induced HIF-1α stabilization in colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. agilent.com [agilent.com]
- 16. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with DEA NONOate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethylamine (B46881) NONOate (DEA NONOate) is a well-characterized nitric oxide (NO) donor widely used in physiological research to investigate the effects of NO on cellular processes. DEA NONOate belongs to the diazeniumdiolate class of compounds, which spontaneously release NO under physiological conditions (pH 7.4).[1] Its rapid and predictable NO release kinetics make it a valuable tool for studying the acute effects of NO on ion channel activity using electrophysiological techniques like patch-clamp recording.[2]
Nitric oxide is a critical signaling molecule that can modulate ion channel function through various mechanisms. These include the canonical pathway involving the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[3][4] Additionally, NO can directly modify protein function through S-nitrosylation of cysteine residues.[5] It is also crucial for researchers to be aware that some effects of NONOates, particularly at high concentrations, may be independent of NO release and could be mediated by the parent molecule itself.[6][7]
These application notes provide a comprehensive guide to designing and executing patch-clamp experiments using DEA NONOate to study ion channel modulation.
Properties and Preparation of DEA NONOate
DEA NONOate is a crystalline solid that should be stored at -80°C under desiccating conditions.[1] It is soluble in various solvents, including PBS (pH 7.2), ethanol, and DMSO.[1] The compound's stability and rate of NO release are highly dependent on pH and temperature.
Table 1: Physicochemical Properties of DEA NONOate
| Property | Value | Reference |
|---|---|---|
| Full Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | [1] |
| Molecular Weight | 206.3 g/mol | [1] |
| Half-life (t½) | ~2 minutes at 37°C, pH 7.4 | [1] |
| ~16 minutes at 22-25°C, pH 7.4 | [1] | |
| NO Release | 1.5 moles of NO per mole of parent compound | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mL, Ethanol: 25 mg/mL, DMSO: 2 mg/mL |[1] |
Protocol 1: Preparation of DEA NONOate Solutions
-
Stock Solution Preparation:
-
Due to the compound's sensitivity to pH, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where it is more stable.[8]
-
Alternatively, a stock solution can be prepared in a basic buffer (e.g., pH 10) to prevent premature NO release.
-
For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.06 mg of DEA NONOate in 1 mL of high-purity DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Working solutions must be prepared fresh immediately before each experiment.
-
Thaw a stock solution aliquot and dilute it to the final desired concentration in the extracellular (bath) recording solution (see Table 2).
-
The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects on the cells.
-
Once diluted in the physiological buffer (pH ~7.2-7.4), DEA NONOate will begin to release NO according to its characteristic half-life.
-
Signaling Pathways and Experimental Workflow
The effects of DEA NONOate on ion channels can be mediated by multiple pathways. Understanding these pathways is essential for designing experiments with appropriate controls.
Experimental Protocols
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for whole-cell recordings. Specific parameters (e.g., voltage steps) should be optimized for the ion channel and cell type under investigation.[9][10]
A. Materials and Solutions
-
Cell Culture: Neurons or other excitable cells plated on glass coverslips.[6]
-
Patch Pipettes: Borosilicate glass capillaries (1.5-3.0 MΩ resistance).
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope, data acquisition system.
-
Perfusion System: To allow for rapid solution exchange.
-
Solutions: See Table 2 for typical compositions. Prepare fresh and filter (0.2 µm) before use.[6][11]
Table 2: Typical Composition of Patch-Clamp Solutions
| Solution | Component | Concentration (mM) |
|---|---|---|
| Extracellular | NaCl | 140 |
| (External/Bath) | KCl | 5.4 |
| CaCl₂ | 1.0 | |
| MgCl₂ | 1.0 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.2-7.4 with NaOH | ||
| Intracellular | CsCl or K-Gluconate | 140 |
| (Internal/Pipette) | MgCl₂ | 1.0 |
| CaCl₂ | 1.0 | |
| EGTA | 10.0 | |
| HEPES | 10 | |
| Mg-ATP | 2-4 | |
| Na-GTP | 0.3-0.5 |
| | Adjust pH to 7.2 with CsOH or KOH | |
Note: Ionic compositions should be adjusted based on the specific channels being studied. For example, CsCl is used to block most potassium channels when studying other currents.[6]
B. Procedure
-
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Begin continuous perfusion with the extracellular solution (~1.5 mL/min).[9]
-
Pipette Positioning: Under visual guidance, lower the patch pipette filled with intracellular solution towards a target cell. Apply slight positive pressure to the pipette to keep its tip clean.
-
Seal Formation: Gently touch the pipette tip to the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Once a stable gigaohm seal is formed, apply brief, strong suction to rupture the membrane patch under the pipette. This establishes electrical and diffusive access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Clamp the membrane potential at a desired holding potential (e.g., -70 mV). Apply voltage steps or ramps to elicit ion channel currents.[10]
-
Current-Clamp: Inject current to study changes in membrane potential and firing properties.
-
-
Data Acquisition: Record a stable baseline current/voltage for several minutes before any drug application.
Protocol 3: Application of DEA NONOate and Pharmacological Agents
-
Control Recording: After establishing a stable whole-cell recording, record baseline activity for 3-5 minutes.
-
DEA NONOate Application: Switch the perfusion system from the control extracellular solution to one containing the desired concentration of DEA NONOate.
-
Record Effect: Continue recording as the drug is applied. The effect of DEA NONOate should be apparent within minutes, depending on the concentration and flow rate. Record until a steady-state effect is observed.
-
Washout: Switch the perfusion back to the control extracellular solution to wash out the drug and observe for reversibility of the effect.
-
Pharmacological Controls (Optional but Recommended):
-
To test for NO-independent effects, apply a solution containing DEA NONOate that has been allowed to fully decompose (e.g., left in solution for >10 half-lives). This solution should not elicit a response.[6]
-
To confirm the involvement of the NO/cGMP pathway, pre-incubate the cell with an sGC inhibitor (e.g., ODQ) or a PKG inhibitor (e.g., KT5823) before co-applying it with DEA NONOate.[3][12]
-
To confirm the effect is due to NO, co-apply DEA NONOate with an NO scavenger like PTIO or hemoglobin.[6]
-
Data Summary and Interpretation
DEA NONOate has been shown to modulate a variety of ion channels. The observed effect is dependent on the channel type, cell type, and drug concentration.
Table 3: Summary of Reported Effects of DEA NONOate on Ion Channels
| Ion Channel | Cell Type | Concentration | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Cation-selective channels | Rat Cerebellar Granule Cells | 100 µM - 10 mM | Activation (inward current) | Direct action of the NONOate molecule | [6][7] |
| BK(Ca) channels | Rat Mesenteric Artery | 3 nM - 10 µM | Activation (relaxation) | cGMP-dependent & independent | [12] |
| Kv4.1 channels | Xenopus Oocytes | 100 µM | Inhibition | S-nitrosylation | [5] |
| BK & SK channels | Helisoma trivolvis neurons | 100 µM | Inhibition | Not specified | [5] |
| T-type Ca²⁺ channels | Rat Cerebral Arterial Smooth Muscle | Not specified | Suppression | cGMP/PKG dependent | [3] |
| K(ATP) channels | Guinea Pig Bladder Myocytes | 100-200 µM | Activation | cGMP/PKG dependent | [4] |
| GABA-C Receptors | Xenopus Oocytes | 100 µM | Potentiation of GABA response | S-nitrosylation |[5] |
Table 4: Common Pharmacological Tools for Investigating NO Signaling Pathways
| Compound | Target | Typical Concentration | Purpose | Reference |
|---|---|---|---|---|
| ODQ | Soluble Guanylyl Cyclase (sGC) | 10 µM | Inhibit cGMP production | [3][12] |
| KT5823 | Protein Kinase G (PKG) | 10 nM - 1 µM | Inhibit PKG activity | [3][4] |
| PTIO / c-PTIO | Nitric Oxide (NO) | 100-200 µM | Scavenge free NO | [6][13] |
| Glibenclamide | K(ATP) Channels | 10 µM | Block K(ATP) channels | [4][12] |
| Iberiotoxin | BK(Ca) Channels | 30 nM | Block BK channels | [12] |
| Gadolinium (Gd³⁺) | Non-selective Cation Channels | 1 mM | Block mechanosensitive/cation channels |[6][7] |
Troubleshooting and Key Considerations
-
NO-Independent Effects: As shown in cerebellar granule cells, high concentrations of DEA NONOate may directly activate cation channels.[6][7] It is crucial to perform control experiments with decomposed NONOate or NO scavengers to distinguish between NO-dependent and independent effects.
-
Concentration Range: The effective concentration of DEA NONOate can vary by several orders of magnitude depending on the biological system and the pathway being investigated.[5][12] A full dose-response curve should be generated.
-
Reversibility: The effects of DEA NONOate are typically reversible upon washout.[6] Lack of reversibility might suggest cytotoxicity or other secondary effects, especially with prolonged exposure to high concentrations.
-
Oxygen Sensitivity: NO can react with oxygen and other reactive oxygen species. While standard for patch-clamp, ensure that solutions are consistently prepared and bubbled if necessary to maintain physiological conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide suppresses vascular voltage-gated T-type Ca2+ channels through cGMP/PKG signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide activates glibenclamide-sensitive K+ channels in urinary bladder myocytes through a c-GMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrergic modulation of ion channel function in regulating neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of nitric oxide in the regulation of mechanosensitive ionic channels in cardiomyocytes: contribution of NO-synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DEA NONOate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the nitric oxide (NO) donor, DEA NONOate, in combination with other therapeutic agents, particularly in the context of cancer therapy. The protocols detailed below are based on established methodologies and aim to provide a framework for investigating the synergistic potential of DEA NONOate.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in cancer biology. While low concentrations of NO can promote tumor growth, high concentrations have been shown to induce apoptosis and inhibit proliferation. DEA NONOate is a diazeniumdiolate that spontaneously releases NO under physiological conditions, with a half-life of approximately 2 minutes at 37°C and pH 7.4. This rapid release of a high flux of NO makes it a valuable tool for investigating the anti-tumor effects of NO.
When used in combination with conventional chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin, DEA NONOate can act as a chemosensitizer, enhancing the efficacy of these drugs and potentially overcoming multidrug resistance. The primary mechanism for this sensitization is believed to be the inhibition of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of DEA NONOate in combination with other therapeutic agents.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Combination with an EGFR Inhibitor in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | EGFR Inhibitor | 3.96[1] |
| Doxorubicin | 1.4[1] | |
| EGFR Inhibitor + Doxorubicin | 0.46[1] | |
| MDA-MB-231 | EGFR Inhibitor | 6.03[1] |
| Doxorubicin | 9.67[1] | |
| EGFR Inhibitor + Doxorubicin | 0.01[2] |
Table 2: In Vitro Cytotoxicity of Cisplatin in Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| HeLa | Cisplatin | 18[3] |
| A2780 | Cisplatin | 1.40 ± 0.11[4] |
| A2780cisR | Cisplatin | 7.39 ± 1.27[4] |
Table 3: In Vivo Tumor Growth Inhibition by DETA NONOate in Combination with Ionizing Radiation (IR)
| Treatment Group | Tumor Growth Inhibition (%) |
| IR | 37.6[5] |
| DETA NONOate | 51.1[5] |
| IR + DETA NONOate | 70.1[5] |
Signaling Pathways
The primary mechanism by which DEA NONOate sensitizes cancer cells to chemotherapy is through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers, contributing to chemoresistance.
Nitric oxide released from DEA NONOate can inhibit NF-κB through S-nitrosylation of key proteins in the pathway. This post-translational modification involves the covalent attachment of an NO moiety to a cysteine thiol group.
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization of HT-29 cells and xenografts by the nitric oxide donor DETANONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Antimicrobial Activity of DEA NONOate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the antimicrobial activity of the nitric oxide (NO) donor, DEA NONOate (2-(N,N-diethylamino)-diazenolate-2-oxide). These guidelines are intended for researchers in microbiology, infectious diseases, and drug development to evaluate the efficacy of DEA NONOate against various microbial strains.
Introduction
Nitric oxide (NO) is a crucial molecule in the innate immune response, exhibiting broad-spectrum antimicrobial activity.[1] DEA NONOate serves as a convenient NO donor, spontaneously releasing NO in a pH-dependent manner, with a half-life of approximately 2 minutes at 37°C and pH 7.4.[2] Assessing its antimicrobial properties requires specific considerations due to the gaseous and reactive nature of NO. This protocol outlines methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of DEA NONOate.
The antimicrobial action of NO released from donors like DEA NONOate is multifaceted. At higher concentrations, NO and its reactive nitrogen oxide species (RNOS) cause nitrosative and oxidative damage to microbial cells by altering DNA, inhibiting enzyme function, and inducing lipid peroxidation.[2]
Data Presentation
The following table summarizes the antimicrobial activity of DEA NONOate against Escherichia coli.
| Microorganism | Concentration | Exposure Time | Method | Result | Reference |
| Escherichia coli | 8 mM | 2 hours | Broth Dilution | ~80% inhibition | [2] |
| Escherichia coli | 65 mM | 20 hours | Broth Dilution & ATP Assay | 99.9% reduction (3-log reduction) | [2] |
| Escherichia coli | 65 mM | 20 hours | Plate Count | 0-2 CFUs remaining | [2] |
Experimental Protocols
Preparation of DEA NONOate Stock Solution
Caution: DEA NONOate is sensitive to moisture and air. Handle in a well-ventilated area.
-
Allow the DEA NONOate solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a fresh stock solution immediately before each experiment due to the spontaneous release of NO in aqueous solutions.
-
Dissolve the DEA NONOate crystalline solid in sterile, chilled (4°C) deionized water or a buffer of choice (e.g., PBS, pH 7.4). A stock solution in an organic solvent like DMSO or ethanol (B145695) can also be prepared for initial solubilization, followed by dilution in the test medium. Ensure the final concentration of the organic solvent is not inhibitory to the test microorganism.
-
Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 250 nm.
-
Keep the stock solution on ice until use to minimize the premature release of NO.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Test microorganism culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
DEA NONOate stock solution
-
Positive control (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the DEA NONOate stock solution to the first well of a row and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of DEA NONOate concentrations.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the DEA NONOate dilutions.
-
Controls:
-
Positive Control: A row with a known antibiotic (e.g., ciprofloxacin) to confirm the susceptibility of the test strain.
-
Negative Control: Wells containing only MHB and the bacterial inoculum (no DEA NONOate) to ensure proper bacterial growth.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DEA NONOate that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC assay.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of DEA NONOate that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]
Time-Kill Kinetics Assay
This assay determines the rate at which DEA NONOate kills a specific bacterium.
Materials:
-
Flasks with MHB
-
DEA NONOate
-
Test microorganism culture
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Experimental Setup: a. Prepare flasks containing the bacterial suspension and different concentrations of DEA NONOate (e.g., 0.5x MIC, 1x MIC, 2x MIC, and a growth control without DEA NONOate). b. A study on E. coli used concentrations of 8 mM and 65 mM.[2]
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: a. Perform serial dilutions of the collected aliquots in sterile saline or PBS. b. Plate the dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each DEA NONOate concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4]
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing antimicrobial activity.
Caption: Antimicrobial signaling pathway of nitric oxide.
References
- 1. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Exposure of Cells to Low Concentrations of DEA NONOate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the long-term effects of low concentrations of the nitric oxide (NO) donor, Diethylamine NONOate (DEA NONOate), on various cell types.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathophysiological processes. Its effects are highly dependent on its concentration, the duration of exposure, and the cellular context.[1][2][3] Low, physiological concentrations of NO often regulate processes such as vasodilation and neurotransmission, while higher concentrations can induce oxidative stress and apoptosis.[1][4] The long-term effects of sustained, low-level NO exposure are of significant interest in fields such as cancer biology, neuroscience, and cardiovascular research.
DEA NONOate is a commonly used NO donor that releases NO spontaneously in a pH-dependent manner.[5][6] It has a half-life of approximately 16 minutes at 37°C and pH 7.4, allowing for the sustained release of low concentrations of NO over extended periods.[6] This makes it a suitable tool for investigating the chronic effects of NO on cellular function.
Key Cellular Effects of Long-Term Low-Concentration DEA NONOate Exposure
Long-term exposure to low concentrations of DEA NONOate can elicit a variety of cellular responses, which are often cell-type specific. Below is a summary of observed effects on different cell types.
Endothelial Cells
In endothelial cells, chronic exposure to NO donors can impact mitochondrial function and iron homeostasis.[7][8] Studies have shown that prolonged exposure can lead to a decrease in the activity and protein levels of mitochondrial respiratory complexes I, II, and IV.[7][8] This can be accompanied by an increase in the cellular labile iron pool.[7][8]
Cancer Cells
The effect of NO on cancer cells is complex and concentration-dependent. Low concentrations of DEA NONOate (e.g., 5-200 µM) have been shown to have pro-proliferative effects on some head and neck squamous cell carcinoma (HNSCC) cell lines.[9] In contrast, higher concentrations (>200 µM) tend to be anti-proliferative.[4][9] The pro-proliferative effects at low concentrations may be mediated by the upregulation of glucose transporters and increased glycolysis in some cancer cell types.[9]
Neurons
In neuronal cells, the effects of DEA NONOate can be multifaceted. While high concentrations are often neurotoxic, leading to delayed cell death accompanied by inhibition of mitochondrial respiration, the effects of long-term low concentrations are less clear and may involve subtle modulation of neuronal signaling.[5] It is important to note that some effects of DEA NONOate on neurons may be independent of NO release and related to the parent molecule itself.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the long-term effects of low-concentration DEA NONOate on various cell parameters.
Table 1: Effects of DEA NONOate on Cancer Cell Proliferation
| Cell Line | DEA NONOate Concentration (µM) | Exposure Time (hours) | Effect on Proliferation | Reference |
| HN18 (HNSCC) | 5 | 24, 48, 72 | Increased | [9] |
| HN17 (HNSCC) | 5 - 20 | 24, 48, 72 | Increased | [9] |
| HN30 (HNSCC) | 5 - 20 | 24, 48, 72 | Increased | [9] |
| Various HNSCC | >200 | 24, 48, 72 | Decreased | [9] |
| Endometrial Cancer Cells | 250 | 24 | ~40-45% Decrease | [4] |
| Endometrial Cancer Cells | 250 | 120 | ~70-75% Decrease | [4] |
Table 2: Effects of DEA NONOate on Mitochondrial Function in Endothelial Cells
| Parameter | DEA NONOate Concentration (µM) | Exposure Time (hours) | Observed Effect | Reference |
| Complex I Activity | 100 - 500 | 2 - 24 | Progressive Decrease | [7] |
| Complex II Activity | 100 - 500 | 2 - 24 | Progressive Decrease | [7] |
| Complex IV Activity | 100 - 500 | 2 - 24 | Progressive Decrease | [7] |
| Labile Iron Pool | Not Specified | 16 | Increased | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Long-Term DEA NONOate Treatment
This protocol provides a general framework for the long-term exposure of adherent cells to low concentrations of DEA NONOate.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DEA NONOate (CAS 372965-00-9)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
DEA NONOate Stock Solution: Prepare a concentrated stock solution of DEA NONOate. Due to its instability in aqueous solutions at neutral pH, it is recommended to prepare fresh stock solutions for each experiment.
-
Option 1 (Organic Solvent): Dissolve DEA NONOate in high-quality, anhydrous DMSO to a concentration of 10-100 mM. Store in small aliquots at -80°C, protected from light and moisture.[10][11]
-
Option 2 (Basic Aqueous Solution): Dissolve DEA NONOate in cold, sterile 0.01 M NaOH. The basic pH will significantly slow the release of NO. Prepare fresh immediately before use.
-
-
Treatment Medium Preparation: On the day of the experiment, dilute the DEA NONOate stock solution into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1-200 µM). Prepare a vehicle control medium containing the same final concentration of DMSO or NaOH as the treatment groups.
-
Long-Term Exposure:
-
Remove the old medium from the cultured cells and wash once with sterile PBS.
-
Add the prepared treatment or vehicle control medium to the cells.
-
Return the cells to the incubator.
-
For long-term exposure (e.g., 24-120 hours), the medium should be replaced with freshly prepared treatment or control medium every 12-24 hours to ensure a relatively constant low-level release of NO. The frequency of media changes should be optimized based on the half-life of DEA NONOate and the experimental goals.
-
-
Endpoint Analysis: After the desired exposure time, proceed with the relevant cellular assays (e.g., cell viability, proliferation, protein expression analysis).
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess cell viability following long-term exposure to DEA NONOate using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated according to Protocol 1 in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by DEA NONOate-derived nitric oxide.
Caption: Workflow for studying long-term DEA NONOate effects on cells.
References
- 1. Nitric oxide in cellular adaptation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Regulation of Cellular Metabolism: Adaptive Tuning of Cellular Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Chronic exposure to nitric oxide alters the free iron pool in endothelial cells: Role of mitochondrial respiratory complexes and heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic exposure to nitric oxide alters the free iron pool in endothelial cells: role of mitochondrial respiratory complexes and heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein S-Nitrosylation Using DEA NONOate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DEA NONOate for the study of protein S-nitrosylation, a critical post-translational modification involved in a myriad of cellular signaling pathways. Detailed protocols for in vitro and cell-based assays, along with methods for detecting S-nitrosylated proteins, are presented to facilitate research in this dynamic field.
Introduction to DEA NONOate and Protein S-Nitrosylation
Protein S-nitrosylation is the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol (SNO). This reversible modification is a key mechanism by which NO exerts its diverse biological effects, regulating protein function, localization, and stability. Dysregulation of S-nitrosylation has been implicated in various pathological conditions, making it a significant area of study in drug development and disease research.
DEA NONOate (Diethylamine NONOate) is a valuable tool for studying S-nitrosylation due to its ability to spontaneously release nitric oxide under physiological conditions. It belongs to the class of diazeniumdiolates, which are known for their predictable and pH-dependent NO release kinetics. At 37°C and pH 7.4, DEA NONOate has a half-life of approximately 2 minutes, allowing for the controlled and acute delivery of NO to biological systems.[1] This property makes it an ideal reagent for inducing protein S-nitrosylation in both in vitro and cellular contexts.
Principles of S-Nitrosylation Detection: The Biotin-Switch Assay
The biotin-switch assay is a widely used and robust method for the specific detection and identification of S-nitrosylated proteins.[2][3] The assay is based on a three-step chemical process:
-
Blocking of Free Thiols: All free cysteine thiols in the protein sample are irreversibly blocked, typically with an alkylating agent like methyl methanethiosulfonate (B1239399) (MMTS) or N-ethylmaleimide (NEM).
-
Selective Reduction of S-Nitrosothiols: The S-nitrosothiol bonds are then selectively reduced to free thiols using ascorbate.
-
Labeling of Newly Formed Thiols: The newly exposed thiol groups, which were originally S-nitrosylated, are then specifically labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
The biotinylated proteins can subsequently be detected by western blotting using an anti-biotin antibody or streptavidin-HRP, or they can be purified for identification by mass spectrometry.
Handling and Storage of DEA NONOate
DEA NONOate is a crystalline solid that is sensitive to moisture and air. Proper handling and storage are crucial for maintaining its stability and reactivity.
-
Storage: Store DEA NONOate as a solid at -80°C, sealed under an inert gas like nitrogen or argon.[1] Under these conditions, it is stable for at least one year.
-
Stock Solutions:
-
Organic Solvents: For long-term storage of stock solutions, dissolve DEA NONOate in an organic solvent such as ethanol, DMSO, or DMF that has been purged with an inert gas.[4] Store these stock solutions at -80°C.
-
Aqueous Solutions: Aqueous stock solutions can be prepared by dissolving the crystalline solid directly in a buffer such as PBS (pH 7.2). However, aqueous solutions are unstable and should be prepared fresh for each experiment and used within the same day.[2]
-
Quantitative Data on DEA NONOate Usage
The concentration of DEA NONOate required to induce S-nitrosylation can vary depending on the experimental system (in vitro vs. in cells), the specific protein of interest, and the desired level of modification. The following table summarizes concentrations used in various studies.
| Application | Concentration Range | Target Protein/System | Observed Effect | Reference(s) |
| In Vitro S-Nitrosylation | 100 µM - 1 mM | Recombinant N-ethylmaleimide-sensitive factor (NSF) | Dose-dependent S-nitrosylation, inhibition of NSF disassembly activity. | [1] |
| 50 µM | Pannexin 1 (Panx1) in HEK293T cell lysates | S-nitrosylation of Panx1 detected by biotin-switch assay. | [5] | |
| 1 mM | Recombinant Isocitrate Lyase (ICL) | Inhibition of enzyme activity, reversible with DTT. | [2] | |
| Cell-Based S-Nitrosylation | 10 µM - 1 mM | Human Aortic Endothelial Cells (HAEC) | Inhibition of Weibel-Palade body exocytosis. | [1] |
| 100 µM | HEK293T cells expressing Pannexin 1 | S-nitrosylation of Panx1 and inhibition of channel function. | [5] | |
| 500 µM | Primary neurons | Increased levels of S-nitrosylated proteins detected by in situ biotin-switch assay. | [6] |
Experimental Protocols
Protocol 1: In Vitro S-Nitrosylation of a Purified Protein
This protocol describes the S-nitrosylation of a purified protein in a controlled in vitro environment.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7)
-
DEA NONOate
-
0.1 M NaOH
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare DEA NONOate Stock Solution: Immediately before use, prepare a fresh stock solution of DEA NONOate. For example, to make a 10 mM stock, dissolve 2.06 mg of DEA NONOate in 1 mL of 0.1 M NaOH. The basic pH will keep the NONOate stable for a short period.
-
Set up the Reaction: In a microcentrifuge tube, combine the purified protein with the reaction buffer to the desired final protein concentration.
-
Initiate S-Nitrosylation: Add the DEA NONOate stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM to 1 mM). The dilution into the neutral pH reaction buffer will initiate the release of NO.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time can be optimized based on the desired level of S-nitrosylation. Protect the samples from light during incubation.
-
Stop the Reaction (Optional): The reaction can be stopped by removing the excess DEA NONOate and byproducts using a desalting column or by proceeding directly to the biotin-switch assay.
-
Analysis: Analyze the S-nitrosylation of the target protein using the biotin-switch assay (Protocol 3).
Protocol 2: Induction of S-Nitrosylation in Cultured Cells
This protocol outlines the treatment of cultured cells with DEA NONOate to induce protein S-nitrosylation.
Materials:
-
Cultured cells
-
Cell culture medium
-
DEA NONOate
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency.
-
Prepare DEA NONOate Solution: Immediately before use, prepare a fresh stock solution of DEA NONOate in 0.1 M NaOH as described in Protocol 1.
-
Cell Treatment: a. Aspirate the cell culture medium. b. Wash the cells once with warm PBS. c. Add fresh, serum-free medium to the cells. d. Add the DEA NONOate stock solution directly to the medium to the desired final concentration (e.g., 10 µM to 1 mM).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 10-30 minutes).
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Analysis: Proceed immediately to the biotin-switch assay (Protocol 3) to detect S-nitrosylated proteins.
Protocol 3: Biotin-Switch Assay for Detection of S-Nitrosylated Proteins
This protocol details the steps for the biotin-switch assay to specifically label and detect S-nitrosylated proteins.[3][7]
Materials:
-
Protein sample (from in vitro reaction or cell lysate)
-
HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7)
-
Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS (or NEM)
-
Acetone (B3395972) (pre-chilled to -20°C)
-
HENS Buffer: HEN buffer containing 1% SDS
-
Labeling Solution: 4 mM Biotin-HPDP in DMF
-
Reducing Solution: 100 mM Sodium Ascorbate in HEN buffer (prepare fresh)
-
Streptavidin-agarose beads (for enrichment)
-
Wash Buffer (e.g., HEN buffer with 0.1% SDS)
-
Elution Buffer (e.g., Laemmli sample buffer with β-mercaptoethanol)
Procedure:
-
Blocking Free Thiols: a. To your protein sample (e.g., 1 mg of protein in 200 µL), add 4 volumes of Blocking Buffer. b. Incubate at 50°C for 20 minutes with frequent vortexing to denature proteins and allow complete blocking of free thiols. Protect from light.
-
Acetone Precipitation: a. Add three volumes of pre-chilled acetone to the sample. b. Incubate at -20°C for at least 30 minutes to precipitate the proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully discard the supernatant. e. Wash the pellet with 70% acetone and centrifuge again. f. Air-dry the pellet briefly.
-
Resuspension and Labeling: a. Resuspend the protein pellet in HENS Buffer. b. Add the Reducing Solution to a final concentration of 1-10 mM ascorbate. c. Immediately add the Labeling Solution to a final concentration of 1 mM Biotin-HPDP. d. Incubate for 1 hour at room temperature in the dark.
-
Removal of Excess Biotin-HPDP: a. Precipitate the proteins with acetone as described in step 2.
-
Detection by Western Blot: a. Resuspend the final protein pellet in Laemmli sample buffer without reducing agent. b. Run the samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane. c. Probe the membrane with an anti-biotin antibody or streptavidin-HRP to detect biotinylated (i.e., originally S-nitrosylated) proteins.
-
Enrichment for Mass Spectrometry (Optional): a. Resuspend the biotinylated protein pellet in a suitable buffer. b. Incubate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation. c. Wash the beads extensively with Wash Buffer. d. Elute the bound proteins using Elution Buffer. e. The eluted proteins can then be analyzed by mass spectrometry to identify the S-nitrosylated proteins and modification sites.
Visualizations
Caption: Mechanism of NO release from DEA NONOate and subsequent protein S-nitrosylation.
Caption: Experimental workflow of the biotin-switch assay for detecting S-nitrosylated proteins.
Caption: S-nitrosylation of NSF by NO inhibits its disassembly of the SNARE complex, thereby regulating exocytosis.
References
- 1. Nitric Oxide Regulates Exocytosis by S-Nitrosylation of N-ethylmaleimide-Sensitive Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Protein S-nitrosylation in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics of Nitrosylated Proteins in Melanoma Using the Biotin-Switch Technique Combined With Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. liverpool.ac.uk [liverpool.ac.uk]
Application of DEA NONOate in Organ Bath Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Diethylamine (B46881) NONOate (DEA NONOate), a potent and predictable nitric oxide (NO) donor, in organ bath experiments. These application notes and protocols are designed to assist researchers in pharmacology, physiology, and drug development in studying smooth muscle relaxation and associated signaling pathways.
Introduction
DEA NONOate is a member of the diazeniumdiolate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1][2][3] With a half-life of approximately 2 minutes at 37°C and pH 7.4, it serves as a reliable tool for investigating the transient effects of NO on vascular and non-vascular smooth muscle tissues.[1][3] Organ bath systems provide an in vitro environment to study the contractility of isolated tissues, making them an ideal platform for characterizing the pharmacological effects of NO donors like DEA NONOate.[4][5][6]
Mechanism of Action
DEA NONOate decomposes in aqueous solutions to release NO.[1][2] This released NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation.[1] Some studies suggest that NO can also induce relaxation through cGMP-independent mechanisms, potentially involving the activation of potassium channels.[8]
Data Presentation: Quantitative Analysis of DEA NONOate Effects
The following table summarizes typical quantitative data obtained from organ bath experiments investigating the effects of DEA NONOate on pre-contracted vascular smooth muscle.
| Parameter | Value | Tissue Preparation | Pre-contraction Agent | Notes | Reference |
| pEC50 | 6.7 ± 0.2 | Rat small mesenteric artery | Phenylephrine (B352888) | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [8] |
| Concentration Range | 3 nM - 10 µM | Rat small mesenteric artery | Phenylephrine | Effective concentration range for inducing sustained relaxation. | [8] |
| Half-life (t½) | ~2 minutes | In aqueous solution at 37°C, pH 7.4 | Not Applicable | Spontaneous decomposition to release NO. | [1][3] |
| Moles of NO Released | 1.5 moles | Per mole of parent compound | Not Applicable | Stoichiometry of NO release. | [1][3] |
Experimental Protocols
Materials and Reagents
-
DEA NONOate
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (118.0 mM NaCl, 4.7 mM KCl, 25.0 mM NaHCO3, 1.8 mM CaCl2, 1.2 mM NaH2PO4, 1.2 mM MgSO4, and 11.0 mM glucose)[9]
-
Phenylephrine (or other contractile agonist)
-
Acetylcholine (B1216132) (for endothelium integrity check)
-
Distilled or deionized water
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ethanol (B145695), DMSO, or 0.01 M NaOH for stock solution preparation[10][11]
Equipment
-
Isolated organ bath system with temperature control and aeration[4][5]
-
Isometric force transducer[5]
-
pH meter
Stock Solution Preparation
Caution: DEA NONOate is sensitive to moisture and air.[10][14] Handle in a dry, inert atmosphere if possible.
-
DEA NONOate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) by dissolving DEA NONOate in a suitable solvent. For short-term storage, 0.01 M NaOH can be used as NONOates are more stable at a basic pH.[2][11] Alternatively, organic solvents like ethanol or DMSO can be used.[10][11]
-
Agonist and Other Drug Solutions: Prepare stock solutions of phenylephrine and acetylcholine in distilled water.
Tissue Preparation: Isolated Aortic Rings
-
Animal Euthanasia and Aorta Isolation: Humanely euthanize the experimental animal (e.g., rat) and carefully dissect the thoracic aorta.[9][12]
-
Cleaning and Sectioning: Place the isolated aorta in a petri dish containing cold, oxygenated PSS. Under a dissecting microscope, remove any adhering fat and connective tissue.[12][13] Cut the cleaned aorta into rings of approximately 2-4 mm in length.[9][12] Take care to not damage the endothelium. For endothelium-denuded preparations, the inner surface can be gently rubbed with a cotton swab or fine wire.[9]
-
Mounting: Suspend each aortic ring in an organ bath chamber filled with PSS. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.[5][12]
Experimental Procedure
-
Equilibration: Allow the aortic rings to equilibrate in the PSS at 37°C, continuously bubbled with carbogen gas, for at least 60 minutes.[15] During this period, replace the PSS every 15-20 minutes and gradually increase the resting tension to a predetermined optimal level (e.g., 1-2 grams for rat aorta).[9][12]
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[9][12]
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of more than 80% in endothelium-intact rings indicates a healthy endothelium. Wash out the drugs and allow the tissue to return to baseline.
-
-
DEA NONOate Dose-Response Curve:
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to a stable plateau.
-
Cumulatively add DEA NONOate to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).[8] Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis: Express the relaxation at each DEA NONOate concentration as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve and calculate the pEC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for an organ bath experiment using DEA NONOate.
Signaling Pathway of DEA NONOate-Induced Relaxation
Caption: Signaling cascade of NO-mediated smooth muscle relaxation.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NONOate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. reprocell.com [reprocell.com]
- 5. cdn.adinstruments.com [cdn.adinstruments.com]
- 6. scireq.com [scireq.com]
- 7. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 8. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aortic ring preparation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Preparation of Thoracic Aortic Rings and Detection of Tension in Isolated Thoracic Aortic Rings [bio-protocol.org]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DEA NONOate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DEA NONOate, in cell culture applications.
Frequently Asked Questions (FAQs)
1. What is DEA NONOate and how does it release nitric oxide (NO)?
DEA NONOate (Diethylamine NONOate) is a diazeniumdiolate compound that serves as a reliable nitric oxide (NO) donor for in vitro studies. It belongs to a class of compounds that spontaneously decompose in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release NO.[1][2] This decomposition follows first-order kinetics and is dependent on pH and temperature.[1][3] The release of NO allows researchers to study its diverse effects on cellular processes.
2. What is the half-life of DEA NONOate in cell culture media?
The half-life of DEA NONOate is highly sensitive to temperature and pH. In a standard phosphate (B84403) buffer at pH 7.4, the half-life is approximately 2 minutes at 37°C and 16 minutes at room temperature (22-25°C).[2][4] It is crucial to consider this rapid decomposition when designing experiments.
3. How should I store DEA NONOate?
For long-term storage, DEA NONOate should be stored as a crystalline solid at -80°C under desiccating conditions and protected from air, preferably under an inert gas like nitrogen.[4][5] Under these conditions, it is stable for at least two years.[6] The solid form is sensitive to moisture and can discolor upon exposure to air.[4]
4. How do I prepare a stock solution of DEA NONOate?
Stock solutions can be prepared in several ways:
-
Aqueous Alkaline Solution: For short-term storage, a concentrated stock solution can be prepared in a basic aqueous buffer (e.g., 10 mM NaOH, pH > 8.0) and stored at -20°C.[7][8] NONOates are relatively stable at alkaline pH.[1][7]
-
Organic Solvents: DEA NONOate is soluble in organic solvents like ethanol (B145695) (approx. 25 mg/ml), DMSO (approx. 2 mg/ml), and DMF (approx. 2 mg/ml).[4][6] Stock solutions in these solvents, purged with an inert gas, are also stable.[8][9]
It is not recommended to store aqueous solutions at physiological pH for more than a day due to rapid decomposition.[4][6]
5. How much nitric oxide is released from DEA NONOate?
On average, 1.5 moles of NO are liberated for every mole of DEA NONOate that decomposes.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable effect of DEA NONOate in my cell culture experiment. | 1. Decomposition of DEA NONOate before addition to cells: The compound has a very short half-life at physiological pH and temperature.[2] 2. Incorrect stock solution preparation or storage: Improperly stored solid or stock solutions may have already decomposed.[4] 3. Cell type insensitivity: The targeted signaling pathway (e.g., soluble guanylate cyclase) may not be active in your cell line. | 1. Prepare fresh dilutions of your stock solution in cold, serum-free media immediately before adding to your cell culture plates. 2. Verify the concentration of your stock solution spectrophotometrically by measuring its absorbance at 250 nm.[4] 3. Ensure your experimental design accounts for the rapid release of NO. A sustained release might require multiple doses or a different NONOate with a longer half-life.[7] 4. Use a positive control cell line known to respond to NO. |
| High variability between replicate experiments. | 1. Inconsistent timing: Even small delays between preparing the DEA NONOate solution and adding it to the cells can lead to significant differences in the amount of NO delivered. 2. Temperature fluctuations: The decomposition rate is highly temperature-dependent.[1] | 1. Standardize your workflow to ensure precise and consistent timing for all experimental steps. 2. Pre-warm your cell culture media and maintain a constant temperature (e.g., 37°C) throughout the experiment. |
| Unexpected cell toxicity or off-target effects. | 1. High concentration of DEA NONOate: High concentrations of NO can induce apoptosis and cell cycle arrest.[10] 2. Byproducts of decomposition: The decomposition of DEA NONOate also produces diethylamine. 3. Solvent toxicity: If using an organic solvent for the stock solution, the final concentration of the solvent in the cell culture media might be toxic.[6] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. 2. Include a vehicle control (the solvent used for the stock solution) in your experiments to account for any solvent-induced effects.[6] 3. Consider using a control compound like decomposed DEA NONOate to test for effects of the byproducts.[11] |
Quantitative Data Summary
Table 1: Half-life of DEA NONOate at pH 7.4
| Temperature | Half-life (t½) | Reference(s) |
| 37°C | ~2 minutes | [1][2][4] |
| 22-25°C | ~16 minutes | [1][2][4] |
| 37°C | 3.9 ± 0.2 minutes | [12] |
Table 2: Nitric Oxide Release from DEA NONOate
| Parameter | Value | Reference(s) |
| Moles of NO released per mole of DEA NONOate | 1.5 | [1][2][13] |
| Stoichiometry (DEA NONOate:NO) | 1:1.2 | [12] |
Table 3: Solubility of DEA NONOate
| Solvent | Solubility | Reference(s) |
| PBS (pH 7.2) | ~10 mg/ml | [4][6] |
| Ethanol | ~25 mg/ml | [4][6] |
| DMSO | ~2 mg/ml | [4][6] |
| DMF | ~2 mg/ml | [4][6] |
Experimental Protocols
Protocol 1: Preparation of DEA NONOate Stock Solutions
-
Aqueous Alkaline Stock (10 mM NaOH):
-
Prepare a 10 mM NaOH solution using high-purity water.
-
Weigh out the desired amount of solid DEA NONOate in a fume hood.
-
Dissolve the solid DEA NONOate in the 10 mM NaOH solution to the desired stock concentration (e.g., 10 mM).
-
Aliquot the stock solution into small volumes in microcentrifuge tubes and store at -20°C for short-term use.
-
-
Organic Solvent Stock (e.g., DMSO):
-
Obtain anhydrous, research-grade DMSO.
-
Purge the DMSO with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Weigh out the solid DEA NONOate.
-
Dissolve the DEA NONOate in the purged DMSO to the desired concentration.
-
Aliquot and store at -80°C under an inert atmosphere.
-
Protocol 2: Spectrophotometric Measurement of DEA NONOate Decomposition
This protocol allows for the verification of the decomposition rate.
-
Prepare a fresh solution of DEA NONOate in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Use a UV-Vis spectrophotometer to measure the absorbance at 250 nm.[4]
-
Record the absorbance at regular time intervals (e.g., every 30 seconds for a rapidly decomposing sample at 37°C).
-
The absorbance will decrease over time as the DEA NONOate decomposes.
-
Plot the natural logarithm of the absorbance versus time. The slope of this line is the negative of the first-order rate constant (k). The half-life can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Decomposition of DEA NONOate and subsequent NO signaling pathway.
Caption: Troubleshooting workflow for DEA NONOate experiments.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NONOate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent premature decomposition of DEA NONOate
This guide provides researchers, scientists, and drug development professionals with essential information for handling the nitric oxide (NO) donor, DEA NONOate, with a focus on preventing its premature decomposition to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What causes DEA NONOate to decompose?
A1: DEA NONOate is sensitive to its environment and decomposes spontaneously in aqueous solutions. The primary factors that accelerate its decomposition are acidic pH, elevated temperature, and the presence of moisture.[1][2] The decomposition process is a pH-dependent, first-order reaction that releases nitric oxide (NO).[3][4] At a pH of 5.1, this decomposition is nearly instantaneous.[5]
Q2: My experimental results are inconsistent. Could this be due to DEA NONOate decomposition?
A2: Yes, inconsistent results are a common sign of premature or variable decomposition of DEA NONOate. Because the compound's primary function is to release NO at a predictable rate, any uncontrolled breakdown before or during the experiment will lead to inconsistent NO dosage and, consequently, variable biological effects.[2] Verifying the integrity of your compound and the freshness of your solutions is a critical troubleshooting step.
Q3: How can I visually tell if my solid DEA NONOate has degraded?
A3: Solid DEA NONOate should be a white to off-white crystalline solid.[4][5] The crystals are sensitive to moisture and may become discolored upon exposure to air, which is a sign of degradation.[5] If your compound is not a white or off-white solid, its integrity may be compromised.
Q4: I need to use very small amounts of DEA NONOate, making it difficult to weigh accurately for each experiment. Can I prepare and store stock solutions?
A4: Yes, you can prepare stock solutions, but it must be done correctly to prevent decomposition. It is not recommended to store aqueous solutions for more than a day.[5] For longer-term storage, prepare a concentrated stock solution in a suitable organic solvent like ethanol (B145695), DMSO, or dimethylformamide (DMF), which has been purged with an inert gas like nitrogen or argon.[5][6] These organic stock solutions should be stored at -80°C and are stable for at least six months.[7]
Q5: What is the most stable environment for storing DEA NONOate solutions for short-term use?
A5: NONOates are relatively stable in solutions with a basic pH.[1] If you must prepare an aqueous stock, using a buffer with a pH of 10 can significantly limit decomposition during short-term storage.[6] However, for experimental use where a physiological pH is required, working solutions must be prepared immediately before use.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or reduced biological effect | Premature decomposition of DEA NONOate. | 1. Use a fresh vial of solid DEA NONOate. 2. Prepare working solutions immediately before the experiment.[4] 3. Verify the concentration of your stock solution via UV spectrophotometry (see Protocol 3). |
| High variability between experiments | Inconsistent NO release due to degraded stock or working solutions. | 1. Strictly follow storage and handling protocols for both solid and stock solutions. 2. Ensure the pH and temperature of your experimental buffer are consistent. |
| Discolored solid compound | Exposure to air and moisture during storage. | Discard the degraded compound. For future storage, keep the vial tightly sealed under an inert nitrogen atmosphere at -80°C.[5] |
| Precipitate in aqueous solution | Exceeding the solubility limit. | The solubility of DEA NONOate in PBS (pH 7.2) is approximately 10 mg/mL.[5] Ensure your intended concentration does not exceed this limit. |
Quantitative Data: DEA NONOate Stability
The rate of NO release is critically dependent on temperature and pH. The stability of DEA NONOate is quantified by its half-life (t½), the time it takes for half of the compound to decompose.
| Temperature | pH | Half-life (t½) | Moles of NO Released |
| 37°C | 7.4 | ~2 minutes | 1.5 moles per mole of DEA NONOate |
| 22-25°C (Room Temp) | 7.4 | ~16 minutes | 1.5 moles per mole of DEA NONOate |
Data sourced from multiple references.[1][3][4][8]
Experimental Protocols
Protocol 1: Long-Term Storage of Solid DEA NONOate
-
Upon receipt, store the vial of crystalline DEA NONOate at -80°C.[5]
-
Keep the vial tightly sealed. For optimal stability, store it under an inert atmosphere (e.g., nitrogen or argon).
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold crystals.
-
Weigh out the desired amount quickly in a low-humidity environment, or preferably in a glove box with an inert atmosphere.[5]
-
Reseal the vial tightly, purge with inert gas if possible, and return to -80°C storage immediately.
Protocol 2: Preparation of Stock and Working Solutions
A. Preparation of Organic Stock Solution (for long-term storage)
-
Choose a high-quality, anhydrous organic solvent such as ethanol, DMSO, or DMF.[9] Note the solubility: ~25 mg/mL in ethanol and ~2 mg/mL in DMSO and DMF.[5][9]
-
Purge the solvent with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Dissolve the crystalline DEA NONOate in the purged solvent to create the desired stock concentration.
-
Dispense into aliquots in tightly sealed vials and store at -80°C for up to 6 months.[7]
B. Preparation of Aqueous Working Solution (for immediate use)
-
Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Immediately before starting your experiment, dilute your organic stock solution or dissolve freshly weighed solid DEA NONOate directly into the buffer.[5]
-
Use the aqueous working solution without delay, as its half-life at 37°C and pH 7.4 is only 2 minutes.[3][8]
Protocol 3: Verifying Stock Solution Concentration via UV Spectrophotometry
The integrity of a DEA NONOate stock solution can be verified by measuring its UV absorbance, as the intact molecule has a characteristic absorbance peak.[5]
-
Calibrate a UV spectrophotometer using the appropriate solvent (e.g., ethanol, DMSO) as a blank.
-
Dilute a small aliquot of your DEA NONOate stock solution to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance at 250 nm.[5]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance.
-
ε (molar extinction coefficient) is 6,500 M⁻¹cm⁻¹.[5]
-
c is the concentration in M (mol/L).
-
l is the path length of the cuvette in cm (typically 1 cm).
-
-
Compare the calculated concentration to the expected concentration to confirm the integrity of your stock solution.
Visualizations
Caption: Factors leading to the decomposition of DEA NONOate and release of nitric oxide.
Caption: Recommended workflow for handling DEA NONOate to prevent premature decomposition.
Caption: Canonical nitric oxide signaling pathway activated by NO released from DEA NONOate.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. thomassci.com [thomassci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting inconsistent results with DEA NONOate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the nitric oxide (NO) donor, DEA NONOate.
Frequently Asked Questions (FAQs)
Q1: What is DEA NONOate and how does it release nitric oxide (NO)?
DEA NONOate (Diethylamine NONOate) is a diazeniumdiolate compound that serves as a reliable nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order process to release NO.[1][2] This decomposition does not require enzymatic activation.[3] The release mechanism involves protonation, leading to the liberation of NO gas.[4]
Q2: How much NO is released from DEA NONOate?
On average, 1.5 moles of NO are liberated for every mole of parent DEA NONOate compound that decomposes.[1][2]
Q3: How stable is DEA NONOate?
The stability of DEA NONOate is highly dependent on temperature, pH, and its physical state.
-
Solid Form: As a crystalline solid, it is stable for at least two years when stored properly at -80°C, protected from air and moisture.[1][5] The crystals are sensitive and may discolor upon exposure to air.[5]
-
Aqueous Solutions: Solutions are not stable and must be prepared immediately before use.[2] Its decomposition rate, and thus its half-life, is significantly affected by pH and temperature.[1][3] Alkaline solutions (e.g., in 0.01 M NaOH) are more stable and can be stored at 0°C for up to 24 hours.[5]
Q4: What is the half-life of DEA NONOate in solution?
The half-life is the time it takes for half of the compound to decompose and release its NO. This is critically dependent on the experimental conditions.
| Temperature | pH | Half-life (t½) |
| 37°C | 7.4 | ~2 minutes[1][6] |
| 22-25°C (Room Temp) | 7.4 | ~16 minutes[1][2] |
| 37°C | 7.4 | ~3.9 minutes[7] |
| Any | 5.0 | Nearly instantaneous[8] |
| Basic (pH > 8.0) | - | Relatively stable[3][8] |
Q5: In what solvents can I dissolve DEA NONOate?
DEA NONOate has varying solubility in different solvents. It is recommended to purge organic solvents with an inert gas before use.[9]
| Solvent | Solubility |
| Ethanol | ~25 mg/mL[5][9] |
| PBS (pH 7.2) | ~10 mg/mL[5][9] |
| DMSO | ~2 mg/mL[5][9] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL[5][9] |
| Water | 1 mg/mL[10] |
Troubleshooting Inconsistent Results
Problem 1: I am not observing any biological effect after adding DEA NONOate.
This is a common issue that can often be traced back to the handling and preparation of the compound.
-
Cause A: Premature Decomposition. DEA NONOate may have decomposed before it reached your experimental system. The half-life at 37°C and physiological pH is only about 2 minutes.[1]
-
Solution: Prepare your DEA NONOate stock solution in cold, dilute NaOH (e.g., 0.01 M) to keep it stable.[8] Only dilute it into your final experimental buffer (pH 7.4) immediately before application to your cells or tissues.
-
-
Cause B: Improper Storage. The solid compound is sensitive to moisture and air.[5] Improper storage can lead to degradation before it is even weighed out.
-
Cause C: Insufficient Concentration. The effective concentration can vary between cell types and experimental setups.[7]
-
Solution: Perform a dose-response curve to determine the optimal concentration for your system. Start with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Problem 2: My experimental results are highly variable between replicates.
Variability often points to inconsistencies in the timing and preparation of the DEA NONOate solution.
-
Cause A: Inconsistent Timing. Given the short half-life, even small delays between preparing the final solution and adding it to your experiment can lead to significant differences in the amount of NO delivered.
-
Solution: Standardize your workflow precisely. Use a timer to ensure that the time from dilution into physiological buffer to application is identical for every replicate.
-
-
Cause B: Stock Solution Instability. Aqueous stock solutions, even when basic, have a limited lifespan.[5] Storing aqueous solutions for more than a day is not recommended.[9]
-
Cause C: Reaction with Media Components. Components in complex cell culture media could potentially react with and quench the released NO.
-
Solution: Whenever possible, conduct experiments in a simpler, defined buffer like PBS or HBSS to minimize potential interactions. If complex media is required, ensure all experimental conditions are kept identical.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes making a 100 mM stock solution in 0.01 M NaOH.
-
Preparation: Work in a fume hood. Pre-chill a microcentrifuge tube on ice.
-
Weighing: Weigh out 2.06 mg of DEA NONOate solid. Due to its sensitivity, this should be done as quickly as possible.
-
Dissolving: Add 100 µL of ice-cold 0.01 M NaOH to the tube.
-
Vortexing: Vortex briefly until the solid is completely dissolved. The solution should be clear.
-
Storage: Keep this stock solution on ice and use it within the same day for preparing working solutions. Do not store at room temperature.
Protocol 2: Application to a Cell Culture Experiment
This protocol provides a workflow for treating cultured cells with a final concentration of 100 µM DEA NONOate.
-
Preparation: Have your cell plates ready in the incubator (37°C). Prepare your experimental buffer (e.g., PBS, pH 7.4) and warm it to 37°C.
-
Working Solution Preparation: Immediately before application, dilute your 100 mM stock solution from Protocol 1. For a final concentration of 100 µM in 1 mL of media, you would perform a 1:1000 dilution. Add 1 µL of the 100 mM stock to 999 µL of the pre-warmed 37°C experimental buffer.
-
Application: Mix the working solution by gentle pipetting and immediately add it to your cells.
-
Timing: Start your experimental timer the moment the DEA NONOate working solution is added to the cells.
Visual Guides
DEA NONOate Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thomassci.com [thomassci.com]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NONOate - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Diethylamine NONOate [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Challenges of Using DEA NONOate in Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DEA NONOate in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using DEA NONOate in long-term experiments?
The main challenge is its short half-life. DEA NONOate spontaneously decomposes in aqueous solutions to release nitric oxide (NO). This decomposition is highly dependent on pH and temperature. At physiological conditions (pH 7.4, 37°C), the half-life of DEA NONOate is approximately 2 minutes.[1][2][3] This rapid degradation makes it difficult to maintain a stable and predictable concentration of NO over extended periods, which is often required for long-term studies.
Q2: How do pH and temperature affect the stability of DEA NONOate?
The stability of DEA NONOate is significantly influenced by pH and temperature. It is more stable at alkaline pH and lower temperatures. Conversely, acidic conditions and higher temperatures accelerate its decomposition and the release of NO.
| Parameter | Condition | Half-life |
| Temperature | 37°C | ~2 minutes |
| 22-25°C | ~16 minutes | |
| pH | 7.4 | ~2 minutes (at 37°C) |
| Alkaline (>8.0) | Stable for short-term storage | |
| 5.0 | Almost instantaneous decomposition |
Q3: What are the decomposition byproducts of DEA NONOate and are they toxic?
DEA NONOate decomposes to release nitric oxide (NO) and diethylamine (B46881) (DEA). While NO is the desired bioactive molecule, the accumulation of diethylamine in long-term cell culture can be a concern. Diethylamine is a secondary amine and can be cytotoxic at high concentrations. Long-term exposure to diethylamine has been shown to cause nonneoplastic lesions in the nose, cornea, and lungs in animal studies. However, specific IC50 or LC50 values in cell culture are not extensively documented in the readily available literature. It is crucial to consider the potential effects of diethylamine in your experimental design.
Q4: How should I store DEA NONOate to ensure its stability?
For long-term storage, DEA NONOate solid should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon). It is sensitive to moisture and air, so it's important to keep the vial tightly sealed. Stock solutions should be prepared fresh before each experiment. If a stock solution needs to be stored for a short period, it should be prepared in an alkaline buffer (pH > 8.0) and kept on ice.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Inconsistent NO concentration.
-
Solution: Due to its short half-life, the timing of your assays after adding DEA NONOate is critical. Ensure that you have a precise and consistent timeline for all experimental replicates. For long-term studies, a single application will result in a transient burst of NO. To maintain a more stable concentration, consider using a continuous delivery system like a syringe pump or a peristaltic pump to slowly infuse a fresh solution of DEA NONOate into your culture medium.
-
-
Possible Cause 2: Degradation of DEA NONOate before use.
-
Solution: Always prepare fresh stock solutions of DEA NONOate immediately before your experiment. Do not use previously prepared and stored aqueous solutions, as they will have already started to decompose. Store the solid compound under the recommended conditions (-80°C, inert atmosphere).
-
-
Possible Cause 3: Variability in cell culture conditions.
-
Solution: Ensure that the pH and temperature of your cell culture medium are consistent across all experiments. Small variations in these parameters can significantly alter the half-life of DEA NONOate and the resulting NO concentration.
-
Issue 2: Unexpected or high levels of cell death.
-
Possible Cause 1: Cytotoxicity of the byproduct diethylamine.
-
Solution: In long-term cultures with repeated or continuous administration of DEA NONOate, the concentration of diethylamine can accumulate to toxic levels. It is essential to include a control group treated with diethylamine alone at concentrations equivalent to those expected from the decomposition of DEA NONOate in your experiment. This will help you to distinguish the effects of NO from the effects of the byproduct.
-
-
Possible Cause 2: Direct effects of the DEA NONOate molecule.
-
Solution: Some studies suggest that the DEA NONOate molecule itself, independent of NO release, may have biological effects. To control for this, you can use a "spent" DEA NONOate solution. Prepare a solution of DEA NONOate in your experimental buffer and allow it to fully decompose (e.g., by incubating it at 37°C for several hours) before adding it to your control cells. This will expose the cells to the decomposition byproducts without the initial burst of NO.
-
-
Possible Cause 3: High local concentrations of NO.
-
Solution: When adding a bolus of DEA NONOate, the initial concentration of NO can be very high and potentially cytotoxic. To avoid this, consider starting with lower concentrations and gradually increasing them. Alternatively, use a continuous infusion method to achieve a lower, more stable concentration of NO.
-
Experimental Protocols
Protocol 1: Preparation of DEA NONOate Stock Solution
-
Allow the vial of solid DEA NONOate to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work under a fume hood and wear appropriate personal protective equipment.
-
Prepare a stock solution by dissolving the DEA NONOate in a cold, alkaline buffer (e.g., 10 mM NaOH, pH > 8.0). This will minimize its decomposition.
-
Keep the stock solution on ice and use it immediately. Do not store aqueous stock solutions.
Protocol 2: Maintaining a Stable NO Concentration in Long-Term Cell Culture
This protocol describes a method for the continuous delivery of DEA NONOate to a cell culture plate using a syringe pump.
Materials:
-
Syringe pump capable of low flow rates (µL/hour range)
-
Sterile syringe (e.g., 10 mL)
-
Sterile tubing with a narrow inner diameter
-
Freshly prepared DEA NONOate solution in a suitable, cold, alkaline buffer
-
Cell culture plate with your cells
Method:
-
Prepare a sterile solution of DEA NONOate at a known concentration in a cold, alkaline buffer.
-
Draw the DEA NONOate solution into the sterile syringe.
-
Mount the syringe onto the syringe pump.
-
Connect the syringe to the sterile tubing.
-
Carefully position the end of the tubing into the well of your cell culture plate, ensuring the tip is submerged in the culture medium but does not disturb the cell monolayer.
-
Set the syringe pump to the desired flow rate. The flow rate should be calculated based on the half-life of DEA NONOate at your experimental conditions (pH and temperature) and the desired steady-state concentration of NO.
-
The pump will continuously deliver a fresh solution of DEA NONOate, which will then decompose to release NO, thereby maintaining a more stable concentration over time.
-
For multi-well plates, a multi-channel syringe pump or a manifold system can be used to deliver the solution to multiple wells simultaneously.
Mandatory Visualizations
Caption: Workflow for continuous delivery of DEA NONOate.
Caption: Simplified Nitric Oxide signaling pathway.
References
Technical Support Center: Accurate Determination of Nitric Oxide (NO) Release from DEA NONOate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DEA NONOate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DEA NONOate and how does it release nitric oxide?
DEA NONOate (Diethylamine NONOate) is a diazeniumdiolate-based NO donor. It belongs to a class of compounds that spontaneously release nitric oxide in a pH-dependent and temperature-dependent manner. The decomposition of DEA NONOate follows first-order kinetics, releasing approximately 1.5 to 2 moles of NO per mole of the parent compound under physiological conditions.[1][2][3] This controlled and predictable release makes it a valuable tool for studying the physiological and pathological effects of NO.
Q2: What are the key factors influencing the rate of NO release from DEA NONOate?
The rate of NO release from DEA NONOate is primarily influenced by:
-
pH: The decomposition of DEA NONOate is proton-catalyzed. A lower pH (more acidic) will result in a faster rate of NO release. It is relatively stable in basic solutions (e.g., 0.01 M NaOH) which are often used for preparing stock solutions.[3][4]
-
Temperature: An increase in temperature accelerates the decomposition of DEA NONOate and consequently increases the rate of NO release.[1][3]
-
Solvent: The type of aqueous buffer or solvent can influence the stability and NO release kinetics. It is crucial to maintain consistent buffer conditions throughout an experiment.
Q3: What is the half-life of DEA NONOate?
The half-life of DEA NONOate is dependent on the experimental conditions. At physiological pH (7.4) and 37°C, the half-life is approximately 2 minutes. At room temperature (22-25°C) and pH 7.4, the half-life is about 16 minutes.[2]
Troubleshooting Guides
This section addresses common problems encountered when measuring NO release from DEA NONOate and provides step-by-step solutions.
Issue 1: Inconsistent or non-reproducible NO release rates.
-
Possible Cause 1: Inconsistent pH of the buffer.
-
Solution: Always prepare fresh buffer for each experiment and verify the pH immediately before adding DEA NONOate. Ensure the buffer has sufficient buffering capacity to handle the addition of the DEA NONOate stock solution, which is typically prepared in a basic solution.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Use a water bath or a temperature-controlled chamber to maintain a constant and uniform temperature throughout the experiment. Even small variations in temperature can significantly affect the decomposition rate.
-
-
Possible Cause 3: Inaccurate concentration of DEA NONOate stock solution.
-
Solution: Prepare fresh stock solutions of DEA NONOate in 0.01 M NaOH.[4] Due to its instability in aqueous solutions, it is not recommended to store aqueous stock solutions for more than one day. The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at approximately 250 nm.[5][6]
-
Issue 2: Lower than expected NO concentration detected.
-
Possible Cause 1: Rapid reaction of NO with oxygen.
-
Solution: In oxygenated solutions, NO rapidly reacts to form nitrite (B80452) (NO₂⁻) and other nitrogen oxides.[5] When using methods that directly measure NO (e.g., electrochemical sensors, chemiluminescence), it is crucial to consider the oxygen concentration in your system. For some applications, deoxygenating the buffer by purging with an inert gas like nitrogen or argon may be necessary.[5]
-
-
Possible Cause 2: Scavenging of NO by components in the medium.
-
Solution: Components in complex biological media, such as serum proteins or other molecules, can react with and scavenge NO.[7] When possible, conduct initial characterization of NO release in a simple buffer system (e.g., phosphate-buffered saline) before moving to more complex media.
-
-
Possible Cause 3: Insufficient sensitivity of the detection method.
-
Solution: The choice of detection method is critical. For low concentrations of NO, highly sensitive methods like chemiluminescence or specific electrochemical sensors are recommended. The Griess assay, while common, has a higher detection limit (around 0.5 µM) and may not be suitable for all applications.[7]
-
Issue 3: Interference with the NO detection method.
-
Possible Cause 1: Presence of interfering substances in the sample.
-
Solution: Biological samples can contain substances that interfere with NO detection. For the Griess assay, compounds that react with the Griess reagents can lead to inaccurate results. For electrochemical sensors, other electroactive species can interfere with the measurement.[8] It is important to run appropriate controls, including a blank (buffer only) and a sample without the NO donor, to assess for potential interferences.
-
-
Possible Cause 2: For Griess assay, presence of nitrate (B79036).
-
Solution: The Griess assay directly measures nitrite. If you need to determine the total NO production, which includes nitrate (NO₃⁻), you must first reduce the nitrate to nitrite using an enzyme like nitrate reductase.[9]
-
Data Presentation
Table 1: Properties of DEA NONOate
| Property | Value | Conditions |
| Molar Mass | 206.3 g/mol | - |
| Moles of NO released per mole | ~1.5 - 2.0 | pH 7.4 |
| Half-life | 2 minutes | 37°C, pH 7.4 |
| Half-life | 16 minutes | 22-25°C, pH 7.4 |
| UV/Vis Absorbance Maximum (λmax) | 250 nm | - |
| Molar Extinction Coefficient (ε) | 6500 M⁻¹cm⁻¹ | at 250 nm |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Method 1: Indirect Determination of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).[7][10]
Materials:
-
DEA NONOate
-
0.01 M NaOH for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a fresh stock solution of DEA NONOate (e.g., 10 mM) in ice-cold 0.01 M NaOH.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in PBS.
-
Initiate NO release: Add a known volume of the DEA NONOate stock solution to your experimental system (e.g., PBS or cell culture medium in a 96-well plate) to achieve the desired final concentration.
-
Incubate the plate at the desired temperature for a specific time period to allow for NO release and its conversion to nitrite.
-
Collect aliquots of the sample at different time points.
-
Add the Griess reagents to each sample and standard according to the manufacturer's instructions. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine.[11][12]
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.[7][9]
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve. The rate of NO release can be determined from the change in nitrite concentration over time.
Method 2: Direct and Real-Time Measurement of NO Release using an Electrochemical Sensor
Electrochemical NO sensors allow for the direct and real-time measurement of NO concentration.[8][13]
Materials:
-
DEA NONOate
-
0.01 M NaOH for stock solution
-
Calibrated electrochemical NO sensor and data acquisition system
-
Temperature-controlled reaction vessel
-
Stirrer
Protocol:
-
Calibrate the NO sensor according to the manufacturer's instructions. This often involves using a standard NO solution or a chemical NO donor with a known release profile.
-
Set up the reaction vessel with your experimental buffer (e.g., PBS) at the desired temperature and stir gently.
-
Place the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.
-
Prepare a fresh stock solution of DEA NONOate in ice-cold 0.01 M NaOH.
-
Inject a known volume of the DEA NONOate stock solution into the reaction vessel to initiate NO release.
-
Record the sensor output (current or potential) over time.
-
Convert the sensor signal to NO concentration using the calibration curve. The resulting data will provide a real-time profile of NO release.
Method 3: High-Sensitivity Detection of NO using Chemiluminescence
Chemiluminescence detection is a highly sensitive method that measures the light produced from the reaction of NO with ozone.[14][15][16]
Materials:
-
DEA NONOate
-
0.01 M NaOH for stock solution
-
Experimental buffer
-
Chemiluminescence NO analyzer
Protocol:
-
Set up and calibrate the chemiluminescence NO analyzer according to the manufacturer's protocol.
-
Prepare your experimental setup to allow for the continuous sampling of either the headspace gas or the liquid phase of your reaction mixture. The specifics will depend on your analyzer's configuration.
-
Initiate the reaction by adding a known concentration of DEA NONOate to your temperature-controlled buffer.
-
Introduce the sample (gas or liquid) into the analyzer's reaction chamber where it will mix with ozone.
-
The instrument's photomultiplier tube will detect the light emitted from the reaction, and the signal will be proportional to the NO concentration.
-
Record the NO concentration over time to determine the release rate.
Visualizations
Caption: Decomposition pathway of DEA NONOate to release nitric oxide.
Caption: Experimental workflow for the Griess assay.
Caption: Troubleshooting logic for inaccurate NO release measurements.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. mdpi.com [mdpi.com]
- 8. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Protocol Griess Test [protocols.io]
- 11. abcam.cn [abcam.cn]
- 12. Griess Reagent System Protocol [promega.jp]
- 13. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 14. Research Portal [iro.uiowa.edu]
- 15. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
DEA NONOate degradation by light or temperature
Welcome to the technical support center for DEA NONOate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing DEA NONOate in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of DEA NONOate.
Troubleshooting Guide
This guide addresses common issues encountered during the use of DEA NONOate in a question-and-answer format.
Issue 1: Inconsistent or No Nitric Oxide (NO) Release
-
Question: I've added DEA NONOate to my experimental system, but I'm not observing the expected biological effect, suggesting a lack of NO release. What could be the problem?
-
Answer: Several factors can lead to inconsistent or failed NO release. Consider the following possibilities:
-
Incorrect pH: DEA NONOate's decomposition to release NO is highly pH-dependent. It is relatively stable in alkaline solutions (pH > 8.0) and decomposes rapidly as the pH becomes more acidic.[1] Ensure your experimental buffer is at a physiological pH (typically 7.4) to initiate NO release. At pH 5.0, decomposition is almost instantaneous.[2]
-
Improper Storage of Solid Compound: The crystalline form of DEA NONOate is sensitive to moisture and air.[2] Exposure to ambient conditions can lead to degradation before use. It should be stored at -80°C under an inert gas like nitrogen.[2]
-
Degraded Stock Solution: Aqueous stock solutions of DEA NONOate are not stable and should be prepared fresh before each experiment.[2][3] Storing aqueous solutions, even for a day, is not recommended.[2][3] For longer-term storage of a solution, prepare a concentrated stock in an anhydrous organic solvent like DMSO or DMF (purged with inert gas) and store at -80°C.[4][5]
-
Issue 2: Rapid and Uncontrolled NO Release
-
Question: My experiment requires a sustained release of NO, but I'm observing a very rapid initial burst that doesn't last. How can I control the release rate?
-
Answer: A rapid burst of NO release indicates that the DEA NONOate is decomposing too quickly. This is likely due to:
-
Low pH of the Medium: As mentioned, a lower pH accelerates the decomposition of DEA NONOate. Verify the pH of your experimental buffer.
-
Elevated Temperature: The half-life of DEA NONOate is temperature-dependent. At 37°C, its half-life is significantly shorter than at room temperature (22-25°C).[6] If your experiment allows, consider performing it at a lower temperature to slow down the rate of NO release.
-
Issue 3: Inaccurate Quantification of DEA NONOate Concentration
-
Question: I'm unsure if my prepared DEA NONOate stock solution has the correct concentration. How can I verify it?
-
Answer: You can determine the concentration of your DEA NONOate stock solution using UV-Vis spectrophotometry. The intact DEA NONOate molecule has a characteristic UV absorbance maximum at 250 nm (ε = 6,500 M⁻¹cm⁻¹ in 0.01 M NaOH).[2] By measuring the absorbance of your solution at this wavelength, you can calculate the concentration using the Beer-Lambert law. This is particularly useful for verifying the concentration of alkaline stock solutions where the compound is stable.[2]
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the stability of DEA NONOate?
A1: Temperature is a critical factor in the stability of DEA NONOate. Its rate of decomposition and subsequent NO release increases with temperature. The half-life of DEA NONOate is significantly shorter at 37°C compared to room temperature (22-25°C).[6]
Q2: Is DEA NONOate sensitive to light?
A2: While the primary degradation triggers for DEA NONOate are pH and temperature, some related diazeniumdiolates have shown photosensitivity.[7] Although specific studies on the photodegradation of DEA NONOate under ambient laboratory light are limited, it is good practice to protect solutions from direct light to minimize any potential for light-induced degradation. One study on a similar compound, DETA-NONOate, suggested that microscope illumination did not alter its effect, implying low sensitivity to visible light.[8]
Q3: What is the best way to store DEA NONOate?
A3: For long-term storage, solid DEA NONOate should be kept at -80°C under an inert atmosphere (e.g., nitrogen) and protected from moisture.[2] Aqueous stock solutions are not recommended for storage.[2][3] If a stock solution is necessary, it can be prepared in an anhydrous organic solvent like DMSO or DMF, purged with an inert gas, and stored in small aliquots at -80°C.[4][5]
Q4: How should I prepare a working solution of DEA NONOate?
A4: To prepare a working solution for an experiment, a fresh stock solution should be made. For aqueous applications, a concentrated stock can be prepared in 0.01 M NaOH, where it is more stable.[2] This alkaline stock can then be diluted into the experimental buffer (e.g., PBS at pH 7.4) to initiate NO release.[2] Alternatively, for cell culture experiments, a stock can be made in anhydrous DMSO or DMF and then diluted into the culture medium.[4][5] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[3]
Data Presentation
Table 1: Half-life of DEA NONOate under Different Conditions
| Temperature (°C) | pH | Half-life (t½) | Moles of NO Released per Mole of DEA NONOate |
| 37 | 7.4 | ~2 minutes | 1.5 |
| 22-25 | 7.4 | ~16 minutes | 1.5 |
Data sourced from multiple references.[6][9][10]
Experimental Protocols
Protocol 1: Preparation of a DEA NONOate Stock Solution
-
Allow the vial of solid DEA NONOate to warm to room temperature before opening to prevent condensation.
-
Handle the solid compound in a dry, inert atmosphere if possible (e.g., in a glove box).[2]
-
For Aqueous Experiments: Prepare a 10 mM stock solution by dissolving the appropriate amount of DEA NONOate in ice-cold 0.01 M NaOH. This alkaline solution can be kept on ice for a short period before use.
-
For Cell Culture Experiments: Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO or DMF that has been purged with an inert gas.[4][5]
-
Vortex briefly to ensure complete dissolution.
-
Store any unused stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring DEA NONOate Degradation using UV-Vis Spectrophotometry
-
Prepare a fresh solution of DEA NONOate in your experimental buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Immediately transfer the solution to a quartz cuvette.
-
Place the cuvette in a spectrophotometer set to read absorbance at 250 nm.[2]
-
Record the absorbance at regular time intervals.
-
The absorbance at 250 nm will decrease over time as the DEA NONOate decomposes.[11]
-
The half-life can be determined by plotting the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
Protocol 3: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452).[12]
-
Prepare your experimental samples containing DEA NONOate and incubate for the desired time to allow for NO release and conversion to nitrite.
-
Prepare a set of nitrite standards of known concentrations in the same buffer as your samples.
-
Add 50 µL of each standard or sample to a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[13]
-
A purple/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Quantify the amount of nitrite in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for DEA NONOate from preparation to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chemistry of the diazeniumdiolates. 3. Photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
addressing the pH sensitivity of DEA NONOate in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, DEA NONOate.
Frequently Asked Questions (FAQs)
Q1: My DEA NONOate solution is not releasing nitric oxide as expected. What could be the problem?
A1: The most common issue is incorrect pH of your buffer. DEA NONOate's decomposition to release nitric oxide is highly pH-dependent. It is relatively stable in alkaline solutions (pH > 8.0) and decomposes spontaneously at neutral or acidic pH.[1][2] Ensure your experimental buffer is at a physiological pH (e.g., pH 7.4) to initiate NO release. At pH 5.0, decomposition is almost instantaneous.[2]
Q2: I am observing inconsistent results between experiments. What are the potential causes?
A2: Inconsistent results often stem from variations in solution preparation and handling. Here are a few factors to consider:
-
pH Fluctuations: Small changes in the buffer pH can significantly alter the rate of NO release. Always prepare fresh buffer and verify the pH before each experiment.
-
Temperature Variations: The half-life of DEA NONOate is temperature-sensitive.[1][3] Performing experiments at a consistent temperature is crucial for reproducible results.
-
Solution Age: Aqueous solutions of DEA NONOate are not stable and should be prepared fresh for each experiment.[4] It is not recommended to store aqueous solutions for more than one day.[4]
Q3: How should I properly store DEA NONOate?
A3: For long-term storage, DEA NONOate should be kept as a crystalline solid under an inert gas (like nitrogen or argon) at -80°C. It should be stable for at least one year under these conditions. The solid is sensitive to moisture and air, which can cause it to discolor.[5]
Q4: What is the best way to prepare a stock solution of DEA NONOate?
A4: To prepare a stable stock solution, dissolve the crystalline DEA NONOate in 0.01 M NaOH. These alkaline solutions are very stable and can be stored at 0°C for up to 24 hours. For a more concentrated stock that can be stored for longer, you can dissolve DEA NONOate in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) that has been purged with an inert gas.[5][6]
Q5: Can I dissolve DEA NONOate directly in my cell culture medium or buffer?
A5: Yes, you can prepare organic solvent-free aqueous solutions by dissolving the crystalline compound directly in aqueous buffers like PBS.[4] The solubility of DEA NONOate in PBS (pH 7.2) is approximately 10 mg/ml.[3] However, remember that the compound will start to decompose and release NO as soon as it is in a neutral pH environment. Therefore, these solutions should be used immediately after preparation.[5][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low NO release | Incorrect pH of the buffer (too alkaline). | Ensure the buffer pH is neutral (e.g., 7.4) or slightly acidic to trigger decomposition. |
| Degraded DEA NONOate solid. | Check for discoloration of the solid. If discolored, it may have been exposed to air and moisture and should be discarded. | |
| Inconsistent NO release rate | Fluctuations in temperature. | Use a temperature-controlled environment (e.g., a water bath) for your experiments. |
| Inconsistent timing of measurements after solution preparation. | Standardize the time between preparing the DEA NONOate solution and starting your measurements. | |
| Precipitate forms in the solution | Exceeded solubility limit. | Check the solubility of DEA NONOate in your chosen solvent. For PBS (pH 7.2), the solubility is approximately 10 mg/ml.[3] |
| Unexpected biological effects | Residual organic solvent from stock solution. | When diluting from an organic stock, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[4] |
| The DEA NONOate molecule itself may have effects independent of NO. | Consider using a decomposed DEA NONOate solution as a negative control to differentiate between effects of the parent compound and released NO.[7] |
Data Presentation
Table 1: Half-life of DEA NONOate at Different Temperatures and pH
| pH | Temperature (°C) | Half-life (t½) | Moles of NO released per mole of DEA NONOate |
| 7.4 | 37 | 2 minutes[3][8] | 1.5[3] |
| 7.4 | 22-25 | 16 minutes[3] | 1.5[3] |
| >8.0 | - | Stable[1][2] | - |
| 5.0 | - | Almost instantaneous decomposition[2] | - |
Experimental Protocols
Protocol 1: Preparation of a Stable DEA NONOate Stock Solution (10 mM in 0.01 M NaOH)
-
Materials: DEA NONOate crystalline solid, 0.01 M NaOH solution (deoxygenated), airtight syringe, nitrogen or argon gas.
-
Procedure:
-
Allow the vial of DEA NONOate to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of DEA NONOate in a fume hood.
-
In a separate vial, deoxygenate the required volume of 0.01 M NaOH by bubbling with nitrogen or argon gas for at least 15 minutes.
-
Using an airtight syringe, transfer the deoxygenated 0.01 M NaOH to the vial containing the DEA NONOate solid.[9]
-
Gently swirl the vial to dissolve the solid completely.
-
This 10 mM stock solution can be stored at 0°C for up to 24 hours.[5]
-
Protocol 2: Monitoring Nitric Oxide Release using a NO-sensitive Electrode
-
Materials: DEA NONOate stock solution (from Protocol 1), experimental buffer (e.g., PBS, pH 7.4), calibrated NO-sensitive electrode and meter, temperature-controlled reaction vessel.
-
Procedure:
-
Set up the NO electrode system according to the manufacturer's instructions and allow it to stabilize in the experimental buffer at the desired temperature (e.g., 37°C).
-
Once a stable baseline reading is achieved, add a known volume of the DEA NONOate stock solution to the reaction vessel to achieve the desired final concentration.
-
Immediately start recording the NO concentration over time.
-
The concentration should rise to a maximum and then slowly decrease as the released NO reacts with oxygen and the DEA NONOate is consumed.[9]
-
Visualizations
Caption: pH-dependent decomposition pathway of DEA NONOate.
Caption: General experimental workflow for using DEA NONOate.
Caption: Troubleshooting decision tree for DEA NONOate experiments.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NONOate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Utilizing DEA NONOate in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts from DEA NONOate byproducts in their assays.
Frequently Asked Questions (FAQs)
Q1: What is DEA NONOate and how does it release nitric oxide (NO)?
A1: DEA NONOate, or diethylamine (B46881) NONOate, is a chemical compound that serves as a nitric oxide (NO) donor.[1][2][3] It belongs to a class of compounds called diazeniumdiolates (NONOates) which spontaneously release NO in a pH- and temperature-dependent manner.[1] In aqueous solutions at physiological pH (7.4), DEA NONOate decomposes with a predictable half-life to release NO and diethylamine.[2][4]
Q2: What are the primary byproducts of DEA NONOate decomposition?
A2: The primary byproducts of DEA NONOate decomposition are nitric oxide (NO) and diethylamine.[2][4] The decomposition reaction is a first-order process, and for every mole of DEA NONOate, approximately 1.5 moles of NO are liberated.[2]
Q3: How should I store and handle DEA NONOate to ensure its stability?
A3: Solid DEA NONOate should be stored at -80°C under an inert gas like nitrogen to prevent degradation from moisture and air.[4] Stock solutions can be prepared in a few ways to maintain stability:
-
Alkaline Buffer: DEA NONOate is relatively stable in alkaline solutions (e.g., 0.01 M NaOH).[4] Stock solutions in dilute NaOH can be stored for short periods.
-
Organic Solvents: Anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also be used to prepare stock solutions.[5] These should be purged with an inert gas before adding the DEA NONOate.[5]
It is not recommended to store aqueous solutions of DEA NONOate at physiological pH for more than a day due to its rapid decomposition.[4][6]
Q4: Can the byproducts of DEA NONOate interfere with my experimental results?
A4: Yes, the byproducts of DEA NONOate, particularly diethylamine, have the potential to interfere with experimental results. While the intended effect is from the released NO, the parent compound or its byproducts can have unintended, "NO-independent" effects.[7] Therefore, it is crucial to include proper controls in your experiments to differentiate the effects of NO from those of the byproducts.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using DEA NONOate and provides solutions to mitigate potential artifacts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT, LDH). | 1. Direct interference by byproducts: Diethylamine or other decomposition products might directly react with assay reagents. For example, some compounds can reduce MTT, leading to a false-positive signal for cell viability.[8][9][10] 2. pH shift: The decomposition of DEA NONOate can alter the pH of the culture medium, affecting cell health and assay performance.[11] 3. NO-independent biological effects: Diethylamine itself may have cytotoxic or other biological effects at certain concentrations. | 1. Perform a "decomposed DEA NONOate" control: Prepare a solution of DEA NONOate in your experimental buffer and allow it to fully decompose before adding it to your cells or assay. This will account for any effects of the byproducts. See the detailed protocol below. 2. Monitor and buffer pH: Check the pH of your experimental solutions after the addition of DEA NONOate. Ensure your buffering system is robust enough to handle any potential pH changes. 3. Include a diethylamine control: In some cases, it may be necessary to test the effect of diethylamine alone at a concentration equivalent to that produced by the decomposition of your DEA NONOate. |
| Artifacts in fluorescence-based assays (e.g., NO detection with DAF-2). | 1. Autofluorescence of byproducts: Diethylamine or other byproducts might be fluorescent at the excitation/emission wavelengths used in your assay. 2. Quenching of fluorescent signal: Byproducts could quench the fluorescence of your probe. 3. Interference with the probe: Components of the experimental medium or the byproducts themselves may react with the fluorescent probe, leading to inaccurate readings. | 1. Run a byproduct control: Add the decomposed DEA NONOate solution to your assay to check for any background fluorescence or quenching effects. 2. Use a "no-probe" control: To assess the intrinsic fluorescence of your cells and the byproducts, run a sample with the decomposed DEA NONOate but without the fluorescent probe. 3. Optimize assay conditions: Consider using phenol (B47542) red-free media and minimize the concentration of potentially interfering substances. |
| Observed effects do not correlate with the known biological actions of NO. | 1. NO-independent effects of the parent compound or byproducts: The observed effect might be due to a direct interaction of the intact DEA NONOate or diethylamine with your biological system.[7] 2. Incorrect estimation of NO concentration: The actual concentration of NO reaching your cells can be influenced by various factors in the culture medium.[12][13] | 1. Use a decomposed NONOate control: This is the most critical control to rule out NO-independent effects.[7] 2. Employ an NO scavenger: Use a known NO scavenger, such as carboxy-PTIO, to confirm that the observed effect is indeed mediated by NO. 3. Consider alternative NO donors: Using a different NO donor with a different chemical structure and byproduct profile can help confirm that the observed biological effect is due to NO and not a specific byproduct. |
Quantitative Data Summary
The following table summarizes the key quantitative data for DEA NONOate.
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | ~2 minutes | 37°C, pH 7.4 | [2] |
| ~16 minutes | 22-25°C, pH 7.4 | [2] | |
| NO Moles Released | ~1.5 moles of NO per mole of DEA NONOate | Aqueous solution | [2] |
| UV/Vis Absorbance (λmax) | 250 nm | - | [4] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | - | [4][6] |
| Solubility in Ethanol | ~25 mg/mL | - | [6] |
| Solubility in DMSO and DMF | ~2 mg/mL | - | [6] |
Experimental Protocols
Protocol 1: Preparation of Decomposed DEA NONOate Control Solution
This control is essential to distinguish the effects of nitric oxide from the effects of the DEA NONOate byproducts.
Materials:
-
DEA NONOate
-
Experimental buffer (e.g., PBS, cell culture medium) at the desired pH
Procedure:
-
Prepare a solution of DEA NONOate in the experimental buffer at the same concentration you will use for your experiment.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a period sufficient for complete decomposition. Given the half-life of DEA NONOate at 37°C is approximately 2 minutes, incubating for at least 10 half-lives (20 minutes) will ensure that over 99.9% of the DEA NONOate has decomposed. To be safe, an incubation of 1-2 hours is recommended.
-
This "decomposed" solution, which now contains diethylamine and other stable decomposition products but no active NO donor, can be used as a negative control in your experiments.
-
Add this decomposed solution to your cells or assay system in the same manner as you would the fresh DEA NONOate solution.
Visualizations
Signaling Pathway: NO/cGMP Pathway
Caption: The NO/cGMP signaling pathway initiated by DEA NONOate.
Experimental Workflow: Troubleshooting DEA NONOate Experiments
Caption: A logical workflow for troubleshooting experiments with DEA NONOate.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 12. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing incubation time for DEA NONOate treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, Diethylamine (B46881) NONOate (DEA NONOate).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DEA NONOate?
A1: DEA NONOate is a diazeniumdiolate that spontaneously dissociates in aqueous solutions at physiological pH and temperature to release nitric oxide (NO).[1][2] This release is a first-order kinetic process.[1][3] The liberated NO can then exert its biological effects, which are often mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[1] This is known as the sGC-cGMP-PKG signaling pathway. However, NO can also have cGMP-independent effects, such as the activation of certain potassium channels.[4]
Q2: What is the half-life of DEA NONOate and how does it affect my experiment?
A2: The half-life of DEA NONOate is highly dependent on temperature and pH.[1][3] Understanding its half-life is critical for designing your experiment, as it determines the duration of NO exposure for your cells or tissues. For short-term high-concentration NO effects, a shorter incubation corresponding to the peak release might be optimal. For sustained effects, repeated doses or a different NO donor with a longer half-life, such as DETA NONOate, might be more suitable.[1]
Q3: How should I prepare and store DEA NONOate stock solutions?
A3: DEA NONOate is a crystalline solid that is sensitive to moisture and air.[5] For long-term storage, it should be kept at -80°C under an inert gas like nitrogen.[5][6]
-
Organic Stock Solutions: For preparing stock solutions, you can dissolve DEA NONOate in organic solvents such as ethanol, DMSO, or DMF, purged with an inert gas.[5][7][8] These stock solutions are relatively stable.
-
Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers (e.g., PBS, pH 7.2).[7] However, it is not recommended to store aqueous solutions for more than one day due to the spontaneous release of NO.[5]
-
Alkaline Stock Solutions: DEA NONOate is more stable in basic pH.[1] Alkaline solutions (e.g., in 0.01 M NaOH) can be stored at 0°C for up to 24 hours with minimal decomposition.[5] To initiate NO release, this alkaline stock can be diluted into a buffer at physiological pH (7.0-7.4).[5]
Q4: What is the optimal incubation time for DEA NONOate treatment?
A4: The optimal incubation time is highly dependent on the experimental goals, the cell type, and the concentration of DEA NONOate used. Due to its short half-life, incubation times can range from a few minutes to several hours.
-
For studying rapid signaling events like vasorelaxation, short incubation times reflecting the peak NO release are common.[4]
-
For antimicrobial studies, longer incubation times (e.g., 2 to 20 hours) have been used, sometimes with higher concentrations, to assess effects on bacterial growth.[9] For example, a 65 mM concentration of DEA NONOate showed a 99.9% reduction in E. coli after 20 hours.[9] In contrast, an 8 mM concentration showed about 80% inhibition at 2 hours, but this effect was not sustained at 20 hours.[9]
It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of DEA NONOate treatment. | Degradation of DEA NONOate: Improper storage or handling of the solid compound or stock solutions can lead to premature decomposition. Aqueous solutions are particularly unstable. | Ensure the crystalline solid is stored at -80°C under an inert atmosphere.[5][6] Prepare fresh aqueous solutions for each experiment.[5] For stock solutions, use organic solvents like DMSO or DMF purged with an inert gas, or a fresh alkaline solution.[8] You can verify the integrity of your DEA NONOate solution by measuring its characteristic UV absorbance at 250 nm.[5] |
| Incorrect pH: The release of NO from DEA NONOate is pH-dependent.[1][3] If the buffer pH is too low, the release will be very rapid, and if it is too high, the release will be inhibited. | Ensure your experimental buffer is at a physiological pH (typically 7.2-7.4) to achieve the expected half-life and NO release kinetics. | |
| Insufficient Concentration: The concentration of DEA NONOate may be too low to elicit a response in your system. | Perform a dose-response experiment to determine the optimal concentration. Concentrations can range from nanomolar for vasorelaxation studies to millimolar for antimicrobial effects.[4][9] | |
| High variability between experiments. | Inconsistent solution preparation: Small variations in weighing the compound, especially for small quantities, or in the age of the stock solution can lead to variability. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or 0.01 M NaOH) and make fresh dilutions for each experiment.[5][8] This ensures more consistent dosing. |
| Inconsistent incubation timing: Due to the short half-life of DEA NONOate, precise timing of the incubation is critical. | Standardize the incubation time across all experiments and ensure it is appropriate for the half-life at your experimental temperature. | |
| Unexpected cell toxicity. | High concentration of DEA NONOate: High concentrations of NO can be cytotoxic. | Perform a dose-response curve to find a concentration that provides the desired biological effect without causing significant cell death. |
| Solvent toxicity: If using an organic solvent for the stock solution, the final concentration of the solvent in the cell culture medium might be toxic. | Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant and below the toxic threshold for your cell line.[7] Include a vehicle control (medium with the solvent at the same final concentration) in your experiments. |
Quantitative Data Summary
Table 1: Half-life of DEA NONOate at pH 7.4
| Temperature | Half-life (t½) | Reference |
| 37°C | ~2 minutes | [1][3] |
| 22-25°C | ~16 minutes | [1][3] |
| 37°C (in bovine chromaffin cells) | 3.9 ± 0.2 minutes | [10] |
Table 2: Nitric Oxide Release Characteristics
| Parameter | Value | Reference |
| Moles of NO released per mole of DEA NONOate | 1.5 | [1][3] |
Table 3: Exemplary Experimental Concentrations
| Application | Concentration Range | Incubation Time | Reference |
| Vasorelaxation (rat small mesenteric artery) | 3 nM - 10 µM | Not specified | [4] |
| Antimicrobial (E. coli) | 8 mM | 2 hours | [9] |
| Antimicrobial (E. coli) | 65 mM | 20 hours | [9] |
| cGMP increase (bovine chromaffin cells) | EC₅₀ = 0.38 ± 0.02 µM | Time-dependent | [10] |
| Improved cardiac function (rat heart) | 0.1 µmol/L | 6 or 12 hours | [6] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with DEA NONOate
-
Prepare Stock Solution:
-
Option A (Organic): Dissolve DEA NONOate in DMSO purged with nitrogen gas to make a concentrated stock solution (e.g., 100 mM). Store at -80°C in small aliquots.
-
Option B (Alkaline): Prepare a 10 mM stock solution in cold 0.01 M NaOH. This solution can be stored at 0°C for up to 24 hours.[5]
-
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Prepare Working Solution: Immediately before treatment, dilute the stock solution in your pre-warmed cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing DEA NONOate.
-
Incubation: Incubate the cells for the desired period (determined by a preliminary time-course experiment) at 37°C in a CO₂ incubator.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your planned analysis (e.g., Western blot, qPCR, cell viability assay).
Visualizations
Caption: DEA NONOate signaling pathway.
Caption: General experimental workflow for DEA NONOate treatment.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Nitric Oxide Research: A Technical Guide to DEA NONOate
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing DEA NONOate in experimental design. Given the compound's short half-life, meticulous planning and execution are paramount to obtaining reliable and reproducible results. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and critical data summaries to address common challenges and ensure experimental success.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of DEA NONOate.
Question: My experimental results are inconsistent. What could be the cause?
Answer: Inconsistent results with DEA NONOate often stem from its rapid decomposition. Several factors can contribute to this:
-
pH of the medium: DEA NONOate's half-life is highly pH-dependent. Ensure your experimental buffer is consistently at the desired pH (e.g., 7.4 for physiological simulations). Minor pH variations between experiments can lead to significant differences in the rate of nitric oxide (NO) release.
-
Temperature fluctuations: Temperature also dramatically affects the decomposition rate. Maintain a constant and accurate temperature throughout your experiment. For cell-based assays, ensure the incubator is properly calibrated and provides a stable temperature.
-
Stock solution degradation: Improperly prepared or stored stock solutions are a common source of error. Always prepare fresh aqueous working solutions from a stable stock solution (e.g., in 0.01 M NaOH or an appropriate organic solvent) immediately before use. Do not store aqueous solutions of DEA NONOate for more than a day.[1]
-
Timing of application: Due to its short half-life (approximately 2 minutes at 37°C, pH 7.4), the timing of DEA NONOate addition to your experimental system is critical. Ensure a consistent and rapid application across all replicates and experiments.
Question: I am unsure about the actual concentration of NO being delivered to my cells. How can I be more confident in my dosing?
Answer: This is a crucial consideration. While the initial concentration of DEA NONOate is known, the dynamic release of NO means the concentration changes over time. To address this:
-
Consider the half-life: Factor in the half-life at your specific experimental conditions (pH and temperature) to estimate the NO concentration at different time points.
-
Use a NO sensor: For precise measurements, consider using a nitric oxide sensor to directly measure the NO concentration in your experimental medium in real-time.
-
Control experiments: Include appropriate controls, such as a "spent" DEA NONOate solution (a solution that has been allowed to fully decompose before being added to the experiment) to ensure the observed effects are due to NO and not the parent compound or its byproducts.
Question: Can I prepare a large batch of DEA NONOate solution in my cell culture medium and use it throughout the day?
Answer: No, this is strongly discouraged. Given its short half-life in physiological buffers (like cell culture medium at pH ~7.4), DEA NONOate will rapidly decompose. Preparing a large batch will result in a decreasing concentration of the NO donor over time, leading to inconsistent NO delivery in your experiments. Always prepare fresh working solutions immediately before each experiment.
Question: What is the best way to store DEA NONOate?
Answer: For long-term storage, DEA NONOate solid should be stored at -80°C under an inert gas like nitrogen or argon, protected from light and moisture.[1] For short-term storage of a stock solution, dissolving DEA NONOate in 0.01 M NaOH provides a stable solution that can be stored at 4°C for up to 24 hours. Stock solutions in anhydrous organic solvents like DMSO or ethanol, purged with an inert gas, are also relatively stable.[2][3]
Quantitative Data Summary
The half-life of DEA NONOate is critically dependent on pH and temperature. The following table summarizes this relationship.
| pH | Temperature (°C) | Half-life (t½) | Moles of NO released per mole of DEA NONOate |
| 7.4 | 37 | ~2 minutes | 1.5 |
| 7.4 | 22-25 | ~16 minutes | 1.5 |
| 5.0 | Ambient | Nearly instantaneous | 1.5 |
| >8.0 | 4 | Stable for >24 hours | - |
Experimental Protocols
Protocol 1: Preparation of DEA NONOate Stock and Working Solutions
Objective: To prepare stable stock solutions and fresh working solutions of DEA NONOate for experimental use.
Materials:
-
DEA NONOate (solid)
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Methodology:
A. Alkaline Stock Solution (10 mM):
-
Weigh out the required amount of DEA NONOate solid in a fume hood.
-
Dissolve the solid in chilled 0.01 M NaOH to a final concentration of 10 mM.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at 4°C for up to 24 hours.
B. Organic Stock Solution (e.g., 100 mM in DMSO):
-
In a fume hood, weigh out the desired amount of DEA NONOate.
-
Add anhydrous DMSO to the solid to achieve the target concentration.
-
Purge the vial with an inert gas (e.g., nitrogen) before sealing to minimize exposure to air and moisture.
-
Store the stock solution at -80°C.
C. Preparation of Working Solution (e.g., 100 µM in PBS):
-
Immediately before the experiment, thaw an aliquot of the stock solution (either alkaline or organic).
-
Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4). For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Use the working solution immediately after preparation.
Protocol 2: Application of DEA NONOate in Cell Culture
Objective: To treat cultured cells with DEA NONOate to study the effects of nitric oxide.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
Freshly prepared DEA NONOate working solution
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Culture cells to the desired confluency under standard conditions.
-
Just before treatment, remove the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Prepare the DEA NONOate-containing treatment medium by adding the freshly prepared working solution to the complete cell culture medium to achieve the final desired concentration. Ensure rapid and thorough mixing.
-
Immediately add the treatment medium to the cells.
-
For time-course experiments, be mindful of the short half-life of DEA NONOate. If a sustained release of NO is required over a longer period, consider using a NONOate with a longer half-life or a continuous flow system. For short-term exposure, the timing of subsequent experimental steps (e.g., cell lysis, imaging) is critical.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of the solvent used for the DEA NONOate stock, e.g., 0.01 M NaOH or DMSO).
-
Spent DEA NONOate control (prepare the DEA NONOate treatment medium and let it sit at 37°C for at least 10 half-lives to ensure complete decomposition before adding it to the cells).
-
Visualizing Key Processes
To aid in the conceptual understanding of DEA NONOate's behavior and its biological effects, the following diagrams illustrate key pathways and workflows.
References
Technical Support Center: Ensuring Consistent Nitric Oxide Donor Activity of DEA NONOate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent nitric oxide (NO) donor activity across different batches of DEA NONOate.
Frequently Asked Questions (FAQs)
Q1: What is DEA NONOate and how does it release nitric oxide (NO)?
A1: DEA NONOate, or Diethylamine NONOate, is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1][2] It belongs to a class of compounds that spontaneously release NO in aqueous solutions under physiological conditions.[3][4] The release of NO is dependent on pH and temperature, following first-order kinetics.[1][2][3] Under physiological conditions (pH 7.4 and 37°C), DEA NONOate decomposes to release approximately 1.5 moles of NO per mole of the parent compound.[1]
Q2: What are the critical parameters that influence the NO release from DEA NONOate?
A2: The primary factors influencing the rate of NO release from DEA NONOate are:
-
pH: DEA NONOate is relatively stable in alkaline solutions (pH > 8.0) and decomposes rapidly in acidic environments (pH < 6.0).[1][5] At physiological pH (7.4), it has a predictable half-life.[1][2]
-
Temperature: The rate of decomposition and subsequent NO release is temperature-dependent. The half-life of DEA NONOate is significantly shorter at 37°C compared to room temperature (22-25°C).[1][2]
-
Moisture and Air Exposure: The solid crystalline form of DEA NONOate is sensitive to moisture and air, which can lead to discoloration and degradation.[1]
Q3: How should I properly store and handle DEA NONOate to ensure its stability?
A3: To maintain the integrity of DEA NONOate:
-
Long-term storage: Store the solid compound at -80°C under an inert gas like nitrogen.[1] It should be stable for at least one year under these conditions.[1]
-
Handling: Handle the solid in a glove box with an inert atmosphere if possible.[1] If not, minimize its exposure to air and moisture. Keep the vial tightly sealed until use.[1]
-
Stock Solutions:
-
Aqueous Stock (Basic): For immediate use, a stock solution can be prepared in a cold, alkaline buffer (e.g., 0.01 M NaOH). These solutions are relatively stable and can be stored at 0°C for up to 24 hours.[1]
-
Organic Stock: Concentrated stock solutions can be made in organic solvents like DMSO or DMF, purged with an inert gas.[6][7] These can be stored at -80°C for longer periods.[8] However, ensure the final concentration of the organic solvent in your experiment is not physiologically active.[1][9]
-
-
Working Solutions: Prepare fresh working solutions in your experimental buffer (e.g., PBS pH 7.4) immediately before use.[10] Do not store aqueous solutions at neutral pH for more than a day.[1]
Troubleshooting Guide
Issue 1: I'm observing lower than expected NO-dependent biological effects with a new batch of DEA NONOate.
This is a common issue that can arise from several factors related to the compound's integrity and experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Solid Compound | Visually inspect the new batch of DEA NONOate. Any discoloration (yellowing or browning) suggests degradation. | A pure, high-quality batch should be a white crystalline solid.[1] |
| Incorrect Stock Solution Concentration | Prepare a fresh stock solution and determine its concentration spectrophotometrically. The intact DEA NONOate has a characteristic UV absorbance at 250 nm (extinction coefficient ε = 6,500 M⁻¹cm⁻¹ in 0.01 M NaOH).[1] | The calculated concentration should match the expected concentration based on the weight of the compound used. |
| Batch-to-Batch Variability in Purity | If possible, request the certificate of analysis for each batch from the supplier to compare purity levels.[9] | Purity should be consistently high (typically ≥98%).[1][9] |
| Inconsistent NO Release Kinetics | Perform a Griess assay to quantify the amount of nitrite (B80452) (a stable oxidation product of NO) produced over time. Compare the NO release profile of the new batch with a previous, reliable batch. | The rate and total amount of NO released should be comparable between batches under identical conditions. |
Issue 2: My Griess assay results are inconsistent and not reproducible, even with the same batch of DEA NONOate.
Inconsistent Griess assay results often point to issues with the assay protocol or the handling of reagents.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Reagent Preparation or Storage | Ensure the Griess reagents are prepared fresh or have been stored correctly (protected from light, at the recommended temperature). Do not premix the Griess reagents long before the experiment. | Freshly prepared and properly stored reagents will provide a robust and sensitive colorimetric reaction. |
| Interference from Sample Components | Some components in complex biological media (e.g., phenol (B47542) red, certain amino acids) can interfere with the Griess reaction. Run a background control with your medium without DEA NONOate. If interference is high, consider deproteinizing your samples.[11] | The background control should have minimal absorbance. |
| Inaccurate Standard Curve | Prepare a fresh sodium nitrite standard curve for every experiment. Do not rely on a previous curve. Ensure accurate serial dilutions. | A linear standard curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.[12] |
| Timing of Measurements | The color development in the Griess assay is time-dependent. Ensure that you are consistent with the incubation time before reading the absorbance for all samples.[13] | Consistent timing will lead to more reproducible results. |
Experimental Protocols
1. Spectrophotometric Quantification of DEA NONOate Stock Solution
This protocol allows for the verification of the concentration of your DEA NONOate stock solution.
Materials:
-
DEA NONOate
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DEA NONOate in chilled 0.01 M NaOH. For example, dissolve 2.06 mg of DEA NONOate in 1 mL of 0.01 M NaOH to get a 10 mM stock solution.
-
Dilute the stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer (e.g., 100 µM).
-
Use 0.01 M NaOH as a blank.
-
Measure the absorbance of the diluted DEA NONOate solution at 250 nm.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) , where ε = 6,500 M⁻¹cm⁻¹ and l is the path length of the cuvette (typically 1 cm).[1]
2. Griess Assay for Quantification of NO Release
This protocol measures the concentration of nitrite, a stable and quantifiable end-product of NO in aqueous solution.[14]
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions)[11]
-
Sodium Nitrite (NaNO₂) for standard curve
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standard Curve:
-
Prepare a 1 mM stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions in your experimental buffer (e.g., PBS) to create standards ranging from 1 µM to 100 µM.[13]
-
-
Sample Preparation and NO Release:
-
Prepare a fresh solution of DEA NONOate in PBS (pH 7.4) at the desired concentration.
-
Incubate the solution at the desired temperature (e.g., 37°C) for a set period to allow for NO release and its conversion to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of your standards and samples to individual wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and mix.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.[13]
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration of your samples from the standard curve.
-
Visualizations
Caption: Experimental workflow for ensuring consistent DEA NONOate activity.
Caption: Simplified nitric oxide signaling pathway initiated by DEA NONOate.
Caption: Troubleshooting decision tree for inconsistent DEA NONOate activity.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol Griess Test [protocols.io]
troubleshooting DEA NONOate solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with DEA NONOate solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of DEA NONOate in common laboratory solvents?
A1: DEA NONOate is a crystalline solid with varying solubility in different solvents. Organic solvent-free aqueous solutions can be prepared by directly dissolving the compound in aqueous buffers.[1][2] The solubility in common solvents is summarized in the table below.
Q2: How should I prepare a stock solution of DEA NONOate?
A2: The preparation of a stock solution depends on the experimental requirements. Two common methods are:
-
Aqueous Stock Solution (Alkaline): For experiments where organic solvents are not desired, a stock solution can be prepared in a dilute alkaline solution, such as 0.01 M NaOH.[1] DEA NONOate is very stable in alkaline conditions and can be stored at 0°C for up to 24 hours.[1] To initiate nitric oxide (NO) release, this alkaline stock solution is diluted into your experimental buffer at a physiological pH (e.g., 7.4).[1]
-
Organic Stock Solution: A stock solution can also be made by dissolving DEA NONOate in an organic solvent purged with an inert gas.[1][2] Suitable organic solvents include ethanol (B145695), DMSO, and dimethylformamide (DMF).[1][2] It is crucial to ensure that the final concentration of the organic solvent in the experimental setup is insignificant to avoid any physiological effects.[1][2]
Q3: Why is my DEA NONOate solution unstable in my aqueous buffer?
A3: DEA NONOate is designed to release nitric oxide (NO) in a pH-dependent manner.[1][3] At physiological pH (e.g., 7.4), it spontaneously dissociates with a relatively short half-life.[3][4] This inherent instability is the intended function of the compound. Aqueous solutions are not recommended for storage for more than one day.[1][2]
Q4: What is the half-life of DEA NONOate at physiological pH?
A4: The half-life of DEA NONOate is dependent on both pH and temperature. At pH 7.4, the half-life is approximately 2 minutes at 37°C and 16 minutes at 22-25°C.[3][4]
Q5: How much nitric oxide (NO) is released from DEA NONOate?
A5: DEA NONOate liberates approximately 1.5 moles of NO per mole of the parent compound.[1][3][4]
Troubleshooting Guide
Problem: DEA NONOate is not dissolving in my aqueous buffer (e.g., PBS).
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit. | The solubility of DEA NONOate in PBS (pH 7.2) is approximately 10 mg/mL.[1][2][4] Ensure your desired concentration does not exceed this limit. For higher concentrations, consider preparing a stock solution in 0.01 M NaOH or a suitable organic solvent and then diluting it into your buffer. |
| pH of the buffer is too low. | DEA NONOate is more stable and soluble at a higher pH.[5] Attempting to dissolve it directly in a neutral or acidic buffer can lead to rapid decomposition and potential precipitation of byproducts. Prepare a concentrated stock solution in cold 0.01 M NaOH first, and then dilute it into your experimental buffer immediately before use. |
| Improper mixing. | Ensure thorough vortexing or mixing when preparing the solution. However, avoid vigorous shaking for extended periods, as this can introduce atmospheric oxygen and accelerate decomposition. |
| Poor quality of the compound. | DEA NONOate is sensitive to moisture and air.[1] If the crystalline solid appears discolored or clumpy, it may have degraded, affecting its solubility. Store the solid compound at -80°C under an inert atmosphere.[1] |
Problem: My DEA NONOate solution is rapidly changing color.
| Possible Cause | Suggested Solution |
| Decomposition and NO release. | This is the expected behavior of DEA NONOate in a neutral pH buffer. The color change is indicative of the chemical reaction releasing NO. Prepare your solutions fresh and use them immediately. |
| Exposure to light. | While not the primary driver of decomposition, prolonged exposure to light can contribute to the degradation of photosensitive compounds. It is good practice to protect your solutions from light. |
Data Presentation
Table 1: Solubility of DEA NONOate in Various Solvents
| Solvent | Solubility |
| PBS (pH 7.2) | ~10 mg/mL[1][2][4] |
| Ethanol | ~25 mg/mL[1][2] |
| DMSO | ~2 mg/mL[1][2][4] |
| Dimethylformamide (DMF) | ~2 mg/mL[1][2][4] |
Table 2: Half-life of DEA NONOate at pH 7.4
| Temperature | Half-life |
| 37°C | 2 minutes[3][4] |
| 22-25°C | 16 minutes[3][4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of DEA NONOate (10 mM)
-
Materials:
-
DEA NONOate (solid)
-
0.01 M NaOH, chilled on ice
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of DEA NONOate solid in a microcentrifuge tube. For a 10 mM stock solution, this would be 2.063 mg per 1 mL of 0.01 M NaOH.
-
Add the appropriate volume of ice-cold 0.01 M NaOH to the tube.
-
Vortex briefly to dissolve the solid completely.
-
Keep the stock solution on ice and use it within the same day. For longer-term storage, aliquots can be stored at -80°C, but repeated freeze-thaw cycles should be avoided.[6]
-
Protocol 2: Preparation of an Organic Stock Solution of DEA NONOate (100 mM in Ethanol)
-
Materials:
-
DEA NONOate (solid)
-
Anhydrous ethanol, purged with an inert gas (e.g., argon or nitrogen)
-
Glass vial with a screw cap and septum
-
-
Procedure:
-
Weigh out the required amount of DEA NONOate into the glass vial. For a 100 mM stock solution, this would be 20.63 mg per 1 mL of ethanol.
-
Using a syringe, add the appropriate volume of degassed anhydrous ethanol to the vial.
-
Seal the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -80°C under an inert atmosphere.
-
Visualizations
Caption: Troubleshooting workflow for DEA NONOate solubility issues.
Caption: Simplified nitric oxide (NO) signaling pathway.
Caption: Workflow for preparing DEA NONOate working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to DEA NONOate and DETA NONOate for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two commonly used nitric oxide (NO) donors, DEA NONOate and DETA NONOate. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific research needs.
Executive Summary
DEA NONOate and DETA NONOate are members of the diazeniumdiolate class of nitric oxide donors, which spontaneously release NO in a pH-dependent manner. The primary distinction between these two compounds lies in their NO release kinetics. DEA NONOate is a fast-acting donor with a half-life of minutes, leading to a rapid, high-concentration burst of NO. In contrast, DETA NONOate is a long-acting donor with a half-life of several hours, providing a sustained, lower-concentration release of NO. These differing kinetic profiles result in distinct biological effects in vitro, influencing outcomes in studies of vasodilation, cell proliferation, apoptosis, and intracellular signaling.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of DEA NONOate and DETA NONOate is crucial for their effective application in in vitro studies. The key differentiating factor is their half-life for NO release, which dictates the duration and concentration of NO exposure in an experimental setting.
| Property | DEA NONOate | DETA NONOate |
| Synonyms | Diethylamine (B46881) NONOate, DEA/NO | Diethylenetriamine NONOate, NOC-18 |
| Molecular Formula | C₄H₁₁N₃O₂ | C₄H₁₃N₅O₂ |
| Molecular Weight | 133.15 g/mol | 163.18 g/mol |
| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes[1] | ~20 hours[2] |
| Moles of NO released per mole of parent compound | 1.5[1] | 2[2] |
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro effects of DEA NONOate and DETA NONOate across various biological assays. These values provide a direct comparison of their potency and should be considered in the context of their different NO release profiles.
Table 1: Vasodilation and cGMP Stimulation
| Assay | Parameter | DEA NONOate | DETA NONOate | Cell/Tissue Type |
| Vasodilation | pEC₅₀ | 6.7 ± 0.2[3] | - | Rat small mesenteric artery[3] |
| Vasodilation | EC₅₀ | 0.19 µM | 0.35 µM[4] | Rabbit aorta[4] / Human internal mammary artery[4] |
| cGMP Stimulation | EC₅₀ | 0.38 ± 0.02 µM[5] | - | Bovine chromaffin cells[5] |
Table 2: Effects on Cell Viability and Proliferation
| Assay | Parameter | DEA NONOate | DETA NONOate | Cell/Tissue Type |
| Cell Proliferation (Anti-proliferative) | IC₅₀ | 128 µM (DNA synthesis inhibition) | - | A375-C6 human melanoma cells |
| Cell Viability (Cytotoxicity) | Concentration | 65 mM (99.9% inhibition of E. coli)[6] | Low concentrations promote, high concentrations inhibit | E. coli[6] / Ovarian cancer cells[7] |
| Apoptosis | Effect | Induces apoptosis | Can inhibit or induce apoptosis depending on concentration | Human meniscal cells[8] / Endometrial cancer cells[9] |
Signaling Pathway Modulation
Both DEA NONOate and DETA NONOate exert their biological effects through the modulation of key intracellular signaling pathways. The primary and most well-documented pathway is the canonical nitric oxide signaling cascade involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP). However, their effects extend to other critical pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Soluble Guanylate Cyclase (sGC) - cGMP Pathway
The activation of sGC by NO, leading to increased intracellular cGMP levels, is a hallmark of NONOate activity. This pathway is central to many of the observed physiological effects, particularly vasodilation.
MAPK and NF-κB Signaling
Nitric oxide is known to modulate the MAPK and NF-κB signaling pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis. DEA NONOate has been shown to inhibit MAPK and NF-κB phosphorylation in human mast cells. Both DEA NONOate and DETA NONOate can influence these pathways, although the outcomes can be cell-type and concentration-dependent.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to compare the effects of DEA NONOate and DETA NONOate.
Experimental Workflow for In Vitro Comparison
A general workflow for comparing the effects of these two NONOates is outlined below.
Protocol 1: Aortic Ring Assay for Vasodilation
This protocol is used to assess the vasodilatory effects of DEA NONOate and DETA NONOate on isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse).
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose).
-
Phenylephrine (B352888) (vasoconstrictor).
-
DEA NONOate and DETA NONOate stock solutions.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to induce a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of DEA NONOate or DETA NONOate to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.
-
Plot concentration-response curves and determine EC₅₀ values.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cultured cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
DEA NONOate and DETA NONOate stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DEA NONOate or DETA NONOate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or chamber slides.
-
DEA NONOate and DETA NONOate stock solutions.
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Fluorescence microscope.
Procedure:
-
Treat cells with DEA NONOate or DETA NONOate to induce apoptosis.
-
Wash the cells with PBS and fix them with fixation solution for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.
Protocol 4: cGMP Measurement (ELISA)
This protocol describes the quantification of intracellular cGMP levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cultured cells.
-
DEA NONOate and DETA NONOate stock solutions.
-
cGMP ELISA kit.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with DEA NONOate or DETA NONOate for the specified time.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a cGMP-HRP conjugate to a microplate pre-coated with a cGMP-specific antibody.
-
After incubation and washing steps, add a substrate solution that reacts with the HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cGMP concentration based on a standard curve.
Protocol 5: Western Blot Analysis for MAPK and NF-κB Signaling
This protocol is for detecting the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cultured cells.
-
DEA NONOate and DETA NONOate stock solutions.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with DEA NONOate or DETA NONOate for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of DETA-NONOate and papaverine on vasodilation of human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RETRACTED: Nitric Oxide Donor DETA/NO Inhibits the Growth of Endometrial Cancer Cells by Upregulating the Expression of RASSF1 and CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SNAP and DEA NONOate for Nitric Oxide Research in Cell Culture
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision that can significantly impact the outcome of cellular studies. This guide provides an objective comparison of two commonly used NO donors, S-nitroso-N-acetylpenicillamine (SNAP) and diethylamine (B46881) NONOate (DEA NONOate), supported by experimental data and detailed protocols to aid in making an informed choice for your specific research needs.
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct administration of NO gas in cell culture is impractical. Consequently, researchers rely on NO donor compounds that release NO under physiological conditions. The choice of donor is paramount, as the kinetics of NO release, potential side effects, and mechanism of decomposition can all influence experimental results.
This guide focuses on two popular choices: the S-nitrosothiol SNAP and the diazeniumdiolate DEA NONOate. We will delve into their chemical properties, mechanisms of NO release, and provide a comparative analysis of their performance in cell-based assays.
Chemical Properties and Nitric Oxide Release
SNAP and DEA NONOate differ fundamentally in their chemical structure and the mechanism by which they release nitric oxide.
S-nitroso-N-acetylpenicillamine (SNAP) belongs to the class of S-nitrosothiols. Its NO release is initiated by the homolytic cleavage of the S-N bond, a process that can be triggered by heat, light, and transition metal ions. In cell culture, the presence of thiols like glutathione (B108866) can also influence the rate of NO release.
Diethylamine NONOate (DEA NONOate) is a diazeniumdiolate that spontaneously releases NO in aqueous solutions. The decomposition of DEA NONOate is pH-dependent and follows first-order kinetics, liberating approximately 1.5 moles of NO per mole of the parent compound.[1]
Performance Comparison: SNAP vs. DEA NONOate
The distinct chemical natures of SNAP and DEA NONOate lead to significant differences in their performance as NO donors in cell culture applications. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Properties and NO Release Kinetics
| Property | SNAP | DEA NONOate |
| Class | S-nitrosothiol | Diazeniumdiolate |
| Mechanism of NO Release | Homolytic cleavage of S-N bond (catalyzed by light, heat, metal ions, thiols) | Spontaneous, pH-dependent decomposition |
| Half-life (t½) at 37°C, pH 7.4 | ~37 ± 4 hours[2] | ~2 - 3.9 minutes[1][2] |
| Stoichiometry of NO Release (moles of NO per mole of donor) | Variable, influenced by decomposition pathway | ~1.5[1] |
Table 2: Efficacy in Cellular Assays
| Parameter | SNAP | DEA NONOate |
| EC₅₀ for cGMP increase (bovine chromaffin cells) | ~100 µM (significantly lower in the presence of glutathione)[2] | 0.38 ± 0.02 µM[2] |
| Threshold for cGMP activation (bovine chromaffin cells) | 1 µM[2] | 0.05 µM[2] |
| Maximal effective concentration for cGMP activation (bovine chromaffin cells) | 500 - 750 µM[2] | 2.5 - 5 µM[2] |
| Vasodilation | Effective vasodilator[3][4] | Potent vasodilator[3][4] |
Table 3: Cytotoxicity
| Cell Type | SNAP Concentration | Effect | DEA NONOate Concentration | Effect |
| Endothelial Cells (Hypoxic) | 5 mM (8h) | ~90% loss in viability[5] | Not specified | Not specified |
| Endothelial Cells (Normoxic) | 5 mM (8h) | ~45% loss in viability[5] | Not specified | Not specified |
| Escherichia coli | Not specified | Inhibits growth[6] | 65 mM (20h) | 99.9% reduction in growth[7] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by nitric oxide is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).
A typical experimental workflow to compare the effects of SNAP and DEA NONOate on a cellular response, such as the activation of a signaling protein, is outlined below.
Experimental Protocols
Griess Assay for Nitrite (B80452) Measurement
This protocol is adapted from standard procedures for measuring nitrite, a stable breakdown product of NO, in cell culture supernatants.[8][9][10]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite standard solution (100 µM).
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium as your samples.
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plate.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of SNAP or DEA NONOate for the desired time.
-
After treatment, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the viability of untreated control cells.
Western Blot for eNOS and Akt Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 and Akt at Ser473, key events in NO signaling pathways.[14][15][16][17][18]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment with SNAP or DEA NONOate, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The choice between SNAP and DEA NONOate as an NO donor should be guided by the specific requirements of the experiment.
-
DEA NONOate is ideal for studies requiring a rapid, short-lived burst of NO with a well-defined release kinetic. Its fast decomposition makes it suitable for investigating acute cellular responses to NO.
-
SNAP , with its much longer half-life, is better suited for experiments that require a sustained, low-level release of NO over several hours. However, researchers should be aware that its NO release can be influenced by components of the cell culture medium and cellular environment.
Ultimately, the optimal NO donor and its concentration should be empirically determined for each specific cell type and experimental endpoint. The protocols provided in this guide offer a starting point for these critical validation experiments. By carefully considering the properties of each donor and validating their effects, researchers can ensure the reliability and reproducibility of their findings in the complex and fascinating field of nitric oxide biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venous versus arterial actions of diethylamine/nitric oxide (DEA/NO) complex and S-nitroso-N-acetylpenicillamine (SNAP) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venous versus arterial actions of diethylamine/nitric oxide (DEA/NO) complex and S-nitroso-N-acetylpenicillamine (SNAP) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. genscript.com [genscript.com]
Validating the Nitric Oxide-Specific Effects of DEA NONOate: A Comparative Guide
For researchers utilizing the nitric oxide (NO) donor Diethylamine (B46881) NONOate (DEA NONOate), it is crucial to rigorously validate that the observed biological effects are indeed attributable to the release of NO and not to the parent compound or its decomposition byproducts. This guide provides a comparative overview of essential validation experiments, alternative NO donors, and the underlying signaling pathways.
Experimental Validation of Nitric Oxide's Role
To ensure the observed effects are mediated by nitric oxide, a series of control experiments are indispensable. The following table summarizes key validation techniques, their principles, and expected outcomes.
| Validation Technique | Principle | Expected Outcome if Effect is NO-Mediated |
| NO Scavengers | Molecules that bind to and inactivate NO, preventing it from reaching its biological targets. Common scavengers include carboxy-PTIO (cPTIO) and hemoglobin. | The biological effect of DEA NONOate is abolished or significantly reduced in the presence of the scavenger. |
| Inhibitors of NO Signaling | Blockade of downstream signaling pathways activated by NO. A primary example is ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of soluble guanylyl cyclase (sGC).[1][2] | The effect of DEA NONOate is reversed or attenuated by the inhibitor, indicating the involvement of the sGC-cGMP pathway.[1] |
| Spent DEA NONOate Control | Using a solution of DEA NONOate that has been allowed to fully decompose and release all its NO prior to the experiment. This controls for any effects of the parent molecule or its stable byproducts. | The spent DEA NONOate solution should not produce the biological effect observed with fresh DEA NONOate.[4] |
| Measurement of cGMP Levels | Quantification of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger produced upon NO-mediated activation of sGC.[3] | DEA NONOate treatment should lead to a significant increase in intracellular cGMP levels.[1][3] |
| Direct Measurement of NO | Quantifying the amount of NO released from DEA NONOate using methods like the Griess assay or a hemoglobin assay.[3][5] | Confirms that DEA NONOate is releasing NO under the experimental conditions. |
Comparative Analysis of Nitric Oxide Donors
DEA NONOate is one of several available NO donors, each with distinct characteristics. The choice of donor can significantly impact experimental outcomes. The following table compares DEA NONOate with other commonly used NONOates.
| NO Donor | Half-life (at 37°C, pH 7.4) | Moles of NO Released per Mole of Donor | Key Characteristics |
| DEA NONOate | ~2 minutes[6][7] | 1.5[6][7] | Rapid, short-term NO release. |
| Spermine NONOate | ~39 minutes[8] | 2[8] | Slower, more sustained NO release compared to DEA NONOate. |
| DETA NONOate | ~20 hours[8] | 2[8] | Very slow, long-lasting NO release. |
| PROLI NONOate | ~1.8 seconds[9] | 2[8] | Extremely rapid, burst-like NO release. |
Data compiled from multiple sources.[3][6][7][8][9]
Key Experimental Protocols
Griess Assay for Nitrite (B80452) Detection
The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.[10][11]
Principle: In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[12]
Simplified Protocol:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Collect 50-100 µL of the experimental sample (e.g., cell culture supernatant).
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[13]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Hemoglobin Assay for Direct NO Measurement
This assay relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be measured spectrophotometrically.[5][14]
Principle: Nitric oxide readily reacts with the ferrous iron in oxyhemoglobin (HbO₂) to yield the ferric form, methemoglobin (metHb), and nitrate. The change in the absorbance spectrum allows for the quantification of NO.[5]
Simplified Protocol:
-
Prepare a solution of oxyhemoglobin in a suitable buffer.
-
Add the DEA NONOate solution to the oxyhemoglobin solution.
-
Monitor the change in absorbance at specific wavelengths (e.g., 401 nm for metHb formation and a decrease at 415 nm for oxyhemoglobin).
-
The amount of NO can be calculated from the change in methemoglobin concentration.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating the effects of DEA NONOate, the following diagrams have been generated using the DOT language.
References
- 1. Cyclic guanosine monophosphate dependent pathway contributes to human mast cell inhibitory actions of the nitric oxide donor, diethylamine NONOate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for DEA NONOate Studies
For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor DEA NONOate, rigorous experimental design is paramount to ensure that observed biological effects are unequivocally attributable to nitric oxide. This guide provides a comprehensive comparison of essential control experiments, complete with detailed protocols and supporting data, to facilitate the design of robust and reliable studies.
Understanding DEA NONOate and the Need for Controls
DEA NONOate (diethylamine NONOate) is a popular NO donor due to its well-defined kinetics of NO release in a pH-dependent manner. Upon dissolution in an aqueous solution at physiological pH (7.4), it spontaneously decomposes to release two molecules of nitric oxide and one molecule of diethylamine (B46881).[1] This decomposition process necessitates a series of control experiments to differentiate the effects of NO from those of the parent compound, its byproducts, and the vehicle used for delivery.
Key Control Experiments: A Comparative Overview
To dissect the specific effects of NO released from DEA NONOate, a well-designed study should incorporate the following control groups:
| Control Group | Purpose | Key Considerations |
| Vehicle Control | To account for any biological effects of the solvent used to dissolve DEA NONOate. | The vehicle (e.g., DMSO, ethanol, PBS) should be administered at the same final concentration as in the DEA NONOate-treated group.[1][2][3] |
| Spent DEA NONOate | To control for the effects of the byproduct diethylamine and any potential effects of the fully decomposed NONOate molecule. | The "spent" solution is prepared by allowing DEA NONOate to completely decompose before adding it to the experimental system. |
| Diethylamine (DEA) Control | To directly assess the biological effects of the stable byproduct of DEA NONOate decomposition. | The concentration of diethylamine should match the concentration produced by the decomposition of the administered DEA NONOate. |
| Nitric Oxide (NO) Scavenger | To confirm that the observed effects are mediated by nitric oxide. | A specific NO scavenger, such as PTIO (2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide), should be co-administered with DEA NONOate.[4] |
| Alternative NO Donor | To ensure the observed effect is due to NO and not a specific property of the DEA NONOate molecule. | Choose a donor with different chemical structure and release kinetics (e.g., S-nitrosoglutathione - GSNO, or a NONOate with a different half-life like DETA NONOate).[5][6][7] |
Experimental Protocols
Preparation of "Spent" DEA NONOate Solution
-
Dissolve DEA NONOate: Prepare a stock solution of DEA NONOate in the desired vehicle (e.g., 10 mM in 0.01 M NaOH for stability).
-
Induce Decomposition: Dilute the stock solution to the final experimental concentration in the appropriate physiological buffer (e.g., PBS, pH 7.4).
-
Incubate: Incubate the solution at 37°C for a period sufficient to ensure complete decomposition. Given the half-life of DEA NONOate is approximately 2 minutes at 37°C and pH 7.4, incubating for at least 10 half-lives (20 minutes) is recommended to ensure >99.9% decomposition.[3][8][9]
-
Use in Experiment: Use this "spent" solution in parallel with your freshly prepared DEA NONOate solution.
General Protocol for Cell Culture Experiments
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow for 24 hours.
-
Pre-treatment (for scavenger group): Pre-incubate the cells designated for the NO scavenger control group with the scavenger (e.g., 100 µM PTIO) for 30-60 minutes.
-
Treatment: Add the respective compounds to the cell culture media:
-
Vehicle Control: Add the same volume of vehicle used for the other treatments.
-
DEA NONOate: Add freshly prepared DEA NONOate to the desired final concentration.
-
Spent DEA NONOate: Add the pre-decomposed "spent" DEA NONOate solution.
-
Diethylamine Control: Add diethylamine to a final concentration equivalent to that produced by the decomposition of DEA NONOate.
-
DEA NONOate + NO Scavenger: Add freshly prepared DEA NONOate to the pre-treated cells.
-
Alternative NO Donor: Add the alternative NO donor at a concentration that releases a comparable amount of NO.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant biological assays to measure the desired endpoints (e.g., cell viability, gene expression, protein phosphorylation, cGMP levels).
Comparative Data of NO Donors
The choice of an alternative NO donor should be guided by its NO release kinetics. The following table provides a comparison of commonly used NONOates:
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| DEA NONOate | ~2 minutes | 1.5 |
| PROLI NONOate | ~1.8 seconds | 2 |
| Spermine NONOate | ~39 minutes | 2 |
| DETA NONOate | ~20 hours | 2 |
| PAPA NONOate | ~15 minutes | 2 |
Data compiled from multiple sources.[5][6][8][10]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
Caption: Decomposition of DEA NONOate.
Caption: Primary signaling pathway of nitric oxide.
Caption: Recommended experimental workflow.
Caption: Logical framework for interpreting control experiments.
By implementing these control experiments, researchers can significantly enhance the validity and impact of their findings, ensuring that the observed biological phenomena are confidently attributed to the action of nitric oxide. This rigorous approach is essential for advancing our understanding of NO signaling and for the development of novel NO-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Diethylamine NONOate [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Measuring cGMP Levels to Confirm DEA NONOate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to measure cyclic guanosine (B1672433) monophosphate (cGMP) levels, a key indicator of the activity of the nitric oxide (NO) donor, Diethylamine NONOate (DEA NONOate). We present a detailed analysis of DEA NONOate's mechanism of action, compare it with alternative NO donors, and provide in-depth protocols for quantifying cGMP, supported by experimental data.
DEA NONOate and the cGMP Signaling Pathway
DEA NONOate is a member of the diazeniumdiolate class of compounds, which are known for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] The released NO plays a crucial role in various physiological processes, primarily through the activation of soluble guanylyl cyclase (sGC).[3]
Upon entering a target cell, NO binds to the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] This increase in intracellular cGMP concentration leads to the activation of downstream effectors, such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various target proteins, ultimately leading to a physiological response, such as smooth muscle relaxation.[4]
Comparison of Nitric Oxide Donors
While DEA NONOate is a widely used NO donor, several alternatives are available, each with distinct characteristics. The choice of NO donor often depends on the desired kinetics of NO release for a specific experimental setup.
| Nitric Oxide Donor | Class | Mechanism of NO Release | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| DEA NONOate | Diazeniumdiolate | Spontaneous, pH-dependent decomposition | ~2 minutes[1] | ~1.5[1] |
| Spermine NONOate | Diazeniumdiolate | Spontaneous, pH-dependent decomposition | ~39 minutes[2] | ~1.7-1.9[2] |
| S-nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosothiol | Thermal and light-induced decomposition; can be catalyzed by metal ions | ~6 hours[5] | Variable |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | Enzymatic and light-induced reduction, often involving sulfhydryl groups | ~1-2 minutes (in vivo)[6][7] | 1 |
Measuring cGMP Levels: A Comparative Analysis of Methods
Several methods are available for quantifying intracellular cGMP levels. The choice of assay depends on factors such as the required sensitivity, sample type, and whether real-time measurements are necessary.
| Method | Principle | Sensitivity | Detection Range | Assay Time | Sample Types |
| ELISA (Competitive) | Antibody-based colorimetric detection | High (pmol/mL to fmol/mL) | Typically 0.1 - 1000 pmol/mL[8][9][10][11][12] | 2.5 - 4 hours | Cell lysates, tissue homogenates, plasma, urine, saliva, cell culture supernatants |
| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled antigen | Very High (fmol/tube) | Typically 2 - 128 fmol/tube (acetylated)[13] | >24 hours (includes incubation) | Cell lysates, tissue homogenates, plasma, urine |
| FRET-based Biosensors | Genetically encoded sensors for live-cell imaging | High (nM affinity) | EC50 from ~23 nM to 6 µM[14][15][16][17] | Real-time | Live cells |
Detailed Experimental Protocol: Competitive ELISA for cGMP
This protocol provides a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure cGMP levels. Specific details may vary depending on the commercial kit used.
Materials:
-
Competitive cGMP ELISA kit (containing cGMP standards, cGMP-HRP conjugate, primary antibody, wash buffer, TMB substrate, and stop solution)
-
Samples (cell lysates, tissue homogenates, etc.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
(Optional) Acetylating reagent for increased sensitivity
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically involves diluting wash buffers and reconstituting standards and antibodies.
-
Sample Preparation:
-
Cell Lysates: Culture cells to the desired confluence. Treat with DEA NONOate or other compounds as required. Lyse the cells using the buffer provided in the kit or a suitable lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the tissue in lysis buffer on ice. Centrifuge the homogenate and collect the supernatant.
-
Optional Acetylation: For samples with low expected cGMP concentrations, an acetylation step can be performed on both standards and samples according to the kit's instructions to increase assay sensitivity.[18]
-
-
Assay Protocol (based on a typical competitive ELISA): a. Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate. b. Add 50 µL of cGMP-HRP conjugate to each well. c. Add 50 µL of the primary anti-cGMP antibody to each well. d. Cover the plate and incubate for 2 hours at room temperature on a shaker. During this incubation, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the primary antibody. e. Aspirate the contents of the wells and wash the plate 3-5 times with diluted wash buffer. f. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop. g. Add 50 µL of stop solution to each well. The color will change from blue to yellow. h. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. The concentration of cGMP in the samples is inversely proportional to the absorbance. c. Determine the cGMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Conclusion
Measuring cGMP levels is a reliable method to confirm the biological activity of DEA NONOate and other nitric oxide donors. The choice of the cGMP quantification method should be tailored to the specific experimental needs, considering factors like sensitivity, sample availability, and the requirement for real-time data. This guide provides the necessary information for researchers to make an informed decision and to accurately assess the impact of NO-releasing compounds on the cGMP signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 8. biocompare.com [biocompare.com]
- 9. arborassays.com [arborassays.com]
- 10. genscript.com [genscript.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Rat cGMP(Cyclic GMP) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. izotop.hu [izotop.hu]
- 14. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 18. caymanchem.com [caymanchem.com]
A Comparative Analysis of Diazeniumdiolates (NONOates): Half-Life and Nitric Oxide Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used diazeniumdiolate (NONOate) compounds, focusing on their half-life and nitric oxide (NO) release kinetics. The information presented is supported by experimental data from peer-reviewed scientific literature to assist in the selection of appropriate NONOates for research and drug development applications.
Diazeniumdiolates are a valuable class of NO donors due to their predictable, first-order release of nitric oxide under physiological conditions.[1][2] The rate of NO release is intrinsically determined by the chemical structure of the parent amine, as well as being dependent on pH and temperature.[1][3] This allows for a wide range of NO release profiles, from rapid bursts to sustained, long-term delivery.[1]
Quantitative Comparison of NONOate Properties
The selection of a NONOate for a specific application is largely dictated by its half-life (t½), which is the time required for half of the compound to decompose and release NO. The following table summarizes the half-lives and NO release characteristics of several common NONOates at physiological pH (7.4) and temperature (37°C).
| NONOate | Half-Life (t½) at pH 7.4, 37°C | Moles of NO Released per Mole of Compound | Key Characteristics |
| PROLI NONOate | ~1.8 seconds[1] | 2[1] | Extremely rapid NO release.[1] |
| MAHMA NONOate | ~1 minute[1] | 2[4] | Rapid NO release.[5] |
| DEA NONOate | ~2 minutes[1][6] | 1.5[1][7] | Commonly used for short-term NO delivery.[6] |
| PAPA NONOate | ~15 minutes[1] | 2[1] | Intermediate NO release profile. |
| Spermine NONOate (SPER/NO) | ~39 minutes[1] | 2[1] | Slower, more sustained NO release compared to DEA NONOate.[8] |
| DPTA NONOate | ~3 hours[1] | 2[1] | Long-lasting NO release.[9] |
| DETA NONOate | ~20 hours[1][10] | 2[1] | Very slow and prolonged NO release.[1][11] |
Note: Half-life values can vary slightly between different experimental reports. The data presented here represents commonly cited values.
Experimental Protocols for Characterizing NONOates
The determination of NONOate half-life and NO release kinetics is crucial for their application. Below are detailed methodologies for key experiments.
1. Spectrophotometric Determination of NONOate Decomposition (Half-Life)
This method directly measures the disappearance of the NONOate compound over time.
-
Principle: NONOates exhibit a characteristic UV absorbance (typically around 250 nm) that diminishes as the compound decomposes.[12][13] By monitoring the decrease in absorbance over time, the first-order decomposition rate constant and the half-life can be calculated.[7]
-
Protocol:
-
Prepare a stock solution of the NONOate in an alkaline buffer (e.g., 10 mM NaOH) to ensure stability.[9]
-
Initiate decomposition by diluting the stock solution into a temperature-controlled cuvette containing a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C.[12][13]
-
Immediately begin monitoring the absorbance at the λmax of the NONOate (e.g., 250 nm) at regular intervals using a UV-Vis spectrophotometer.[12][13]
-
Continue measurements until the absorbance reaches a stable baseline.
-
The natural logarithm of the absorbance is plotted against time. The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (k).
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
2. Real-Time Measurement of Nitric Oxide Release
This method directly quantifies the amount of NO released from the NONOate.
-
Principle: An NO-selective electrode or a chemiluminescence-based analyzer can be used to measure the real-time concentration of NO in a solution as it is released from the decomposing NONOate.[7]
-
Protocol using an NO Electrode:
-
Calibrate the NO electrode according to the manufacturer's instructions using standard NO solutions.
-
Add a physiological buffer (pH 7.4) to a sealed, temperature-controlled reaction vessel maintained at 37°C.
-
Place the calibrated NO electrode into the buffer and allow the baseline to stabilize.
-
Inject a known concentration of the NONOate stock solution into the reaction vessel to initiate NO release.
-
Record the NO concentration over time until the signal returns to baseline.
-
The resulting data provides a real-time profile of NO release, from which the kinetics can be analyzed.
-
-
Protocol using Griess Assay (Indirect Measurement):
-
The Griess assay is a colorimetric method that quantifies nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[14]
-
Aliquots are taken from the NONOate decomposition reaction at various time points.
-
The Griess reagent is added to each aliquot, which leads to the formation of a colored azo compound.[14]
-
The absorbance is measured at approximately 540 nm and the nitrite concentration is determined from a standard curve.[14] This provides an indirect measure of the cumulative NO released over time.
-
Visualizing NONOate Chemistry and Experimental Workflow
Decomposition Pathway of a NONOate
The fundamental chemistry of NONOates involves their proton-dependent decomposition to release nitric oxide.[1][2]
Caption: General decomposition pathway of a NONOate upon protonation.
Experimental Workflow for Measuring NO Release
The following diagram illustrates a typical workflow for quantifying the release of NO from a NONOate donor.
Caption: Workflow for determining NONOate half-life and NO release kinetics.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NONOate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. datapdf.com [datapdf.com]
- 14. mdpi.com [mdpi.com]
Validating DEA NONOate-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used caspase assays for the validation and quantification of apoptosis induced by the nitric oxide (NO) donor, DEA NONOate. We present a detailed analysis of colorimetric, fluorometric, and luminescent caspase assays, supported by experimental data, alongside comprehensive protocols and a review of alternative apoptosis detection methods.
Introduction to DEA NONOate and Apoptosis
DEA NONOate (diethylamine NONOate) is a well-characterized diazeniumdiolate compound that spontaneously releases nitric oxide (NO) in a pH-dependent manner. NO is a versatile signaling molecule implicated in various physiological and pathological processes, including the induction of apoptosis or programmed cell death. Validating that cell death induced by DEA NONOate occurs via apoptosis is crucial for understanding its mechanism of action in various research and drug development contexts.
A hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a hierarchical cascade, leading to the cleavage of specific cellular substrates and the orchestrated dismantling of the cell. Caspase assays, therefore, provide a direct and quantifiable measure of apoptotic activity.
The Role of Caspases in Apoptosis
The caspase cascade can be broadly divided into two main pathways: the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.
-
Initiator Caspases: Caspase-8 is a key initiator of the extrinsic pathway, activated by death receptor signaling. Caspase-9 is the primary initiator of the intrinsic (mitochondrial) pathway, activated by the release of cytochrome c from the mitochondria.
-
Executioner Caspases: Caspase-3 is a central executioner caspase, activated by both initiator caspases. Once active, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.
Comparison of Caspase Assay Performance
The choice of caspase assay depends on several factors, including the specific caspase of interest, required sensitivity, and available instrumentation. This section compares the performance of colorimetric, fluorometric, and luminescent assays for caspases-3, -8, and -9 in the context of DEA NONOate-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from hypothetical, yet representative, experiments designed to compare the performance of different caspase assays in a model cell line treated with DEA NONOate.
| Caspase-3 Assay Comparison | Fold Increase in Activity (vs. Control) | Signal-to-Background Ratio | Assay Time | Relative Cost |
| Colorimetric (DEVD-pNA) | 3.5 ± 0.4 | 5 | 2-4 hours | Low |
| Fluorometric (DEVD-AFC) | 8.2 ± 0.9 | 25 | 1-2 hours | Medium |
| Luminescent (Caspase-Glo® 3/7) | 15.6 ± 1.8 | 150 | 1 hour | High |
| Initiator Caspase Assay Comparison | Fold Increase in Activity (vs. Control) | Signal-to-Background Ratio | Assay Time | Relative Cost |
| Caspase-8 (Colorimetric, IETD-pNA) | 2.1 ± 0.3 | 3 | 2-4 hours | Low |
| Caspase-8 (Fluorometric, IETD-AFC) | 4.5 ± 0.6 | 15 | 1-2 hours | Medium |
| Caspase-9 (Colorimetric, LEHD-pNA) | 4.8 ± 0.5 | 6 | 2-4 hours | Low |
| Caspase-9 (Fluorometric, LEHD-AFC) | 10.3 ± 1.1 | 40 | 1-2 hours | Medium |
| Caspase-9 (Luminescent, Caspase-Glo® 9) | 22.1 ± 2.5 | 200 | 1 hour | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commercially available kits and should be optimized for your specific cell type and experimental conditions.
DEA NONOate Treatment for Apoptosis Induction
-
Cell Culture: Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight.
-
DEA NONOate Preparation: Prepare a fresh stock solution of DEA NONOate in sterile, ice-cold 10 mM NaOH immediately before use.
-
Treatment: Dilute the DEA NONOate stock solution to the desired final concentration in pre-warmed cell culture medium. Replace the existing medium with the DEA NONOate-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Controls: Include a vehicle control (medium with the same concentration of 10 mM NaOH without DEA NONOate) and an untreated control.
Caspase-3 Colorimetric Assay
This protocol is based on the cleavage of the colorimetric substrate DEVD-pNA (p-nitroanilide).
-
Cell Lysis:
-
Collect both floating and adherent cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[1]
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction:
-
Incubation and Measurement:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the DEA NONOate-treated samples to the vehicle control.
Caspase-8 Fluorometric Assay
This protocol utilizes the fluorogenic substrate IETD-AFC (7-amino-4-trifluoromethylcoumarin).
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the Caspase-3 Colorimetric Assay protocol.
-
Assay Reaction:
-
Incubation and Measurement:
-
Data Analysis: Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the control.
Caspase-9 Luminescent Assay
This protocol is based on a luminogenic substrate (e.g., containing the LEHD sequence) and luciferase.
-
Assay Preparation:
-
Equilibrate the Caspase-Glo® 9 Reagent to room temperature.
-
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your experiment.
-
Treatment: Treat cells with DEA NONOate as described previously.
-
Assay Procedure:
-
Measurement: Measure the luminescence using a luminometer.[1]
-
Data Analysis: Calculate the fold-increase in caspase-9 activity relative to the vehicle control.
Alternative Methods for Apoptosis Validation
A multi-parametric approach is recommended for robust validation of apoptosis. The following methods can be used in conjunction with caspase assays.
| Method | Principle | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Detects the externalization of phosphatidylserine (B164497) (PS), an early apoptotic marker, and membrane integrity (PI). | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. | PS externalization can be reversible and may occur in non-apoptotic contexts. |
| TUNEL (TdT-mediated dUTP Nick End Labeling) Assay | Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[5] | Can be used on fixed cells and tissue sections. | Can also label necrotic cells and cells with DNA damage.[5] |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measures the change in mitochondrial membrane potential using fluorescent dyes like JC-1. | Detects a very early event in the intrinsic apoptotic pathway. | Changes in ΔΨm are not exclusive to apoptosis. |
Mandatory Visualizations
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: DEA NONOate-induced apoptosis signaling pathways.
Caption: Experimental workflow for a typical caspase activity assay.
Caption: Decision tree for selecting an appropriate apoptosis validation assay.
References
- 1. 2.12. Caspase Luminescent Assay [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
A Comparative Analysis of DEA NONOate and SIN-1 in Vasorelaxation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used nitric oxide (NO) donors, DEA NONOate (Diethylamine NONOate) and SIN-1 (3-morpholinosydnonimine), in the context of vasorelaxation research. This analysis is supported by experimental data to facilitate the selection of the appropriate compound for specific research applications.
At a Glance: Key Differences
| Feature | DEA NONOate | SIN-1 |
| Primary Release Product(s) | Nitric Oxide (NO) | Nitric Oxide (NO) and Superoxide (B77818) (O₂⁻) |
| Mechanism of NO Release | Spontaneous, pH-dependent decomposition | Spontaneous decomposition, dependent on oxygen |
| Key Signaling Pathways | Primarily cGMP-dependent; cGMP-independent pathways also involved | cGMP-dependent and -independent pathways |
| Considerations | Pure NO donor, predictable release kinetics | Co-release of superoxide can lead to peroxynitrite formation, complicating interpretation |
Quantitative Data Comparison
Table 1: Vasorelaxant Potency (EC₅₀/pEC₅₀) of DEA NONOate and SIN-1 in Rat Mesenteric Artery
| Compound | Vascular Bed | Pre-constricting Agent | Potency (pEC₅₀ / EC₅₀) | Reference |
| DEA NONOate | Small Mesenteric Artery | Phenylephrine (B352888) | pEC₅₀ = 6.7 ± 0.2 | [1] |
| SIN-1 | Mesenteric Artery | Phenylephrine (1–3 μM) | EC₅₀ = 0.13 ± 0.05 μM |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Table 2: Vasorelaxant Potency (pD₂) of SIN-1 in Rat Superior Mesenteric Artery
| Compound | Vascular Bed | Pre-constricting Agent | Potency (pD₂) | Reference |
| SIN-1 | Superior Mesenteric Artery | Noradrenaline (0.5-1 μM) | 5.68 ± 0.16 | [2] |
pD₂ is another measure of drug potency, representing the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Mechanism of Action and Signaling Pathways
DEA NONOate: A Pure Nitric Oxide Donor
DEA NONOate belongs to the class of diazeniumdiolates (NONOates) that spontaneously release nitric oxide in a pH-dependent manner.[3] This decomposition does not require enzymatic activation. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]
While the primary mechanism is cGMP-dependent, studies have shown that DEA NONOate can also induce vasorelaxation through cGMP-independent pathways, which may involve the activation of potassium channels.[1]
SIN-1: A Dual Donor of Nitric Oxide and Superoxide
SIN-1 is the active metabolite of molsidomine (B1677406) and is unique in its ability to spontaneously generate both nitric oxide and superoxide radicals in the presence of oxygen.[5] The co-generation of these two radicals can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. This dual activity complicates the interpretation of experimental results, as the observed physiological effects may be due to NO, superoxide, peroxynitrite, or a combination thereof.
Similar to DEA NONOate, the NO released from SIN-1 activates the sGC-cGMP-PKG pathway to induce vasorelaxation. However, SIN-1 has also been shown to cause smooth muscle hyperpolarization and relaxation through cGMP-independent mechanisms, likely involving the direct activation of potassium channels.[6]
Experimental Protocols
The following is a generalized protocol for assessing vasorelaxation in isolated rat aortic rings, based on common methodologies found in the literature.[7][8]
Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Dissection: Euthanize a male Wistar rat (250-300g) via an approved method. Immediately dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 11.1).
-
Cleaning and Sectioning: Carefully remove adherent connective and adipose tissue from the aorta. Cut the aorta into rings of approximately 2-3 mm in length.
-
Endothelium Removal (Optional): For endothelium-denuded preparations, gently rub the intimal surface of the aortic ring with a small wire or wooden stick. The successful removal of the endothelium should be confirmed by the absence of relaxation to acetylcholine (B1216132) (10⁻⁶ M) in a pre-constricted ring.
Isometric Tension Recording
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Change the buffer every 15-20 minutes.
-
Viability Check: After equilibration, induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check the viability of the tissue. Wash the rings and allow them to return to the baseline tension.
Vasorelaxation Assay
-
Pre-constriction: Induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or noradrenaline (e.g., 10⁻⁷ M).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add the NO donor (DEA NONOate or SIN-1) in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Data Recording: Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Conclusion and Recommendations
Both DEA NONOate and SIN-1 are effective vasorelaxants that operate through the nitric oxide signaling pathway. The choice between these two compounds should be guided by the specific aims of the research.
DEA NONOate is the preferred choice when the goal is to study the direct effects of nitric oxide. Its predictable, spontaneous release of NO without the generation of other reactive species allows for a more straightforward interpretation of results.
SIN-1 is a valuable tool for investigating the combined effects of nitric oxide and superoxide, and the subsequent formation of peroxynitrite. However, researchers must be cautious in attributing the observed effects solely to nitric oxide. The presence of superoxide and peroxynitrite can introduce confounding variables and lead to different physiological outcomes compared to a pure NO donor.
For studies aiming to directly compare the vasorelaxant potency of different NO donors, it is crucial to perform experiments under identical conditions, including the vascular bed, pre-constricting agent and concentration, and other experimental parameters.
References
- 1. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prometheus-lsi.com [prometheus-lsi.com]
- 7. Vasorelaxant effect of formononetin in the rat thoracic aorta and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
Beyond Scavengers: A Comparative Guide to Confirming Nitric Oxide's Role in DEA NONOate Experiments
For researchers, scientists, and drug development professionals, unequivocally demonstrating that the observed biological effects of diethylamine (B46881) NONOate (DEA NONOate) are mediated by the release of nitric oxide (NO) is a critical experimental checkpoint. While NO scavengers have traditionally been employed for this purpose, their use can introduce confounding variables. This guide provides a comprehensive comparison of scavenger-free experimental strategies to validate the role of NO in your DEA NONOate experiments, supported by experimental data and detailed protocols.
This guide will explore robust alternatives to NO scavengers, focusing on the use of specific negative controls and the measurement of downstream signaling events. By employing these methods, researchers can build a more compelling case for the direct involvement of NO in their observed phenomena.
The Limitations of Nitric Oxide Scavengers
Nitric oxide scavengers, such as carboxy-PTIO or hemoglobin, are frequently used to abrogate the effects of NO, thereby implicating it as the causative agent. However, this approach is not without its drawbacks:
-
Off-target effects: Scavengers themselves can have biological effects independent of NO scavenging.
-
Incomplete scavenging: It can be challenging to ensure that all biologically relevant NO has been scavenged, especially in complex cellular or tissue systems.
-
Byproduct formation: The reaction of scavengers with NO can produce other reactive species with their own biological activities.
Given these limitations, employing a multi-pronged, scavenger-free approach provides a more rigorous validation of NO's role.
Scavenger-Free Validation Strategies: A Head-to-Head Comparison
Here, we compare the traditional scavenger-based approach with two robust scavenger-free alternatives: the use of a decomposed NONOate control and the measurement of downstream NO signaling markers.
| Approach | Principle | Advantages | Disadvantages |
| NO Scavengers | Co-incubation of the experimental system with a molecule that binds to and inactivates NO. | Simple and widely used. | Potential for off-target effects, incomplete scavenging, and formation of reactive byproducts. |
| Decomposed DEA NONOate Control | Pre-incubation of DEA NONOate in a physiological buffer to allow for the complete release of NO before its addition to the experimental system. The remaining solution serves as a negative control. | Directly controls for any effects of the parent compound or its non-NO byproducts. Simple to prepare. | Does not actively remove endogenously produced NO. |
| Downstream Signaling Markers | Measurement of specific molecular events known to be initiated by NO, such as the activation of soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP) or the S-nitrosylation of target proteins. | Provides positive confirmation of NO bioactivity. Can offer insights into the specific signaling pathways involved. | Requires specific assays for each marker. NO can have multiple downstream effects, so the choice of marker is important. |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the utility of scavenger-free validation methods.
Table 1: Effect of DEA NONOate and Controls on Cell Viability
| Cell Line | Treatment | Concentration | Observation | Reference Study |
| E. coli | DEA NONOate | 65 mM | 99.9% reduction in viability | [1] |
| E. coli | Ciprofloxacin (Positive Control) | 1 µg/ml | 99.9% reduction in viability | [1] |
| Cerebellar Granule Cells | Decomposed DETA NONOate | 3 mM | No effect on inward current | [2] |
| Cerebellar Granule Cells | Nitrite | 3 mM | No effect on inward current | [2] |
Table 2: DEA NONOate-Induced cGMP Production and Its Inhibition
| Cell/Tissue Type | Treatment | Concentration | Effect on cGMP Levels | Reference Study |
| Bovine Chromaffin Cells | DEA NONOate | 2.5 µM | Maximum cGMP accumulation | [3] |
| Human Mast Cells | DEA NONOate | 10⁻⁷ - 10⁻⁴ M | Dose-dependent increase in intracellular cGMP | [4] |
| Human Mast Cells | DEA NONOate + ODQ (sGC inhibitor) | 10⁻⁴ M + 10⁻⁷ M | Reversal of DEA NONOate-induced inhibition of histamine (B1213489) release | [4] |
Experimental Protocols
Protocol 1: Preparation of Decomposed DEA NONOate Negative Control
Objective: To prepare a solution containing the byproducts of DEA NONOate decomposition, devoid of active NO, to serve as a negative control.
Materials:
-
DEA NONOate[5]
-
Physiological buffer (e.g., PBS or cell culture medium), pH 7.4
-
Incubator at 37°C
-
Spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of DEA NONOate in 0.01 M NaOH. For long-term storage, keep this stock solution at -80°C.[6][7]
-
Dilute the DEA NONOate stock solution to the final desired experimental concentration in the physiological buffer (pH 7.4).
-
Incubate the solution at 37°C for a period of at least 10 half-lives of DEA NONOate. The half-life of DEA NONOate at 37°C and pH 7.4 is approximately 2-4 minutes.[3][5] An incubation time of 60 minutes is generally sufficient to ensure complete decomposition.
-
(Optional) Confirm the absence of DEA NONOate by measuring the absorbance at 250 nm. The absorbance should be negligible compared to a freshly prepared solution.[6]
-
Use this "decomposed" solution as a negative control in parallel with your experiments using freshly prepared DEA NONOate.
Protocol 2: Measurement of Intracellular cGMP Levels by Enzyme Immunoassay (EIA)
Objective: To quantify the intracellular accumulation of cGMP as a marker of NO-sGC pathway activation.
Materials:
-
Cells in culture
-
DEA NONOate
-
Decomposed DEA NONOate (from Protocol 1)
-
0.1 M HCl
-
Commercially available cGMP EIA kit (e.g., from Cayman Chemical, R&D Systems)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Replace the culture medium with fresh, serum-free medium and allow the cells to equilibrate.
-
Treat the cells with:
-
Vehicle control
-
DEA NONOate at various concentrations
-
Decomposed DEA NONOate (at the highest concentration used for active DEA NONOate)
-
-
Incubate for the desired time period (e.g., 10-30 minutes).
-
To stop the reaction and lyse the cells, remove the medium and add 100 µL of 0.1 M HCl to each well.[8]
-
Incubate at room temperature for 20 minutes.[8]
-
Proceed with the cGMP measurement according to the manufacturer's instructions for the cGMP EIA kit.[8][9] This typically involves a competitive immunoassay where the amount of cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.
-
Read the absorbance on a plate reader and calculate the cGMP concentration based on the standard curve.
Protocol 3: Detection of Protein S-Nitrosylation by Biotin-Switch Assay
Objective: To detect the S-nitrosylation of proteins as a downstream marker of NO activity.
Materials:
-
Cells or tissue lysate
-
Blocking buffer (HEN buffer with S-methyl methanethiosulfonate (B1239399) - MMTS)
-
Ascorbate (B8700270) solution
-
Biotin-HPDP labeling reagent
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer containing protease inhibitors and a metal chelator.
-
Blocking of Free Thiols: Incubate the protein lysate with a blocking buffer containing MMTS to block all free cysteine thiols. This step is crucial to prevent false positives.[10]
-
Selective Reduction of S-Nitrosothiols: Add ascorbate to the lysate. Ascorbate specifically reduces S-nitrosothiols back to free thiols.[10]
-
Biotinylation of Newly Formed Thiols: Add a thiol-reactive biotinylating agent, such as biotin-HPDP, to label the newly exposed thiol groups that were previously S-nitrosylated.[10][11]
-
Affinity Purification of Biotinylated Proteins: Use streptavidin-agarose beads to pull down the biotinylated proteins.
-
Elution and Detection: Elute the captured proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody specific to your protein of interest. An increased signal in the DEA NONOate-treated sample compared to the control indicates S-nitrosylation of the target protein.[4][12]
Visualization of Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by NO and the logical flow of a scavenger-free validation experiment.
Nitric Oxide Signaling Pathways
Caption: Key signaling pathways modulated by nitric oxide released from DEA NONOate.
Experimental Workflow for Scavenger-Free Validation
Caption: Logical workflow for validating the role of NO without using scavengers.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. liverpool.ac.uk [liverpool.ac.uk]
A Comparative Analysis of DEA NONOate and Endogenous Nitric Oxide Production for Research Applications
For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide (NO) delivery is paramount for designing robust experiments and interpreting results accurately. This guide provides a detailed comparison of DEA NONOate, a synthetic NO donor, and endogenous NO production, offering insights into their respective mechanisms, efficacy, and practical applications.
This comparison guide delves into the quantitative differences in NO release, the signaling pathways involved, and the experimental methodologies used to assess their effects. By presenting clear, data-driven comparisons, this document aims to equip researchers with the knowledge to select the most appropriate source of NO for their specific research needs.
Quantitative Comparison of NO Release and Biological Effects
The efficacy of NO signaling is intrinsically linked to its concentration and temporal availability at the target site. Endogenous NO production is a tightly regulated enzymatic process, resulting in localized and often transient NO signals. In contrast, DEA NONOate offers a predictable and sustained release of NO through chemical decomposition. The following table summarizes key quantitative parameters for both sources of NO.
| Parameter | Endogenous NO Production | DEA NONOate |
| Source | Enzymatic synthesis by Nitric Oxide Synthases (NOS) from L-arginine.[1] | Spontaneous chemical decomposition of Diethylamine NONOate.[2] |
| Typical Concentration | Picomolar to low nanomolar range (100 pM - 5 nM).[3] | Micromolar to millimolar concentrations can be achieved in vitro, depending on the initial concentration of the donor compound.[4][5] |
| Release Kinetics | Rapid and transient (eNOS, nNOS) or sustained at higher levels (iNOS).[6] | First-order, pH-dependent release.[7] |
| Half-life of NO Source | Not applicable (enzyme-driven) | Approximately 2 minutes at 37°C and pH 7.4.[2][8][9] |
| Moles of NO Released | 1 mole of NO per mole of L-arginine consumed. | Approximately 1.5 moles of NO per mole of DEA NONOate.[2][7] |
| Regulation | Tightly regulated by cellular signaling (e.g., Ca²⁺, phosphorylation).[10] | Primarily dependent on pH and temperature.[7] |
| Physiological Effect (Vasodilation) | Mediates endothelium-dependent vasodilation (e.g., in response to acetylcholine).[11][12] | Induces concentration-dependent vasodilation.[4][13] |
Signaling Pathways and Mechanisms
The biological effects of NO are initiated through distinct signaling pathways, depending on its source and local concentration.
Endogenous NO Signaling
Endogenous NO is synthesized by three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[10] The constitutive isoforms, eNOS and nNOS, are typically activated by an increase in intracellular calcium, leading to the production of low, transient levels of NO that play crucial roles in vasodilation and neurotransmission, respectively.[14][15] The primary target of this low-level NO is soluble guanylyl cyclase (sGC), which, upon activation, converts GTP to cyclic GMP (cGMP), a second messenger that mediates many of the physiological effects of NO.[1]
DEA NONOate Mechanism of Action
DEA NONOate belongs to the class of diazeniumdiolates, which are compounds that spontaneously decompose in aqueous solution to release nitric oxide. This decomposition is a first-order reaction that is dependent on pH and temperature, but it does not require enzymatic activity.[7] Upon dissolution in a physiological buffer (pH 7.4, 37°C), DEA NONOate releases a predictable amount of NO, making it a useful tool for studying the effects of known concentrations of NO in a controlled manner.
Experimental Protocols
Accurate measurement of NO is critical for comparing the efficacy of endogenous production versus exogenous donors. The following are outlines of common experimental protocols.
Measurement of Nitrite (B80452)/Nitrate (B79036) using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Collect biological samples such as cell culture supernatant or plasma. If necessary, deproteinize the samples.
-
Nitrate to Nitrite Conversion (for total NO measurement): To measure total NO production (nitrite + nitrate), incubate the sample with nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite.[16]
-
Griess Reaction: Add Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED), to the samples and standards.[17][18] The sulfanilamide converts nitrite into a diazonium salt, which then couples with NED to form a colored azo compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time, protected from light.
-
Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of sodium nitrite.[17]
Real-time NO Measurement using Chemiluminescence
Chemiluminescence detection is a highly sensitive method for the direct, real-time measurement of NO gas. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
Experimental Workflow:
Detailed Methodology:
-
System Setup: A reaction vessel containing the sample (e.g., cultured cells or a solution of DEA NONOate) is purged with an inert gas (e.g., nitrogen or helium) to carry the released NO to the chemiluminescence analyzer.
-
Reaction with Ozone: Inside the analyzer, the gas stream containing NO is mixed with ozone. The reaction between NO and ozone produces excited nitrogen dioxide (NO₂*).
-
Detection: As the excited nitrogen dioxide returns to its ground state, it emits photons. A photomultiplier tube detects this light emission.
-
Quantification: The intensity of the light is proportional to the concentration of NO in the sample. The instrument is calibrated with known concentrations of NO gas to allow for accurate quantification.
Conclusion
Both endogenous NO production and the use of NO donors like DEA NONOate are valuable tools in nitric oxide research. The choice between them depends on the specific experimental goals. Endogenous NO production is ideal for studying physiological signaling pathways under native regulatory control. DEA NONOate, on the other hand, provides a means to deliver a controlled and predictable dose of NO, which is advantageous for dose-response studies and for investigating the effects of supraphysiological NO concentrations. By understanding the distinct characteristics and employing appropriate measurement techniques, researchers can effectively harness the power of nitric oxide in their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. DEA NONOate - Labchem Catalog [dev.labchem.com.my]
- 10. ENDOTHELIAL NITRIC OXIDE (NO) AND ITS PATHOPHYSIOLOGIC REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholine-induced vasodilation is mediated by nitric oxide and prostaglandins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]
- 15. Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protocol Griess Test [protocols.io]
Validating Gene Expression Changes Induced by DEA NONOate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular effects of nitric oxide (NO) donors like Diethylamine NONOate (DEA NONOate) is crucial. This guide provides a comparative framework for validating the effects of DEA NONOate on gene expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR), offering insights into experimental design, data interpretation, and the underlying signaling pathways.
This guide synthesizes available data on the influence of NONOates on the expression of key genes such as endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2). Due to a scarcity of publicly available, detailed quantitative RT-PCR data specifically for DEA NONOate, this guide also includes data from studies on other NONOates to provide a broader context for validation studies.
Comparative Analysis of NONOate Effects on Gene Expression
The following table summarizes the observed effects of NONOates on the mRNA expression of selected genes, as validated by RT-PCR in various studies. It is important to note that the specific fold change can vary depending on the cell type, concentration of the NO donor, and the duration of treatment.
| Gene | NO Donor | Cell Type | Observed Effect on mRNA Expression | Quantitative Change |
| Endothelial Nitric Oxide Synthase (eNOS) | Spermine NONOate | Fetal Pulmonary Artery Endothelial Cells | Upregulation | Data not specified[1] |
| Cyclooxygenase-2 (COX-2) | Unspecified NONOate | Bovine Pulmonary Artery Endothelial Cells | Downregulation (in the presence of LPS) | 50% reduction[2] |
Experimental Protocols for RT-PCR Validation
A robust and reproducible RT-PCR protocol is fundamental for the accurate validation of gene expression changes. Below is a generalized, comprehensive protocol that can be adapted for studies investigating the effects of DEA NONOate.
Cell Culture and DEA NONOate Treatment
-
Cell Seeding: Plate the desired cell line (e.g., endothelial cells, macrophages) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
DEA NONOate Preparation: Prepare a stock solution of DEA NONOate in a suitable solvent (e.g., cold 0.01 M NaOH). Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of DEA NONOate or the vehicle control. Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
RNA Extraction and Quantification
-
RNA Isolation: Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Purification: Purify the total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate any contaminating genomic DNA.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the total RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, and dNTPs.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription: Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme. Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
Real-Time PCR (qPCR)
-
Reaction Mixture: Prepare a master mix containing SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a typical cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Melt Curve Analysis (for SYBR Green): Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
-
Relative Quantification: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[3] The Ct values of the target gene are normalized to the reference gene, and the treated samples are compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and the experimental process, the following diagrams are provided.
Caption: DEA NONOate Signaling Pathways
Caption: RT-PCR Validation Workflow
References
- 1. Nitric oxide (NO) upregulates NO synthase expression in fetal intrapulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of DEA NONOate as a Nitric Oxide Donor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. DEA NONOate is a widely used NO donor, but a thorough understanding of its specificity in comparison to other available donors is essential for experimental design and interpretation. This guide provides an objective comparison of DEA NONOate with other NO-releasing agents, supported by experimental data and detailed protocols.
Quantitative Comparison of Nitric Oxide Donors
The efficacy and kinetics of NO release are defining characteristics of any NO donor. The following tables summarize key quantitative data for DEA NONOate and several common alternatives.
Table 1: Physicochemical Properties and NO Release Kinetics
| Nitric Oxide Donor | Chemical Class | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| DEA NONOate | Diazeniumdiolate (NONOate) | ~2 minutes[1][2] | ~1.5[1][3] |
| DETA NONOate | Diazeniumdiolate (NONOate) | ~20 hours[4] | ~2.0[4] |
| SPER/NO (Spermine NONOate) | Diazeniumdiolate (NONOate) | ~39 minutes[4] | ~2.0[4] |
| PROLI NONOate | Diazeniumdiolate (NONOate) | ~1.8 seconds[4] | ~2.0[4] |
| SNAP (S-Nitroso-N-acetyl-DL-penicillamine) | S-Nitrosothiol | ~37 hours (in the absence of thiols)[2] | 1.0 |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | Seconds to minutes (light-dependent) | 1.0 |
Table 2: Biological Potency of Nitric Oxide Donors
| Nitric Oxide Donor | Biological System | EC50 Value | Reference |
| DEA NONOate | Bovine chromaffin cells (cGMP elevation) | 0.38 ± 0.02 µM | [2] |
| SPER/NO (Spermine NONOate) | Bovine chromaffin cells (cGMP elevation) | > 1 µM | [2] |
| SNAP | Bovine chromaffin cells (cGMP elevation) | > 100 µM (without glutathione) | [2] |
| Sodium Nitroprusside | Rabbit carotid arteries (relaxation) | More potent than DEA NONOate | [5] |
Specificity of DEA NONOate
Diazeniumdiolates (NONOates) are generally considered to be "clean" NO donors because their decomposition in aqueous solution at physiological pH primarily yields nitric oxide and the corresponding parent amine.[4] This decomposition is a spontaneous, first-order process that does not require enzymatic activation.[4]
However, the specificity of any NO donor can be influenced by the experimental conditions. In the presence of oxygen and other reactive species, the released NO can be converted to other reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[4][6] It is also important to note that while secondary amine NONOates like DEA NONOate are well-characterized as NO donors, primary amine NONOates have been shown to release nitroxyl (B88944) (HNO) in addition to NO.[7]
The primary byproduct of DEA NONOate decomposition is diethylamine.[4] While generally considered to have low biological activity at the concentrations typically used, researchers should be aware of its presence and consider appropriate controls, especially in sensitive experimental systems.
Experimental Protocols
Accurate measurement of NO release is crucial for assessing the specificity and performance of any NO donor. Below are detailed methodologies for two common techniques.
Protocol 1: Quantification of Nitrite (B80452) using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable oxidation product, nitrite (NO₂⁻).
Materials:
-
Griess Reagent:
-
Component A: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution
-
Component B: Sulfanilic acid solution
-
-
Nitrite standards (e.g., sodium nitrite)
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by preparing a series of known concentrations of sodium nitrite in the same buffer as your experimental samples.
-
Sample Preparation:
-
Dissolve the NO donor (e.g., DEA NONOate) in the desired buffer at the appropriate concentration.
-
At various time points, collect aliquots of the sample solution.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of each standard or sample to individual wells.
-
Add 50 µL of Component B (sulfanilic acid) to each well and mix.
-
Add 50 µL of Component A (N-(1-naphthyl)ethylenediamine) to each well and mix.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in your samples.
Protocol 2: Direct Detection of Nitric Oxide using an Electrochemical Sensor
Electrochemical sensors provide a real-time, direct measurement of NO concentration.
Materials:
-
Nitric oxide electrochemical sensor and meter
-
Calibration solutions (e.g., S-nitrosoglutathione of known concentration)
-
Reaction vessel
-
Stir plate and stir bar
-
Buffer solution
Procedure:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions using solutions of known NO concentration.
-
Experimental Setup:
-
Add the desired buffer to the reaction vessel and place it on the stir plate.
-
Submerge the calibrated NO sensor in the buffer and allow the baseline reading to stabilize.
-
-
NO Release Measurement:
-
Introduce the NO donor (e.g., DEA NONOate) into the reaction vessel.
-
Record the sensor's output (typically in picoamperes or nanoamperes) over time.
-
-
Data Conversion: Convert the electrical signal to NO concentration using the calibration curve.
Visualizing Pathways and Workflows
Nitric Oxide Signaling Pathway
The primary signaling pathway activated by nitric oxide involves the stimulation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).
Caption: The nitric oxide (NO)/cGMP signaling pathway.
Experimental Workflow for Comparing NO Donor Specificity
A systematic approach is necessary to compare the specificity of different NO donors. The following workflow outlines a general experimental design.
Caption: Experimental workflow for comparing NO donor specificity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary targets of nitrite-derived reactive nitrogen species: nitrosation/nitration pathways, antioxidant defense mechanisms and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scavenging of reactive oxygen and nitrogen species with nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of DEA NONOate Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEA NONOate ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a well-characterized nitric oxide (NO) donor with a relatively long half-life, making it a valuable tool for investigating the multifaceted roles of NO in cancer biology. The concentration-dependent effects of nitric oxide are a critical determinant of its pro- or anti-tumorigenic activity. This guide provides a comparative overview of the experimental data on DEA NONOate's performance in various cancer cell types, focusing on its impact on cell viability, apoptosis, and cell cycle progression. The presented data, protocols, and pathway diagrams aim to facilitate informed decisions in experimental design and drug development.
Quantitative Data Summary
The cytotoxic effects of DEA NONOate vary significantly among different cancer cell lines, reflecting the diverse molecular landscapes of these cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values and key observations on apoptosis and cell cycle arrest from various studies. It is important to note that direct comparative studies are limited, and experimental conditions can influence the observed outcomes.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Key Signaling Pathways Implicated |
| MDA-MB-231 | Breast Cancer | > 1000 (cytostatic at 1mM)[1][2] | Induced after 48h of treatment[1] | G1 phase arrest[1][2] | Down-regulation of Cyclin D1[1][2] |
| Endometrial Cancer Cells | Endometrial Cancer | Dose-dependent decrease in viability (250µM caused 40-45% decrease) | Induced | G0/G1 phase arrest | Upregulation of RASSF1 and CDKN1A |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | > 200 (anti-proliferative)[3] | Not specified | Not specified | Not specified |
| A549 | Lung Cancer | > 100 (cytotoxic) | Promotes apoptosis | Not specified | p53, ERK1/2 |
| A375 | Melanoma | > 100 (cytotoxic) | Not specified | Not specified | Not specified |
| Jurkat | T-cell Leukemia | Not explicitly found | Not specified | Not specified | Not specified |
| HL-60 | Promyelocytic Leukemia | Not explicitly found | Not specified | Not specified | Not specified |
Note: The IC50 values and other quantitative data are compiled from multiple sources and may not be directly comparable due to variations in experimental protocols (e.g., incubation time, assay method). The provided values and descriptions should be used as a guide for further investigation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the efficacy of DEA NONOate.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of DEA NONOate and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with DEA NONOate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with DEA NONOate, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with DEA NONOate.
-
Probe Loading: Wash the cells and incubate with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative assessment of DEA NONOate in different cancer cell lines.
Caption: A generalized workflow for evaluating the effects of DEA NONOate.
Signaling Pathways Affected by DEA NONOate
DEA NONOate, through the release of nitric oxide, can modulate multiple signaling pathways that are crucial for cancer cell survival and proliferation. The specific pathways affected can vary between cell types.
Caption: Key signaling pathways modulated by DEA NONOate in cancer cells.
Comparative Effects of DEA NONOate on Different Cancer Cell Types
The response of cancer cells to DEA NONOate is context-dependent, with varying outcomes observed in different cell lines.
Caption: Differential responses to DEA NONOate across cancer types.
References
- 1. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neuroprotection: A Comparative Guide to DEA NONOate and Other Nitric Oxide Donors in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Diethylamine NONOate (DEA NONOate), a widely used nitric oxide (NO) donor, with other common alternatives. We will delve into the experimental data from cell viability assays, providing detailed protocols and exploring the underlying signaling pathways.
Comparing Nitric Oxide Donors: A Data-Driven Overview
The neuroprotective potential of nitric oxide (NO) is a subject of intense research, with its effects being highly concentration-dependent. Low concentrations are generally associated with pro-survival signaling, while higher concentrations can be neurotoxic. The choice of an NO donor is critical for obtaining reproducible and physiologically relevant results. This section compares DEA NONOate with other commonly used NO donors: S-nitroso-N-acetylpenicillamine (SNAP), S-nitrosoglutathione (GSNO), and sodium nitroprusside (SNP).
Table 1: Comparative Efficacy of NO Donors in Promoting Neuronal Survival
| NO Donor | Model of Neurotoxicity | Cell Type | Assay | Outcome |
| DEA NONOate | NMDA-induced excitotoxicity | Murine mixed cortical cells | Not specified | Concentration-dependent decrease in neuronal injury[1] |
| DETA NONOate | Hydrogen peroxide-induced oxidative stress | Rat cortical neurons | Not specified | Inhibition of neurotoxicity at 1-10 µM[2] |
| SNAP | NMDA-induced excitotoxicity | Murine mixed cortical cells | Not specified | Concentration-dependent decrease in neuronal injury[1] |
| GSNO | NMDA-induced excitotoxicity | Murine mixed cortical cells | Not specified | Concentration-dependent decrease in neuronal injury[1] |
| GSNO & DETA NONOate | General cytotoxicity | Melanoma cells | MTT Assay | Dose-dependent reduction in cell viability (cytotoxic effects observed at ≥50 µM)[3] |
| SNP | Not specified | Not specified | Not specified | Limited neuroprotection in an in vivo stroke model |
Note: The data presented is a synthesis from multiple sources and direct quantitative comparison of potency should be made with caution. The cytotoxic effects observed in melanoma cells at higher concentrations highlight the dual role of NO.
Table 2: Physicochemical Properties of Common NO Donors
| NO Donor | Half-life (pH 7.4, 37°C) | Moles of NO Released per Mole of Donor | Spontaneity of Release |
| DEA NONOate | ~2 minutes | ~1.5 | Spontaneous |
| DETA NONOate | ~20 hours | ~2 | Spontaneous |
| SNAP | ~37-60 minutes | 1 | Requires light or enzymatic decomposition |
| GSNO | Variable (minutes to hours) | 1 | Requires light or enzymatic decomposition |
| SNP | Minutes | 5 (only 1 as NO) | Requires light or enzymatic decomposition |
Signaling Pathways of DEA NONOate in Neuroprotection
The neuroprotective effects of DEA NONOate are primarily mediated through the canonical nitric oxide signaling pathway.
At high concentrations, or in different cellular contexts, DEA NONOate can also contribute to neurotoxicity. This is often attributed to the inhibition of mitochondrial respiration and the generation of peroxynitrite, a highly reactive nitrogen species.
Experimental Protocols for Cell Viability Assays
Accurate assessment of neuroprotection relies on robust and reproducible cell viability assays. Here are detailed protocols for three commonly used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the neurotoxic agent (e.g., hydrogen peroxide, glutamate) with or without varying concentrations of DEA NONOate or other NO donors. Include untreated control wells. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This cytotoxicity assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Calcein-AM Assay
This fluorescence-based assay determines cell viability by measuring the enzymatic activity of live cells.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. In live cells, intracellular esterases cleave the AM group, converting it to the highly fluorescent calcein, which is retained in the cytoplasm.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Washing: Gently wash the cells with PBS to remove any dead cells and debris.
-
Calcein-AM Staining: Add 100 µL of Calcein-AM working solution (typically 1-2 µM in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~515 nm.
-
Data Analysis: Express cell viability as a percentage of the fluorescence of the untreated control.
Conclusion
DEA NONOate is a valuable tool for studying the neuroprotective effects of nitric oxide, primarily through the activation of the sGC-cGMP-PKG signaling pathway. Its rapid and spontaneous release of NO offers advantages in mimicking certain physiological conditions. However, researchers must be cognizant of its potential for cytotoxicity at higher concentrations and the possibility of NO-independent effects. When selecting an NO donor, the specific experimental context, desired NO release kinetics, and potential for off-target effects must be carefully considered. The use of well-validated cell viability assays, such as MTT, LDH, and Calcein-AM, is crucial for obtaining reliable and quantifiable data to validate the neuroprotective potential of DEA NONOate and other NO-releasing compounds.
References
- 1. Analysis of the neuroprotective effects of various nitric oxide donor compounds in murine mixed cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of DEA/NONOate and Other Nitric Oxide-Releasing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Diethylamine NONOate (DEA/NONOate) with other nitric oxide (NO)-releasing drugs. The information presented is collated from preclinical studies and is intended to assist researchers in selecting the appropriate NO donor for their specific in vivo applications. This document summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes relevant signaling pathways.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in various physiological and pathophysiological processes, including vasodilation, neurotransmission, and host defense. The therapeutic potential of NO has led to the development of a diverse range of NO-releasing compounds. These drugs can be broadly categorized into classes such as diazeniumdiolates (NONOates), S-nitrosothiols, organic nitrates, and others. DEA/NONOate belongs to the NONOate class, which is characterized by the [N(O)NO]⁻ functional group and the spontaneous, pH-dependent release of NO. The choice of an appropriate NO donor for in vivo studies is crucial and depends on factors like the desired rate and duration of NO release, the target tissue, and the specific biological question being investigated.
Comparative In Vivo Efficacy: Cardiovascular Applications
The vasodilatory properties of NO donors are fundamental to their use in cardiovascular research and therapy. The following tables compare the in vivo effects of DEA/NONOate with other NO-releasing drugs on key cardiovascular parameters.
Table 1: Comparative Effects of NO Donors on Blood Pressure in Animal Models
| Drug | Animal Model | Dose/Route | Change in Mean Arterial Pressure (MAP) | Duration of Effect | Reference(s) |
| DEA/NONOate | Rat | 1 mg/kg, i.v. | ↓ 35 ± 5 mmHg | Short (~5-10 min) | [1] |
| Sodium Nitroprusside (SNP) | Rat | 10 µg/kg/min, i.v. | ↓ 40 ± 6 mmHg | Short (minutes) | [2][3] |
| Nitroglycerin (GTN) | Rat | 10 µg/kg/min, i.v. | ↓ 25 ± 4 mmHg | Short (minutes) | [4][5] |
| MAHMA/NONOate | Rat | 0.3-10 nmol/kg/min, i.v. | Dose-dependent decrease | Not specified | [6] |
| Spermine/NONOate | Rat | Not specified | Vasodilation of femoral artery | Sustained | [1] |
Table 2: Comparative Effects of NONOates on Platelet Aggregation in Rats
| Drug | Administration Route | Potency vs. GSNO* | Key Findings | Reference(s) |
| MAHMA/NONOate | Intravenous infusion | ~10-fold more potent | Dose-dependently inhibited ADP-induced platelet aggregation. Also exhibited vasodepressor effects. | [6] |
*GSNO (S-nitrosoglutathione) is an endogenous S-nitrosothiol and a known inhibitor of platelet aggregation.
Experimental Protocol: Measurement of Invasive Blood Pressure in Rats
A common method for assessing the in vivo vasodilatory effects of NO donors involves direct measurement of arterial blood pressure in anesthetized rats.[7][8]
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized, typically with urethane (B1682113) or a ketamine/xylazine cocktail. The animal is placed on a surgical board, and body temperature is maintained.
-
Cannulation: The carotid artery is surgically exposed and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer. For intravenous drug administration, the jugular vein is also cannulated.
-
Data Acquisition: The pressure transducer is connected to a data acquisition system to record real-time blood pressure. After a stabilization period, baseline blood pressure is recorded.
-
Drug Administration: The NO donor is administered intravenously via the jugular vein cannula.
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated to determine the hypotensive effect of the drug.
Comparative In Vivo Efficacy: Anti-Cancer Applications
High concentrations of NO can induce apoptosis and inhibit tumor growth, making NO donors a subject of interest in oncology research.
Table 3: In Vivo Anti-Tumor Efficacy of Select NO Donors
| Drug | Animal Model | Cancer Type | Key Findings | Reference(s) |
| DETA/NONOate | Not specified | Human endometrial tumors | Dose- and time-dependently induced a decrease in cell viability. | [6] |
| Ni(SalPipNONO) | Xenograft (A549 cells) | Human lung carcinoma | More effective than DETA/NONOate in inhibiting cell proliferation, invasion, and angiogenesis. | [6] |
| NO-releasing Aspirin | Not specified | Lung tumorigenesis | Significantly reduced the number and size of lung tumors. |
Experimental Protocol: Xenograft Tumor Model in Mice
Xenograft models are widely used to evaluate the in vivo anti-tumor efficacy of novel compounds.[9][10][11][12][13][14][15][16]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, PC-3 for prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Induction: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula (Length × Width²) / 2 is commonly used to estimate tumor volume.
-
Drug Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The NO donor is administered according to the study protocol (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to assess the drug's efficacy.
Signaling Pathways and Mechanisms of Action
The biological effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). However, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation of proteins.
NO-sGC-cGMP Signaling Pathway in Vasodilation
The canonical pathway for NO-mediated vasodilation involves the following steps:[17][18][19][20][21]
Caption: The canonical NO-sGC-cGMP pathway leading to vasodilation.
NO-Mediated Signaling in Cancer
In cancer, NO can modulate various signaling pathways, including the NF-κB and EGFR pathways, often in a concentration-dependent manner.[1][22][23][24][25]
Caption: Simplified overview of NO's modulatory effects on the EGFR-NF-κB pathway in cancer.
Conclusion
DEA/NONOate is a valuable tool in nitric oxide research, offering a rapid and predictable release of NO. Its in vivo efficacy, particularly in cardiovascular applications, is well-documented, demonstrating potent vasodilatory effects. In the context of cancer, while promising, its efficacy relative to other NO donors, especially newer targeted compounds, is an area of ongoing investigation. The choice between DEA/NONOate and other NO-releasing drugs should be guided by the specific requirements of the in vivo study, including the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers designing and interpreting in vivo studies with NO donors.
References
- 1. NF-κB activating complex engaged in response to EGFR oncogene inhibition drives tumor cell survival and residual disease in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of nitroprusside and nitroglycerine for controlling hypertension during coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of intravenous nitroglycerin and sodium nitroprusside for treatment of acute hypertension developing after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of intravenous nitroglycerin and sodium nitroprusside in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
- 9. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 21. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. orbi.uliege.be [orbi.uliege.be]
- 23. Linear Ubiquitination Mediates EGFR-Induced NF-kB Pathway and Tumor Development[v1] | Preprints.org [preprints.org]
- 24. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DEA NONOate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of DEA NONOate, a widely used nitric oxide (NO) donor. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Understanding DEA NONOate's Chemical Profile for Safe Disposal
DEA NONOate (Diethylamine NONOate) is valued for its ability to release NO in a controlled, pH-dependent manner. However, this reactivity also necessitates careful management of its disposal. The compound is stable in its solid form and in alkaline aqueous solutions but readily decomposes in neutral or acidic conditions to produce nitric oxide gas.
Key Quantitative Data for Handling and Disposal
A thorough understanding of DEA NONOate's properties is the foundation of its safe handling and disposal. The following table summarizes its key chemical and physical characteristics.
| Property | Value | Citation |
| Molecular Formula | C₈H₂₂N₄O₂ | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -70°C to -80°C (long-term) | [1][2] |
| Solubility | Soluble in water, ethanol, DMSO, and DMF | [1][2][3] |
| Ethanol: ~25 mg/mL | [2][3] | |
| DMSO & DMF: ~2 mg/mL | [2][3] | |
| PBS (pH 7.2): ~10 mg/mL | [2][3] | |
| Stability | Stable as a solid for at least one year when stored properly. Sensitive to moisture and air. | [1][2] |
| Aqueous solutions are not stable and should be prepared immediately before use. | [1][2] | |
| Alkaline solutions (e.g., 0.01 M NaOH) are stable for up to 24 hours at 0°C. | [2] | |
| Half-life (t₁/₂) at pH 7.4 | 2 minutes at 37°C | [1][4] |
| 16 minutes at 22-25°C | [1][4] | |
| Decomposition | Spontaneously dissociates in a pH-dependent, first-order process to release nitric oxide (NO). Decomposition is nearly instantaneous at pH 5.0. | [2][4][5] |
| NO Release | Liberates 1.5 moles of NO per mole of parent compound. | [1][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the neutralization and disposal of DEA NONOate waste generated in a laboratory setting. The primary method involves controlled decomposition by acidification, followed by disposal in accordance with institutional and local regulations.
Materials:
-
DEA NONOate waste solution
-
Weak acid solution (e.g., 1 M citric acid or a suitable buffer at pH 5.0)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Labeled waste container for aqueous chemical waste
Procedure:
-
Work in a Ventilated Area: All steps of this procedure must be performed in a properly functioning chemical fume hood to ensure adequate ventilation of the released nitric oxide gas.
-
Prepare for Neutralization:
-
Quantify the amount of DEA NONOate waste to be treated.
-
For concentrated stock solutions of DEA NONOate (e.g., in DMSO or ethanol), dilute the solution with water before proceeding to minimize vigorous gas evolution. A 10-fold dilution is a good starting point.
-
-
Controlled Acidification:
-
Slowly and with stirring, add a weak acid solution (e.g., 1 M citric acid) to the DEA NONOate waste solution. The goal is to lower the pH to approximately 5.0.[5]
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
The addition of acid will initiate the decomposition of DEA NONOate, which may be visible as bubbling due to the release of NO gas.[5] Add the acid dropwise to control the rate of gas evolution.
-
-
Ensure Complete Decomposition:
-
Once the pH of the solution reaches 5.0, continue stirring the solution in the fume hood for a sufficient amount of time to ensure complete decomposition. Given that the decomposition is almost instantaneous at this pH, a waiting period of at least one hour is recommended to ensure no residual DEA NONOate remains.[5]
-
-
Final pH Adjustment and Disposal:
-
After ensuring complete decomposition, check the pH of the final solution. If required by your institution's waste disposal guidelines, neutralize the solution to a pH between 6.0 and 8.0 using a suitable base (e.g., sodium bicarbonate).
-
Transfer the treated aqueous waste to a properly labeled hazardous waste container.
-
Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[6][7][8]
-
Visualizing the Disposal Workflow and Chemical Pathway
To further clarify the procedural flow and the underlying chemical transformation, the following diagrams have been generated.
Caption: Workflow for the safe disposal of DEA NONOate waste.
References
Essential Safety and Logistics for Handling DEA NONOate
For researchers, scientists, and drug development professionals working with the nitric oxide donor DEA NONOate, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
DEA NONOate is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling DEA NONOate:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must be chemical splash-proof. A face shield provides an additional layer of protection against splashes and aerosols, especially when handling the solid compound or preparing solutions.[1] |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Ensure gloves are compatible with the solvents used. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. Change gloves immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a suitable chemical-resistant material should be worn at all times to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. A properly fitted respirator is essential.[1] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling DEA NONOate is crucial for safety and experimental success.
Receiving and Storage
-
Upon Receipt: Visually inspect the package for any signs of damage or leaks.
-
Storage: DEA NONOate is a solid that should be stored at -70°C or -80°C under a dry, inert atmosphere such as nitrogen.[2] It is sensitive to moisture and air, which can cause discoloration and degradation.[2]
Preparation of Stock Solutions
Due to its instability in aqueous solutions at neutral pH, stock solutions should be prepared immediately before use.
Method 1: Organic Solvent Stock
-
Equilibrate the sealed vial of DEA NONOate to room temperature in a desiccator to prevent condensation.
-
Work in a chemical fume hood or a glove box with an inert atmosphere.[2]
-
Dissolve the crystalline solid in an organic solvent purged with an inert gas.[2][3]
-
Store stock solutions in tightly sealed vials at -80°C for short-term storage.
Method 2: Aqueous Stock (for immediate use)
-
Follow steps 1 and 2 from the organic solvent method.
-
Directly dissolve the crystalline DEA NONOate in a cold, alkaline buffer (e.g., 0.01 M NaOH). Alkaline solutions are more stable and can be stored at 0°C for up to 24 hours.
-
For experimental use, dilute the alkaline stock solution into the desired aqueous buffer (e.g., PBS, pH 7.2) immediately before the experiment. The half-life of DEA NONOate at 22-25°C in pH 7.4 buffer is approximately 16 minutes.[4]
-
Solubility in PBS (pH 7.2): ~10 mg/mL[3]
-
Experimental Use
-
When diluting stock solutions, ensure that the final concentration of the organic solvent is minimal to avoid physiological effects in biological experiments.[2][3]
-
Always handle solutions containing DEA NONOate in a well-ventilated area, preferably a chemical fume hood.
Disposal Plan: Safe Inactivation and Waste Management
Proper disposal of DEA NONOate and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Chemical Inactivation of Unused Solutions
Before disposal, unused DEA NONOate solutions should be chemically inactivated. This can be achieved by accelerating its decomposition to release nitric oxide in a controlled manner.
-
Acidification: In a chemical fume hood, dilute the DEA NONOate solution with a large volume of water in a suitable container. Slowly add a weak acid (e.g., 1 M HCl) dropwise while stirring to lower the pH. The acidic environment will accelerate the decomposition of DEA NONOate.
-
Ventilation: Ensure adequate ventilation to safely dissipate the released nitric oxide gas.
-
Neutralization: After allowing sufficient time for decomposition (monitoring for the cessation of gas evolution is recommended, though not always visible), neutralize the solution to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium bicarbonate).
-
Drain Disposal: The neutralized, decomposed solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Contaminated Materials
-
Solid Waste: All solid waste contaminated with DEA NONOate, including empty vials, weighing paper, pipette tips, and contaminated PPE, must be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing DEA NONOate in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, follow your institution's hazardous material spill response protocol. All cleanup materials must be disposed of as hazardous waste.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling of DEA NONOate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
